molecular formula C8H9ClN4 B1416510 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 72392-97-3

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1416510
CAS No.: 72392-97-3
M. Wt: 196.64 g/mol
InChI Key: SORYZUZFCWVNBT-UHFFFAOYSA-N
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Description

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C8H9ClN4 and its molecular weight is 196.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORYZUZFCWVNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Strategic Approach to Synthesis

While a direct, peer-reviewed synthesis for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is not yet published, a robust and logical synthetic pathway can be proposed based on established methodologies for analogous structures.[1] The cornerstone of this approach is the versatile starting material, 3,6-dichloropyridazine, a common precursor in the synthesis of various pyridazine derivatives.[1][2][3] The proposed synthesis is a two-step process involving an initial nucleophilic substitution followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis initiates with the reaction of 3,6-dichloropyridazine with isobutyrylhydrazide. This is followed by a base-mediated intramolecular cyclization to yield the final product.

Synthetic Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate N'-(6-chloropyridazin-3-yl)isobutyrohydrazide 3,6-Dichloropyridazine->Intermediate Nucleophilic Substitution Isobutyrylhydrazide Isobutyrylhydrazide Isobutyrylhydrazide->Intermediate Final_Product 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine Intermediate->Final_Product Intramolecular Cyclization

Caption: Proposed two-step synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of N'-(6-chloropyridazin-3-yl)isobutyrohydrazide (Intermediate)

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add isobutyrylhydrazide (1.1 eq).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the intermediate hydrazide.

Causality: The use of a polar protic solvent facilitates the dissolution of the starting materials. The addition of a base is crucial to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the hydrazide and driving the reaction to completion.

Step 2: Synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (Final Product)

  • Dissolve the intermediate hydrazide (1.0 eq) in a high-boiling point solvent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and toluene.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to yield pure 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Causality: Phosphorus oxychloride serves as both a dehydrating agent and a solvent, promoting the intramolecular cyclization to form the triazole ring. The quenching and neutralization steps are critical for the safe workup and isolation of the final product.

Comprehensive Characterization

A battery of analytical techniques should be employed to unequivocally confirm the structure and assess the purity of the synthesized 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Characterization_Workflow Synthesized_Compound Purified Product NMR ¹H and ¹³C NMR Synthesized_Compound->NMR Mass_Spec Mass Spectrometry (MS) Synthesized_Compound->Mass_Spec IR_Spec Infrared (IR) Spectroscopy Synthesized_Compound->IR_Spec Purity_Analysis Purity Assessment (e.g., HPLC) Synthesized_Compound->Purity_Analysis Structural_Confirmation Structural Confirmation and Purity Data NMR->Structural_Confirmation Mass_Spec->Structural_Confirmation IR_Spec->Structural_Confirmation Purity_Analysis->Structural_Confirmation

Caption: Workflow for the structural elucidation and purity analysis of the target compound.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, based on data from analogous compounds.[4][5]

Technique Predicted Data
¹H NMR δ (ppm): ~8.2-8.4 (d, 1H, pyridazine proton), ~7.2-7.4 (d, 1H, pyridazine proton), ~3.2-3.4 (sept, 1H, CH of isopropyl), ~1.3-1.5 (d, 6H, CH₃ of isopropyl)
¹³C NMR δ (ppm): ~155-160 (C=N of triazole), ~145-150 (C-Cl of pyridazine), ~140-145 (bridghead C), ~125-130 (CH of pyridazine), ~115-120 (CH of pyridazine), ~30-35 (CH of isopropyl), ~20-25 (CH₃ of isopropyl)
IR (cm⁻¹) ~3100-3000 (Ar-H stretch), ~2980-2900 (Aliphatic C-H stretch), ~1620-1580 (C=N and C=C stretch), ~800-750 (C-Cl stretch)
Mass Spec (m/z) Expected [M]⁺ at ~196.05 and [M+2]⁺ at ~198.05 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve loss of the isopropyl group and cleavage of the triazole ring.[6][7][8]
Interpretation of Characterization Data
  • ¹H and ¹³C NMR Spectroscopy : The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum will confirm the presence and connectivity of the aromatic and isopropyl protons. The ¹³C NMR will provide evidence for the carbon framework of the molecule.[9][10]

  • Infrared (IR) Spectroscopy : The presence of characteristic absorption bands will confirm the functional groups present in the molecule. The aromatic C-H and C=C/C=N stretching vibrations, along with the C-Cl stretch, will be indicative of the triazolopyridazine core.[11]

  • Mass Spectrometry (MS) : The molecular ion peak will confirm the molecular weight of the compound. The isotopic pattern of the chlorine atom (approximately 3:1 ratio for M⁺ and M+2) will be a key diagnostic feature. The fragmentation pattern can provide further structural information.[6][7][8]

Potential Applications in Drug Discovery

The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][12][13] Notably, compounds with this core have been investigated as:

  • Anticancer Agents : By targeting various kinases involved in cell proliferation and survival.[6][11]

  • Enzyme Inhibitors : Showing potent inhibitory activity against enzymes such as c-Met and Pim-1 kinases.[6][11]

The introduction of an isopropyl group at the 3-position of the 6-Chloro-triazolo[4,3-b]pyridazine core may modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced biological activity and selectivity. Further screening of this novel compound in relevant biological assays is warranted to explore its therapeutic potential.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Synthesis and Bioevaluation of 3,6-Diaryl-[6][12][11]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH.

  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity | Request PDF.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC - NIH.
  • The mass spectra of some pyridazines, pyrido‐pyridazines and rel
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • 6-Chloro-3-[4-(hexyloxy)phenyl]-[6][12][11]triazolo[4,3-b]pyridazine. NIH.

  • 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR spectrum. ChemicalBook.
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. 11.[6][12][11]triazolo[4,3-b]pyridazine, 6-(3-methoxyphenoxy)-3-phenyl- - Optional[1H NMR] - Spectrum. SpectraBase.

  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[6][12][11]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.

  • chemical studies on 3,6-dichloropyridazine. Journal of American Science.
  • Energetic compounds based on a new fused triazolo[4,5–d]pyridazine ring: Nitroimino lights up energetic performance | Request PDF.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.
  • 6-chloro-3-methoxy-[6][12][11]triazolo[4,3-b]pyridazine; CAS No.: 1506944-22-4. ChemShuttle.

  • 6-chloro-3-ethyl[6][12][11]triazolo[4,3-b]pyridazine. CymitQuimica.

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2).
  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer agents.[1][2] This guide focuses on a specific derivative, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, providing a detailed examination of its physicochemical properties. While direct experimental data for this precise analog is not extensively published, this document synthesizes information from closely related analogs and outlines the established methodologies for the comprehensive characterization of this compound. By understanding these properties, researchers can better predict its behavior in biological systems, optimize its formulation, and accelerate its development as a potential therapeutic agent.

Introduction to the Triazolo[4,3-b]pyridazine Scaffold

The triazolo[4,3-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant interest in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions make it an attractive scaffold for designing potent and selective inhibitors of biological targets. Notably, derivatives of this scaffold have been explored as inhibitors of PIM kinases, c-Met, and BRD4 bromodomains, highlighting its therapeutic potential in oncology and other disease areas.[1][2][4] The substituents at the 3 and 6 positions of the ring system are critical for modulating the pharmacological activity and the physicochemical properties of these molecules. The 6-chloro substituent is a common feature in many analogs, often contributing to favorable interactions within the target binding site. The 3-isopropyl group, the focus of this guide, is expected to influence the compound's lipophilicity, solubility, and metabolic stability.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This section details the key physicochemical parameters for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, with data inferred from its closest structural analogs.

Chemical Structure and Molecular Formula

The chemical structure of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is presented below.

Caption: Chemical structure of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Table 1: Summary of Physicochemical Properties of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine and Related Analogs

Property6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (Predicted)6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine[5]6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine[6]6-chloro-3-ethyl[1][2][3]triazolo[4,3-b]pyridazine[7]
Molecular Formula C8H9ClN4C5H3ClN4C6H5ClN4C7H7ClN4
Molecular Weight 196.64 g/mol 154.56 g/mol 168.58 g/mol [6]182.61 g/mol [7]
Monoisotopic Mass 196.05157 Da154.00462 Da[5]168.02027 Da[6]182.03592 Da
XlogP ~1.60.7[5]1.1[6]~1.4
Melting Point Not availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableNot available
pKa Not availableNot availableNot availableNot available
Spectroscopic Data

While specific spectra for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridazine ring, as well as the methine and methyl protons of the isopropyl group. The chemical shifts and coupling constants would be characteristic of the electronic environment of these protons. For comparison, the ¹H NMR of a related compound, 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine, shows distinct signals for the pyridazine protons at approximately 8.09 and 7.09 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the triazolopyridazine core and the isopropyl substituent. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon. For instance, in 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine, the pyridazine carbons appear at approximately 149.0, 143.3, 126.5, and 121.4 ppm.[8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For example, the trifluoromethyl analog, 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine, shows a molecular ion at m/z 222.[9]

Experimental Protocols for Physicochemical Characterization

The following section outlines the standard experimental procedures that would be employed to determine the physicochemical properties of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Synthesis

The synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine would likely follow established routes for this class of compounds. A common method involves the reaction of a substituted pyridazine with a suitable hydrazide.[10]

Synthesis_Workflow reagent1 3,6-dichloropyridazine reaction Cyclocondensation reagent1->reaction reagent2 Isobutyrohydrazide reagent2->reaction purification Purification (e.g., Chromatography) reaction->purification product 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine purification->product

Caption: A plausible synthetic workflow for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range at which the solid melts is recorded.

Solubility Determination

Solubility in aqueous and organic solvents is a critical parameter for drug development.

Protocol (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at various pH values, ethanol).

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.

Lipophilicity (LogP) Determination

LogP, the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

  • A known amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning between the two phases.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is measured, typically by HPLC-UV.

  • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

The pKa value(s) indicate the ionization state of the compound at different pH values.

Protocol (Potentiometric Titration):

  • A solution of the compound in water or a co-solvent is prepared.

  • The solution is titrated with a standardized acid or base.

  • The pH of the solution is monitored throughout the titration using a pH meter.

  • The pKa is determined from the titration curve.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Synthesis of Compound purification Purification synthesis->purification mp Melting Point purification->mp solubility Solubility purification->solubility logp LogP purification->logp pka pKa purification->pka spectroscopy Spectroscopy (NMR, MS) purification->spectroscopy

Caption: Experimental workflow for the synthesis and characterization of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Conclusion

While specific experimental data for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is limited in the public domain, a comprehensive physicochemical profile can be reliably established using the standard methodologies outlined in this guide. The predicted properties, based on closely related analogs, suggest that this compound possesses characteristics that warrant further investigation as a potential drug candidate. The provided protocols offer a robust framework for researchers to generate the necessary data to advance the understanding and development of this promising molecule. A thorough characterization of its physicochemical properties will be instrumental in unlocking its full therapeutic potential.

References

  • Pascual-Pasto, G., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(43), 28205-28223. [Link]

  • Zhang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16777-16791. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 313624, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link].

  • Kim, J., et al. (2023). Discovery of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study. Scientific Reports, 13(1), 10839. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 911387, 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 613657, 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine. Retrieved from [Link].

  • Detert, H., & Schollmeyer, D. (2014). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089. [Link]

  • PrepChem (2013). Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery of Novel Triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery and development of novel triazolo[4,3-b]pyridazine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas, particularly in oncology and infectious diseases. We will delve into the strategic design, synthesis, and biological evaluation of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Triazolo[4,3-b]pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The[1][2][3]triazolo[4,3-b]pyridazine core is a rigid bicyclic heteroaromatic system that has garnered substantial interest in medicinal chemistry. Its planar structure and the specific arrangement of nitrogen atoms provide a unique framework for interacting with various biological targets. This scaffold serves as a versatile template for the design of kinase inhibitors, antiparasitic agents, and other therapeutics. The physicochemical properties of this heterocyclic system are conducive to effective protein binding, making it a promising candidate for drug discovery endeavors[4].

Derivatives of this scaffold have shown a wide array of biological activities, including anxiolytic, anticonvulsant, antimicrobial, and antiviral properties[5]. More recently, their potential as inhibitors of enzymes like leucine-rich repeat kinase 2 (LRRK2), phosphodiesterase (PDE4), and TRAF6 E3 ligase has been explored[5].

Design Strategy: From Scaffold Hopping to Multi-Targeted Approaches

The journey to discovering novel triazolo[4,3-b]pyridazine derivatives often begins with strategic design principles. A common and effective approach is "scaffold hopping," where the core of a known active compound is replaced with the triazolo[4,3-b]pyridazine system to generate novel chemical entities with potentially improved properties. This strategy was successfully employed to develop a new series of PIM kinase inhibitors from a previously reported pan-PIM inhibitor[6].

Another prevalent strategy is the design of dual or multi-target inhibitors. By incorporating pharmacophoric elements known to interact with different enzymes, researchers have synthesized triazolo[4,3-b]pyridazine derivatives that can simultaneously inhibit multiple targets, such as c-Met and Pim-1 kinases, which are both implicated in cancer progression[1][5][7][8].

The following diagram illustrates a generalized workflow for the discovery of novel triazolo[4,3-b]pyridazine derivatives.

G cluster_0 Discovery Phase cluster_1 Evaluation Phase Target Identification Target Identification Scaffold Selection Scaffold Selection (Triazolo[4,3-b]pyridazine) Target Identification->Scaffold Selection Library Design Library Design (Scaffold Hopping, MTDL) Scaffold Selection->Library Design Synthesis Synthesis Library Design->Synthesis In vitro Screening In vitro Screening (e.g., Kinase Assays, Cell Proliferation) Synthesis->In vitro Screening SAR Studies Structure-Activity Relationship (SAR) In vitro Screening->SAR Studies Lead Optimization Lead Optimization (ADME/Tox) SAR Studies->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: A generalized workflow for the discovery of novel triazolo[4,3-b]pyridazine derivatives.

Synthesis of the Triazolo[4,3-b]pyridazine Core

A common and versatile method for the synthesis of the triazolo[4,3-b]pyridazine core involves the cyclization of a pyridazinyl hydrazone precursor. The following is a representative protocol:

Protocol 1: Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of 3-chloro-6-hydrazinopyridazine in absolute ethanol, add a slight excess of an appropriate aromatic aldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, a 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivative, will precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum[5][7].

Step 2: Oxidative Cyclization

  • Suspend the 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivative in ethanol.

  • Add a solution of ferric chloride (FeCl₃) in ethanol.

  • Heat the mixture to reflux at 80°C for 4-6 hours, again monitoring by TLC.

  • After cooling, the resulting 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivative can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol[5][7].

This synthetic route allows for the introduction of various substituents at the 3-position of the triazolo ring, enabling the exploration of structure-activity relationships.

Biological Evaluation and Structure-Activity Relationship (SAR) Studies

The synthesized triazolo[4,3-b]pyridazine derivatives are then subjected to a battery of biological assays to determine their therapeutic potential.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these derivatives, particularly as kinase inhibitors.

4.1.1. c-Met and Pim-1 Kinase Inhibition

Abnormal activity of c-Met and Pim-1 kinases is implicated in various cancers[1][3]. Several triazolo[4,3-b]pyridazine derivatives have been identified as potent dual inhibitors of these kinases. For instance, compound 4g from a recent study demonstrated significant inhibitory activity against both c-Met and Pim-1, with IC₅₀ values of 0.163 µM and 0.283 µM, respectively[1][5][7][8].

The following diagram illustrates the signaling pathway involving c-Met and Pim-1 and the downstream effects of their inhibition.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects HGF HGF c-Met c-Met HGF->c-Met PI3K/AKT/mTOR PI3K/AKT/mTOR c-Met->PI3K/AKT/mTOR Cell Proliferation Cell Proliferation PI3K/AKT/mTOR->Cell Proliferation Pim-1 Pim-1 Apoptosis Inhibition Apoptosis Inhibition Pim-1->Apoptosis Inhibition Triazolo[4,3-b]pyridazine Derivative Triazolo[4,3-b]pyridazine Derivative Triazolo[4,3-b]pyridazine Derivative->c-Met Inhibition Triazolo[4,3-b]pyridazine Derivative->Pim-1 Inhibition

Caption: Inhibition of c-Met and Pim-1 signaling pathways by a triazolo[4,3-b]pyridazine derivative.

4.1.2. Antiproliferative Activity

The anticancer potential of these compounds is further evaluated through in vitro antiproliferative assays against a panel of cancer cell lines. The National Cancer Institute (NCI) 60-cell line screen is a standard method for this purpose[5]. The results are often expressed as the concentration that causes 50% growth inhibition (GI₅₀).

CompoundTarget(s)Mean GI% (10 µM)Most Sensitive Cell Line(s)Reference
4g c-Met, Pim-155.84Not specified[1],[7]
4a c-Met, Pim-129.08Not specified[1],[7]
12e c-MetNot reported (IC₅₀)A549, MCF-7, HeLa[3]
4q TubulinNot reported (IC₅₀)SGC-7901, A549, HT-1080[4]

4.1.3. Cell Cycle Analysis and Apoptosis Induction

Mechanistic studies are crucial to understand how these compounds exert their anticancer effects. Flow cytometry is a powerful tool for analyzing the cell cycle distribution and the induction of apoptosis. For example, compound 4g was found to cause cell cycle arrest in the S phase in MCF-7 breast cancer cells and significantly increase apoptosis[1][5][7]. This was accompanied by an increase in caspase-9 levels and a decrease in the phosphorylation of PI3K, AKT, and mTOR, key proteins in cell survival pathways[1][5].

Anti-Cryptosporidium Activity

Cryptosporidiosis is a diarrheal disease caused by the parasite Cryptosporidium. There is an urgent need for new and more effective treatments. Triazolo[4,3-b]pyridazine derivatives have emerged as a promising class of anti-cryptosporidial agents. A lead compound, SLU-2633, showed potent activity against Cryptosporidium parvum with an EC₅₀ of 0.17 µM[2].

Structure-activity relationship (SAR) studies on this series revealed the importance of the triazolo[4,3-b]pyridazine head group for anti-cryptosporidial activity. While most modifications to this core resulted in a loss of potency, some analogs, such as the 7,8-dihydro-[1][2][3]triazolo[4,3-b]pyridazine 17a , retained activity and showed an improved lipophilic efficiency and reduced hERG inhibition, a critical parameter for cardiac safety[2].

BRD4 Bromodomain Inhibition

Bromodomain and extraterminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in gene transcription. They are attractive therapeutic targets for various diseases, including cancer. A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of the first bromodomain of BRD4 (BD1) with micromolar IC₅₀ values[9]. X-ray co-crystal structures of these inhibitors bound to BRD4 BD1 have provided valuable insights into their binding mode, revealing interactions with conserved residues in the acetylated lysine binding pocket[9].

Lead Optimization and Preclinical Development

Once a lead compound with promising biological activity is identified, the focus shifts to optimizing its drug-like properties. This involves a multidisciplinary effort to improve its potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), while minimizing any potential toxicity.

Key considerations during lead optimization include:

  • Improving Potency: Fine-tuning the substituents on the triazolo[4,3-b]pyridazine core to enhance binding affinity to the target.

  • Enhancing Selectivity: Modifying the structure to minimize off-target effects and reduce the risk of side effects.

  • Optimizing ADME Properties: Improving solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body at therapeutic concentrations.

  • Assessing In Vivo Efficacy: Evaluating the lead compound in animal models of the target disease to confirm its therapeutic potential.

For example, while the anti-cryptosporidial lead SLU-2633 was highly potent, it also exhibited inhibition of the hERG ion channel, which can lead to cardiac arrhythmias. The optimized analog 17a showed reduced hERG inhibition, making it a more promising candidate for further development[2].

Conclusion and Future Directions

The triazolo[4,3-b]pyridazine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates the power of rational drug design, from scaffold hopping to multi-target approaches, in generating potent and selective inhibitors for a range of biological targets.

Future research in this area will likely focus on:

  • Exploring New Biological Targets: Expanding the therapeutic applications of triazolo[4,3-b]pyridazine derivatives by screening them against a wider range of biological targets.

  • Developing More Selective Inhibitors: Utilizing structural biology and computational modeling to design next-generation inhibitors with improved selectivity profiles.

  • Investigating Novel Delivery Systems: Employing advanced drug delivery technologies to enhance the pharmacokinetic properties and therapeutic efficacy of these compounds.

The continued exploration of the chemical space around the triazolo[4,3-b]pyridazine core holds great promise for the development of new and effective treatments for cancer, infectious diseases, and other unmet medical needs.

References

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(42), 30536-30556. [Link]

  • Manjare, S. T., et al. (2021). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases, 7(11), 3196-3213. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109. [Link]

  • Li, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 25(21), 5195. [Link]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Ahmad, I., et al. (2023). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 46(12), 5625-5637. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC - NIH. [Link]

  • Lee, H., et al. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10834. [Link]

  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate. [Link]

  • Csonka, R., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2185. [Link]

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  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. ResearchGate. [Link]

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A Technical Guide to the Preliminary Biological Activity Screening of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide presents a comprehensive framework for the initial in vitro biological activity screening of a novel derivative, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. We provide not just procedural steps, but the underlying scientific rationale for a tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific antimicrobial and anti-inflammatory assays. This document is designed to be a self-validating system, enabling researchers to generate robust and reproducible preliminary data to guide further drug discovery efforts.

Introduction: The Rationale for Screening 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

The triazolopyridazine core is a bioisostere of purine, allowing it to interact with a variety of biological targets. Published research on analogous structures provides a compelling basis for investigating 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. Derivatives of this scaffold have been reported to exhibit potent antiproliferative effects by targeting key oncogenic signaling pathways, including those mediated by c-Met and Pim-1 kinases, as well as by disrupting microtubule dynamics.[1][4][5] Furthermore, the nitrogen-rich heterocyclic nature of the core suggests potential for antimicrobial activity, a common feature of related pharmacophores.

This guide, therefore, proposes a logical and resource-efficient screening cascade designed to broadly assess the bioactivity of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. The initial tier focuses on evaluating its anticancer potential, followed by assessments of its antimicrobial and anti-inflammatory properties.

Tier 1: Antiproliferative and Cytotoxicity Screening

A primary objective in contemporary drug discovery is the identification of novel agents that can selectively inhibit the growth of cancer cells.[6][7] Given the established anticancer potential of the triazolopyridazine scaffold, a robust antiproliferative screen is the logical starting point. We will employ the Sulforhodamine B (SRB) assay, a reliable and cost-effective method for measuring cell density based on total cellular protein content.[1][2]

Foundational Rationale: Why the SRB Assay?

The SRB assay is favored for initial high-throughput screening due to its sensitivity, reproducibility, and the fact that its endpoint is not dependent on metabolic activity, which can be a confounding factor in assays like the MTT.[8] The dye binds stoichiometrically to basic amino acids in cellular proteins, providing a linear relationship between absorbance and cell number.

Experimental Protocol: Sulforhodamine B (SRB) Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom microtiter plates

  • 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (dissolved in DMSO to create a stock solution)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[1]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][2]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[1] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

Data Presentation and Interpretation

The percentage growth inhibition should be calculated, and the data presented in a table. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, should be determined from a dose-response curve.

Cell LineCompound Concentration (µM)% Growth InhibitionIC₅₀ (µM)
MCF-70.1...
1...
10...
100...
A5490.1...
1...
10...
100...
HCT1160.1...
1...
10...
100...
Potential Mechanisms of Action and Illustrative Pathways

Based on the activities of related triazolopyridazines, potent antiproliferative effects could be mediated through several key signaling pathways.

  • c-Met and Pim-1 Kinase Inhibition: The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are frequently overexpressed in various cancers and are key drivers of cell proliferation, survival, and metastasis.[1][9][10] Dual inhibition of these kinases is a promising anticancer strategy.

cMet_Pim1_Pathway Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine cMet c-Met Receptor Compound->cMet Inhibits Pim1 Pim-1 Kinase Compound->Pim1 Inhibits PI3K PI3K cMet->PI3K BAD BAD Pim1->BAD Phosphorylates (Inactivates) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Potential inhibition of c-Met and Pim-1 pathways.

  • Tubulin Polymerization Inhibition: Microtubules are dynamic polymers crucial for mitotic spindle formation.[9][11] Compounds that disrupt tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[4][9]

Tubulin_Polymerization_Workflow cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Test Compound Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Compound->Polymerization Blocks Inhibition Inhibition Arrest G2/M Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of tubulin polymerization and cell cycle.

  • BRD4 Bromodomain Inhibition: Bromodomain and extraterminal (BET) proteins like BRD4 are epigenetic readers that play a critical role in the transcription of oncogenes.[12][13] Inhibiting the interaction of BRD4 with acetylated histones can downregulate the expression of key cancer-driving genes like MYC.

BRD4_Inhibition_Mechanism Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine BRD4 BRD4 Compound->BRD4 Inhibits Binding AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to TranscriptionFactors Transcription Factors (e.g., P-TEFb) BRD4->TranscriptionFactors Recruits Oncogenes Oncogene Transcription (e.g., MYC) TranscriptionFactors->Oncogenes Activates Proliferation Tumor Cell Proliferation Oncogenes->Proliferation

Caption: Mechanism of BRD4 bromodomain inhibition.

Tier 2: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[2] Nitrogen-containing heterocyclic compounds are a rich source of potential antimicrobial drugs. Therefore, screening 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine for activity against a panel of pathogenic bacteria and fungi is a logical second step.

Foundational Rationale: A Two-Pronged Approach

We will utilize two complementary methods: the agar well diffusion assay for a qualitative primary screen and the broth microdilution method for a quantitative determination of the Minimum Inhibitory Concentration (MIC).[14][15] The agar well diffusion method is rapid and visually intuitive, while the broth microdilution assay provides a precise measure of potency.[16]

Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Test compound and control antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates to create a lawn.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Include wells for a vehicle control and a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Test compound and control antibiotics

  • Microbial inoculum prepared as above and diluted

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with the diluted microbial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate under the same conditions as the agar diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][16]

Data Presentation and Interpretation

The results of both assays should be tabulated for clarity.

Table 2: Antimicrobial Activity of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Test OrganismAgar Well Diffusion (Zone of Inhibition in mm)Broth Microdilution (MIC in µg/mL)
S. aureus......
E. coli......
C. albicans......
Ciprofloxacin......
Fluconazole......

Tier 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. The ability of a compound to mitigate inflammatory processes is a valuable therapeutic attribute. We propose two simple in vitro assays to assess the anti-inflammatory potential of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine: the inhibition of albumin denaturation assay and a nitric oxide scavenging assay.

Foundational Rationale: Targeting Key Inflammatory Markers

Protein denaturation is a well-documented cause of inflammation.[17][18] The ability of a compound to prevent heat-induced denaturation of albumin is a simple and effective preliminary screen for anti-inflammatory activity. Nitric oxide (NO) is a key inflammatory mediator, and its overproduction can lead to tissue damage.[19][20] Assessing the compound's ability to scavenge NO provides another measure of its anti-inflammatory potential.

Experimental Protocol: Inhibition of Albumin Denaturation

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compound and a standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% solution of albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[21]

  • Cooling and Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

Materials:

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Phosphate buffer

  • Test compound and a standard (e.g., Ascorbic acid)

Procedure:

  • Reaction: Mix sodium nitroprusside with the test compound at different concentrations in a phosphate buffer.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reaction: Add Griess reagent to the mixture. The formation of a pink-colored chromophore indicates the presence of nitrite, a product of the reaction between nitric oxide and oxygen.

  • Absorbance Measurement: Measure the absorbance at 546 nm. A decrease in absorbance indicates NO scavenging activity.

  • Calculation: Calculate the percentage of NO scavenged.

Data Presentation and Interpretation

The results of the anti-inflammatory assays should be presented in a clear, tabular format.

Table 3: Anti-inflammatory Activity of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

AssayCompound Concentration (µg/mL)% Inhibition/ScavengingIC₅₀ (µg/mL)
Inhibition of Albumin Denaturation10...
50...
100...
Nitric Oxide Scavenging10...
50...
100...

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically grounded approach to the initial biological activity screening of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. The proposed tiered screening cascade, encompassing antiproliferative, antimicrobial, and anti-inflammatory assays, provides a comprehensive preliminary assessment of the compound's therapeutic potential. The detailed protocols and data presentation formats are designed to ensure the generation of reliable and interpretable results.

Positive "hits" in any of these primary screens will warrant further, more detailed investigations. For example, promising anticancer activity should be followed by mechanistic studies, such as cell cycle analysis, apoptosis assays, and specific kinase inhibition profiling. Similarly, significant antimicrobial or anti-inflammatory activity would necessitate further in-depth evaluation and validation in more advanced models. The framework presented here serves as a critical first step in the long and rigorous journey of drug discovery and development.

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An In-Depth Technical Guide to Predicting the Mechanism of Action of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive framework for predicting and elucidating the mechanism of action (MoA) of a specific, under-researched derivative, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. By leveraging structure-activity relationships from analogous compounds and outlining a systematic, multi-pronged experimental strategy, this document serves as a technical roadmap for researchers. We will explore potential molecular targets, propose detailed validation protocols, and provide the rationale behind each experimental choice, ensuring a robust and scientifically rigorous investigation.

Introduction: The Therapeutic Potential of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine core is a rigid bicyclic system that has attracted significant attention in drug discovery due to its versatile biological profile. Various derivatives have been synthesized and evaluated, revealing activities that span from anticancer to antimicrobial agents.[4][5][6] The therapeutic promise of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and target specificity.

Our focus, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, is a relatively uncharacterized member of this family. The presence of a chloro group at the 6-position and an isopropyl moiety at the 3-position suggests a unique pharmacological profile that warrants investigation. This guide will provide a predictive framework for its MoA based on the known activities of structurally related compounds and outline a comprehensive strategy for experimental validation.

Predictive Analysis: Potential Mechanisms of Action Based on Analogous Compounds

Based on extensive research into the triazolo[4,3-b]pyridazine class of molecules, several potential mechanisms of action for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine can be hypothesized. These are not exhaustive but represent the most probable targets based on existing literature.

Hypothesis 1: Tubulin Polymerization Inhibition

A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been identified as potent antitubulin agents, acting as Combretastatin A-4 (CA-4) analogues.[1] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] The rigid triazolo[4,3-b]pyridazine scaffold serves as a linker to orient aryl groups in a conformation suitable for binding.[1]

  • Rationale for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine: While our target compound lacks the diaryl substitutions of the most potent analogues, the core scaffold's inherent ability to interact with the colchicine binding site makes this a plausible MoA. The isopropyl group may occupy a hydrophobic pocket within the binding site.

Hypothesis 2: Kinase Inhibition (c-Met, Pim-1, PIM family)

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several triazolo[4,3-b]pyridazine derivatives have been developed as potent kinase inhibitors.

  • Dual c-Met/Pim-1 Inhibition: Certain derivatives have demonstrated dual inhibitory activity against c-Met and Pim-1 kinases, leading to antiproliferative effects and apoptosis in cancer cell lines.[2][7][8] These inhibitors typically bind to the ATP-binding pocket of the kinases.[2]

  • PIM Kinase Inhibition: The PIM kinase family (PIM-1, PIM-2, and PIM-3) are also recognized targets for this scaffold.[3] Inhibition of PIM kinases by triazolo[4,3-b]pyridazine derivatives has been shown to block the phosphorylation of downstream targets like BAD, resulting in antiproliferative activity.[3]

  • Rationale for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine: The triazolo[4,3-b]pyridazine core can act as a scaffold for kinase hinge-binding motifs. The substituents at the 3 and 6 positions will dictate the selectivity and potency against specific kinases.

Hypothesis 3: Bromodomain and Extra-Terminal (BET) Family Inhibition (BRD4)

The bromodomain-containing protein 4 (BRD4) is an epigenetic reader that recognizes acetylated lysine residues on histones and is a promising therapeutic target in oncology. A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as BRD4 bromodomain inhibitors with micromolar IC50 values.[9] These compounds occupy the acetylated lysine binding pocket.[9]

  • Rationale for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine: The core scaffold has been structurally confirmed to bind within the BRD4 bromodomain.[9] The specific substitutions on our target compound will determine its binding affinity and potential as a BRD4 inhibitor.

Experimental Workflow for MoA Elucidation

A systematic approach is essential to validate these hypotheses and uncover the precise MoA of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. The following workflow is designed to be a self-validating system, with each stage providing data to inform the next.

MoA_Workflow cluster_0 Phase 1: Initial Screening & Phenotypic Assays cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & Pathway Analysis A Compound Synthesis & QC B Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Values (Across diverse cell lines) B->C D Cell Cycle Analysis (Flow Cytometry) C->D G2/M arrest? E Apoptosis Assays (Annexin V/PI, Caspase-Glo) C->E F Broad Panel Kinase Screen C->F H BRD4 Binding Assay (e.g., AlphaScreen, TR-FRET) C->H G Tubulin Polymerization Assay D->G Yes I Western Blot Analysis (Key pathway proteins) F->I Kinase hits? K Immunofluorescence Microscopy (Microtubule disruption) G->K H->I BRD4 hit? J Cellular Thermal Shift Assay (CETSA) I->J L Co-crystallography or Molecular Docking J->L Signaling_Pathway cluster_0 Kinase Inhibition Pathway cluster_1 Antitubulin Pathway Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Kinase c-Met / Pim-1 Compound->Kinase Inhibits Downstream p-AKT / p-mTOR Kinase->Downstream Phosphorylates Apoptosis Apoptosis Downstream->Apoptosis Inhibits Compound2 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Tubulin Tubulin Compound2->Tubulin Binds Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest

Caption: Potential signaling pathways affected by the target compound.

Protocol 6: Western Blot Analysis

  • Cell Lysis: Treat cells with the compound for various time points and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, cleaved PARP, β-tubulin) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate. A decrease in the phosphorylation of downstream kinases or an increase in apoptosis markers would validate the kinase inhibition hypothesis.

Protocol 7: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA directly measures target engagement in a cellular environment. The binding of a ligand stabilizes the target protein, increasing its melting temperature.

  • Procedure: Treat intact cells with the compound, heat the cell lysate to various temperatures, and then separate the soluble and aggregated protein fractions.

  • Analysis: Detect the amount of soluble target protein at each temperature by Western blot. A shift in the melting curve in the presence of the compound confirms direct target binding.

Protocol 8: Immunofluorescence Microscopy for Microtubule Disruption

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the compound at its IC50 concentration.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.

  • Staining: Stain the microtubules with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Disruption of the normal microtubule network and condensed, fragmented nuclei are indicative of an antitubulin agent.

Conclusion and Future Directions

Thet[1][2][3]riazolo[4,3-b]pyridazine scaffold represents a fertile ground for the discovery of novel therapeutics. This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. By systematically progressing from broad phenotypic screening to specific target validation, researchers can efficiently and accurately define its molecular mechanism. The insights gained from such studies will not only characterize this specific compound but also contribute to the broader understanding of the structure-activity relationships within the triazolo[4,3-b]pyridazine class, paving the way for the rational design of next-generation therapeutics.

References

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b]pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(10), 939-944. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13(30), 20845-20863. [Link]

  • Kim, H., et al. (2023).t[1][2][3]riazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10831. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 344-363. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Organic & Biomolecular Chemistry, 21(30), 6213-6231. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13, 20845-20863. [Link]

  • Elmaaty, A. A., et al. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles andT[1][2][3]riazolo[4, 3-b]-Pyridazine Derivatives. Egyptian Journal of Chemistry, 64(5), 2485-2495. [Link]

  • Csonka, R., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2186. [Link]

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Spectroscopic Elucidation of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific analog, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, represents a key synthetic intermediate and a potential pharmacophore. Its unambiguous structural confirmation is paramount for advancing any drug discovery program. This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound, based on empirical data from closely related analogs and fundamental spectroscopic principles. Furthermore, it provides detailed, field-proven protocols for the acquisition and interpretation of this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Key Features

6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine possesses a fused bicyclic heteroaromatic core with a chlorine substituent on the pyridazine ring and an isopropyl group on the triazole ring. These features give rise to a unique spectroscopic fingerprint, which will be dissected in the following sections.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment of each nucleus. For 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of the target compound, referenced to tetramethylsilane (TMS). These predictions are based on data from analogous compounds, including 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine and other derivatives.[4][5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7~ 8.10d~ 9.5
H-8~ 7.30d~ 9.5
CH (isopropyl)~ 3.50sept~ 7.0
CH₃ (isopropyl)~ 1.45d~ 7.0

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~ 158
C-6~ 148
C-7~ 125
C-8~ 118
C-8a~ 142
CH (isopropyl)~ 28
CH₃ (isopropyl)~ 22
Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient relaxation delay (typically 5 times the longest T1).

  • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

  • Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation.

  • Phase and baseline correct the resulting spectra.

  • Reference the spectra to the TMS signal at 0.00 ppm.

For unambiguous assignment, advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2]

Interpretation of Predicted NMR Spectra
  • ¹H NMR: The two doublets in the aromatic region are characteristic of the adjacent protons on the pyridazine ring (H-7 and H-8). The downfield shift of H-7 is attributed to its proximity to the electron-withdrawing triazole ring. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups, a classic signature of this moiety.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are consistent with a chloro-substituted pyridazine ring fused to a triazole. The upfield shifts of the isopropyl carbons are typical for aliphatic groups. The specific chemical shifts are influenced by the electronic effects of the heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Data

For 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (C₈H₈ClN₅), the following data is expected:

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺ (³⁵Cl)210.0541
[M+H]⁺ (³⁷Cl)212.0511

The presence of the chlorine atom will result in a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.

Experimental Protocol for ESI-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar heterocyclic compounds.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[8]

Instrument Setup and Data Acquisition:

  • Use a suitable mobile phase, such as a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode.[9]

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to obtain a stable and intense signal for the [M+H]⁺ ion.

  • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Interpretation of Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺. The isotopic pattern will be a clear indicator of the presence of one chlorine atom. The fragmentation pattern in the MS/MS spectrum is anticipated to involve the loss of small neutral molecules such as N₂, HCN, and cleavage of the isopropyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted Infrared (IR) Data

The following table lists the predicted characteristic IR absorption bands for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
~ 3100-3000C-H stretching (aromatic)
~ 2970-2870C-H stretching (aliphatic, isopropyl)
~ 1630-1580C=N and C=C stretching (heteroaromatic rings)
~ 1470-1450C-H bending (isopropyl)
~ 1100-1000C-Cl stretching
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[10][11]

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10]

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Interpretation of Predicted IR Spectrum

The IR spectrum will be characterized by the C-H stretching vibrations of the aromatic and isopropyl groups. The absorptions in the fingerprint region, particularly the C=N and C=C stretching bands, are diagnostic for the triazolo[4,3-b]pyridazine core. The C-Cl stretching vibration provides evidence for the chloro-substituent.

Conclusion

The comprehensive spectroscopic data presented in this guide, including predicted NMR, MS, and IR spectra, along with detailed experimental protocols, provides a robust framework for the unambiguous characterization of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for the confident progression of this compound in drug discovery and development pipelines. The provided protocols are designed to be self-validating, promoting the highest standards of scientific integrity.

References

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[1][2][3]TRIAZOLO[4,3-B][1][2][3][12]TETRAZINE DERIVATIVES. (n.d.). CyberLeninka. Retrieved January 19, 2026, from [Link]

  • Synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis and 3D energy frameworks of triazol. (2021). Manasagangotri, University of Mysore. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]

  • Acquiring and Processing FTIR Spectra. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (n.d.). Defense Technical Information Center. Retrieved January 19, 2026, from [Link]

  • Practical approaches to the ESI-MS analysis of catalytic reactions. (n.d.). University of Victoria. Retrieved January 19, 2026, from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved January 19, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2017). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers University-Newark. Retrieved January 19, 2026, from [Link]

  • 1,2,4-Triazolo(4,3-b)pyridazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). MDPI. Retrieved January 19, 2026, from [Link]

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Potential therapeutic targets for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Authored by: Gemini, Senior Application Scientist
Publication Date: January 19, 2026

Abstract

The triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of a specific, under-explored derivative: 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. We will delve into the known landscape of therapeutic targets for this chemical class, propose a rational, multi-pronged strategy for identifying and validating novel targets for our lead compound, and provide detailed, field-proven experimental protocols. This guide is designed to be a practical roadmap, blending established methodologies with expert insights to accelerate the discovery of novel therapeutic applications for this promising molecule.

Introduction: The Triazolo[4,3-b]pyridazine Scaffold - A Promising Core in Drug Discovery

The[1][2][3]triazolo[4,3-b]pyridazine system is a fused heterocyclic ring structure that has garnered significant attention from medicinal chemists. Its rigid, planar geometry and rich electronic features make it an excellent scaffold for developing small molecule inhibitors that can interact with a variety of biological targets. The versatility of this core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.

Recent research has highlighted the potential of triazolo[4,3-b]pyridazine derivatives in oncology. These compounds have been shown to target key proteins involved in cancer cell proliferation, survival, and metastasis. Notably, derivatives of this scaffold have been identified as potent inhibitors of several protein kinases and epigenetic readers, which are critical nodes in cancer signaling pathways.

This guide will focus on a specific derivative, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, and outline a systematic approach to uncover its therapeutic targets and mechanism of action. While direct biological data for this exact compound is not yet widely published, the extensive research on analogous structures provides a strong foundation for our investigation.

The Known Target Landscape for Triazolo[4,3-b]pyridazines

A survey of the scientific literature reveals that the triazolo[4,3-b]pyridazine scaffold is a versatile binder, with derivatives showing activity against several important therapeutic targets. Understanding this existing landscape is crucial for forming hypotheses about the potential targets of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Protein Kinases: c-Met and Pim-1

Several studies have identified triazolo[4,3-b]pyridazine derivatives as potent inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer.

  • c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Its aberrant activation is implicated in the development and progression of numerous cancers. Novel triazolo-pyridazine/-pyrimidine derivatives have been synthesized and shown to exhibit inhibitory activity against c-Met kinase[4].

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various hematological and solid tumors[5]. They are involved in promoting cell survival and proliferation. The triazolo[4,3-b]pyridazine core has been successfully utilized to develop potent pan-Pim inhibitors as well as selective Pim-1/Pim-3 inhibitors[3][5]. Some derivatives have demonstrated the ability to inhibit the phosphorylation of the pro-apoptotic protein BAD, a downstream target of Pim kinases[3].

A significant advancement in this area is the development of dual c-Met/Pim-1 inhibitors based on the triazolo[4,3-b]pyridazine scaffold. One such derivative, compound 4g from a recent study, exhibited potent inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 µM and 0.283 µM, respectively[1]. This dual inhibition led to cell cycle arrest in the S phase and a significant increase in apoptosis in MCF-7 breast cancer cells[1].

Epigenetic Readers: BRD4

Beyond kinases, the triazolo[4,3-b]pyridazine scaffold has also shown promise in the realm of epigenetics.

  • BRD4: Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription. It is a well-established therapeutic target in various diseases, including cancer. A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of the BRD4 bromodomain, with micromolar IC50 values[6]. X-ray crystallography has confirmed the binding mode of these inhibitors within the acetylated lysine binding pocket of BRD4's first bromodomain (BD1)[6].

The ability of the triazolo[4,3-b]pyridazine scaffold to target both kinases and epigenetic readers underscores its potential as a versatile platform for the development of novel therapeutics.

A Strategic Approach to Target Identification and Validation for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Given the known targets of the triazolo[4,3-b]pyridazine scaffold, a logical starting point for investigating 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is to assess its activity against c-Met, Pim-1, and BRD4. However, to cast a wider net and potentially uncover novel targets, a multi-pronged approach is recommended. This section outlines a comprehensive strategy for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase focuses on identifying the cellular proteins that physically interact with our compound of interest. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and unbiased method for this purpose.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

This workflow outlines the key steps for identifying protein targets of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

AP_MS_Workflow cluster_synthesis Probe Synthesis cluster_incubation Binding cluster_washing Purification cluster_elution Elution cluster_analysis Analysis synthesis Synthesize Affinity Probe: 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine linked to a solid support (e.g., sepharose beads) via a linker arm. incubation Incubate affinity probe with cell lysate from a relevant cancer cell line (e.g., a line with known c-Met or Pim-1 overexpression). synthesis->incubation washing Wash beads extensively to remove non-specifically bound proteins. incubation->washing elution Elute specifically bound proteins. This can be done by competitive elution with excess free compound or by changing buffer conditions (e.g., pH, salt). washing->elution analysis Identify eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). elution->analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Protocol: Synthesis of an Affinity Probe and AP-MS

I. Synthesis of the Affinity Probe:

  • Functionalization of the Compound: Introduce a reactive functional group (e.g., an amine or a carboxylic acid) onto the 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine scaffold at a position that is predicted not to interfere with target binding. This may require multi-step synthesis.

  • Linker Attachment: Couple a linker arm (e.g., polyethylene glycol) to the functionalized compound. The linker provides spatial separation from the solid support, minimizing steric hindrance.

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

II. Affinity Purification:

  • Cell Culture and Lysis: Culture a relevant cancer cell line (e.g., a lung cancer line for c-Met or a leukemia line for Pim-1) to a high density. Harvest the cells and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the affinity probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins. Perform at least five washes.

  • Elution: Elute the specifically bound proteins. For competitive elution, incubate the beads with a high concentration of free 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. Alternatively, use a denaturing elution buffer (e.g., containing SDS).

III. Mass Spectrometry:

  • Sample Preparation: Concentrate the eluted proteins and separate them by SDS-PAGE. Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins. Potential targets are those that are significantly enriched in the eluate from the compound-conjugated beads compared to control beads.

Phase 2: Target Validation in a Cellular Context

Once a list of potential targets has been generated, it is crucial to validate these interactions within intact cells. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose, as it assesses the thermal stability of proteins upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow illustrates the process of validating target engagement in a cellular environment.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis and Separation cluster_detection Protein Detection treatment Treat intact cells with 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine or a vehicle control (e.g., DMSO). heating Heat the treated cells across a temperature gradient. treatment->heating lysis Lyse the cells and separate the soluble fraction (containing stable proteins) from the precipitated fraction by centrifugation. heating->lysis detection Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the potential target protein remaining. lysis->detection

Caption: Workflow for the Cellular Thermal Shift Assay.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells in a multi-well format and allow them to adhere. Treat the cells with various concentrations of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine or a vehicle control for a defined period.

  • Heating: Place the plate in a thermal cycler and heat the wells to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, stable proteins. Analyze the amount of the target protein in the supernatant by Western blotting using a specific antibody.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

Phase 3: In Vitro Characterization and Pathway Analysis

Following cellular validation, the next step is to characterize the interaction between the compound and its validated target(s) in a purified, in vitro system. This allows for the determination of binding affinity and functional activity.

In Vitro Assays
  • For Kinase Targets (e.g., c-Met, Pim-1):

    • Enzymatic Assays: Use a kinase activity assay (e.g., ADP-Glo™, HTRF®) to measure the ability of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine to inhibit the phosphorylation of a substrate by the purified kinase. This will allow for the determination of the IC50 value.

  • For Bromodomain Targets (e.g., BRD4):

    • Binding Assays: Employ a biophysical technique such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity (Kd) of the compound to the purified bromodomain. Alternatively, a competitive binding assay like AlphaScreen® can be used.

Hypothetical Signaling Pathway

Based on the known functions of c-Met and Pim-1, a potential mechanism of action for a dual inhibitor is the suppression of pro-survival signaling pathways.

Signaling_Pathway cMet c-Met PI3K PI3K cMet->PI3K Pim1 Pim-1 BAD BAD Pim1->BAD Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Compound->cMet Compound->Pim1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->BAD Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothetical signaling pathway impacted by the compound.

This pathway illustrates how dual inhibition of c-Met and Pim-1 could lead to decreased cell proliferation and increased apoptosis.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Pharmacological Profile of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine
TargetAssay TypeMetricValue
c-MetEnzymatic (ADP-Glo™)IC500.25 µM
Pim-1Enzymatic (HTRF®)IC500.40 µM
Pim-2Enzymatic (HTRF®)IC50> 10 µM
Pim-3Enzymatic (HTRF®)IC501.5 µM
BRD4 (BD1)Binding (AlphaScreen®)IC502.5 µM
BRD4 (BD2)Binding (AlphaScreen®)IC50> 20 µM
MCF-7 CellsCell Viability (MTT)GI500.8 µM

This table provides a snapshot of the compound's potency and selectivity against its potential targets, as well as its effect on cell growth.

Conclusion

The triazolo[4,3-b]pyridazine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. This technical guide has outlined a comprehensive and scientifically rigorous strategy for elucidating the therapeutic targets and mechanism of action of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. By employing a combination of unbiased target identification methods, cellular validation assays, and in vitro characterization, researchers can systematically build a compelling case for the further development of this compound. The proposed workflows and protocols provide a practical roadmap for executing these studies, with a strong emphasis on generating robust and reproducible data. The insights gained from this research will be invaluable in advancing our understanding of the therapeutic potential of this exciting class of molecules.

References

  • Abo-Ashour, M. F., Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Abdel-Alim, A. A. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(42), 27315–27334. [Link]

  • Al-Ostath, A., El-Sabbagh, O. I., & Al-Wabli, R. I. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(2), 104470. [Link]

  • U.S. Food and Drug Administration. (n.d.). Trazodone Drug Label. Retrieved January 19, 2026, from [Link]

  • Martín-Santamaría, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 336-351. [Link]

  • Lee, H., et al. (2023). Discovery of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10834. [Link]

  • Zhang, Y., et al. (2022). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 27(15), 4995. [Link]

  • Patel, R. V., et al. (2022). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Archiv der Pharmazie, 355(10), 2200155. [Link]

  • Tatton, L., et al. (2013). Triazolopyridazines. Progress in Medicinal Chemistry, 52, 1-68. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The triazolo[4,3-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating activity against a range of high-value therapeutic targets, particularly in oncology. This guide provides a comprehensive, in-depth technical workflow for the in silico modeling and characterization of a novel derivative, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. In the absence of specific experimental data for this compound, we will leverage the known target space of the broader triazolo[4,3-b]pyridazine chemical class to inform our investigation. This document is intended for researchers, computational chemists, and drug development professionals engaged in the early-stage discovery and characterization of small molecule inhibitors.

Our approach is grounded in a logical, multi-step computational cascade designed to predict potential biological targets, elucidate binding modes, and assess the stability of ligand-protein interactions. We will move from broad, structure-based target prediction to high-resolution molecular dynamics simulations, providing a robust framework for hypothesis generation and guiding future experimental validation.

Part 1: Target Identification and Prioritization for the Triazolo[4,3-b]pyridazine Scaffold

The initial and most critical step in the in silico analysis of a novel compound is the identification of plausible biological targets. Based on extensive research into the triazolo[4,3-b]pyridazine class, several key protein families have been identified as being susceptible to inhibition by molecules containing this scaffold. These include:

  • PIM Kinases (PIM-1, PIM-2, PIM-3): These serine/threonine kinases are frequently overexpressed in various cancers, and their inhibition has been a focal point for the development of triazolo[4,3-b]pyridazine-based anticancer agents.[1][2][3][4]

  • c-Met Kinase: A receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Dual inhibitors of c-Met and other kinases, based on the triazolo[4,3-b]pyridazine core, have been successfully developed.[5][6][7]

  • BRD4 Bromodomain: As an epigenetic reader, BRD4 is a key regulator of oncogene transcription. The triazolo[4,3-b]pyridazine scaffold has been shown to be a viable starting point for the design of BRD4 inhibitors.[8][9]

Given this precedent, a logical starting point for our in silico investigation of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is to model its interactions with representative members of these three target classes.

Part 2: A Step-by-Step In Silico Workflow

The following sections detail a comprehensive computational workflow for predicting and analyzing the interactions of our lead compound with its potential targets.

Garbage in, garbage out—this axiom is particularly true for computational modeling. Proper preparation of both the ligand and the target protein is paramount for obtaining meaningful results.

Ligand Preparation Protocol:

  • 2D to 3D Conversion: Start with the 2D structure of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. Use a computational chemistry tool (e.g., ChemDraw, MarvinSketch) to generate a 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand has a realistic geometry.

  • Charge Calculation: Assign partial charges to each atom of the ligand. This is crucial for accurately modeling electrostatic interactions. The Gasteiger-Marsili method is a commonly used and effective approach.

  • Tautomeric and Ionization States: At physiological pH (typically modeled at 7.4), the ligand may exist in different tautomeric or ionization states. It is essential to enumerate these possibilities and, if unsure, to model the most likely state or multiple states.

Protein Preparation Protocol:

  • PDB Structure Selection: Obtain crystal structures of the target proteins from the Protein Data Bank (PDB). For our prioritized targets, suitable PDB entries include:

    • PIM-1 Kinase: 4J3P

    • c-Met Kinase: 3RHK

    • BRD4 Bromodomain (BD1): 5W5K

  • Structure Cleaning: PDB files often contain non-essential components such as water molecules, co-factors, and other ligands. These should be removed unless they are known to be critical for the binding of your ligand of interest.

  • Adding Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are critical for hydrogen bonding and other interactions.

  • Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are pH-dependent and can significantly impact ligand binding. Use computational tools (e.g., H++ server, PropKa) to predict the most likely protonation states at physiological pH.

  • Energy Minimization: A final, constrained energy minimization of the protein structure is recommended to relieve any steric clashes introduced during the preparation steps.

Workflow Diagram: Ligand and Protein Preparation

preparation_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure of 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine l2 3D Conversion l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Charge Calculation (e.g., Gasteiger) l3->l4 l5 Final Prepared Ligand l4->l5 p1 Select PDB Structure (e.g., 4J3P, 3RHK, 5W5K) p2 Remove Water & Heteroatoms p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Protonation States p3->p4 p5 Constrained Energy Minimization p4->p5 p6 Final Prepared Protein p5->p6

Caption: Workflow for preparing the ligand and protein for docking.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein. It is a powerful tool for generating initial hypotheses about the binding mode and for ranking potential binders.

Molecular Docking Protocol:

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand (if available) or on catalytically important residues. The size of the grid box should be sufficient to encompass the entire binding pocket.

  • Run the Docking Algorithm: Use a well-validated docking program such as AutoDock Vina, Glide, or GOLD. These programs employ different search algorithms and scoring functions. It is often advisable to use more than one program to increase confidence in the results.

  • Analyze the Results: The output of a docking run is a set of predicted binding poses, each with an associated binding affinity score. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

  • Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera) to visually inspect the predicted binding poses. This is a critical step to ensure that the predicted interactions are chemically reasonable.

Data Presentation: Predicted Binding Affinities

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
PIM-1 Kinase4J3P-8.5LYS67, GLU121, ASP186
c-Met Kinase3RHK-9.2TYR1230, MET1211, ASP1222
BRD4 (BD1)5W5K-7.9TRP81, PRO82, ASN140

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the docking calculations.

Diagram: Molecular Docking Workflow

docking_workflow cluster_analysis Results Analysis ligand Prepared Ligand run_docking Execute Docking Algorithm (e.g., AutoDock Vina) ligand->run_docking protein Prepared Protein define_grid Define Binding Site (Grid Box) protein->define_grid define_grid->run_docking poses Predicted Binding Poses run_docking->poses scores Binding Affinity Scores run_docking->scores interactions Interaction Analysis (H-bonds, Hydrophobic, etc.) poses->interactions visualization Visual Inspection (PyMOL, Chimera) interactions->visualization

Caption: The molecular docking process from input to analysis.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations can provide insights into the dynamic behavior and stability of the complex over time.

Molecular Dynamics Simulation Protocol:

  • System Setup: The top-scoring docked pose is used as the starting point. The complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant pressure. This allows the system to relax and reach a stable state.

  • Production Run: A long-timescale (e.g., 100 ns) simulation is run, during which the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the ligand-protein complex. Key metrics to analyze include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in the binding site can indicate instability.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

Diagram: Molecular Dynamics Simulation Workflow

md_workflow cluster_analysis_md Trajectory Analysis start_complex Best Docked Pose solvation Solvate with Water and Add Ions start_complex->solvation equilibration System Equilibration (Heating & Pressure) solvation->equilibration production Production MD Run (e.g., 100 ns) equilibration->production rmsd RMSD Analysis production->rmsd rmsf RMSF Analysis production->rmsf hbond Hydrogen Bond Analysis production->hbond

Caption: Key stages of a molecular dynamics simulation study.

Part 3: Interpretation of Results and Guiding Experimental Work

The culmination of this in silico workflow is a set of testable hypotheses. For instance, if the docking and MD simulations consistently show that 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine forms a stable complex with the ATP-binding site of PIM-1 kinase, this provides a strong rationale for synthesizing the compound and testing its activity in a PIM-1 kinase inhibition assay.

The computational data can also guide lead optimization efforts. For example, if the isopropyl group is predicted to be in a solvent-exposed region, it could be a suitable point for modification to improve potency or pharmacokinetic properties.

This guide has outlined a robust and scientifically rigorous workflow for the in silico modeling of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. By leveraging the known pharmacology of the triazolo[4,3-b]pyridazine scaffold, we can efficiently generate hypotheses about the potential targets and binding modes of this novel compound. The integration of molecular docking and molecular dynamics simulations provides a powerful platform for virtual screening, hit-to-lead optimization, and for guiding the design of definitive experimental studies.

References

  • Martínez-González, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109. [Link][1]

  • Pathan, A. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link][5]

  • Semantic Scholar. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. [Link][6]

  • Kim, J., et al. (2023). Crystal structure of[1][5][8]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10839. [Link][8]

  • Pathan, A. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link][7]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Walhekar, V., & Kulkarni, R. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry, 8(2). [Link][2]

  • ResearchGate. (2023). Selected[1][5][8]triazolo[4,3-b]pyridazine derivatives for BETi. [Link][9]

  • Walhekar, V., et al. (2025). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Bentham Science. [Link][3]

  • ResearchGate. (2021). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. [Link][4]

Sources

Structure-activity relationship (SAR) of 3-substituted triazolopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Triazolopyridazines

Authored by: Gemini, Senior Application Scientist

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its structural similarity to purines allows it to interact with a wide range of biological targets, making it a focal point in modern medicinal chemistry. The substituent at the 3-position of this bicyclic system plays a critical role in modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) associated with substitutions at this key position, drawing on field-proven insights from kinase inhibition, anti-parasitic, and anti-cancer research. We will explore the causal relationships behind experimental choices in analog design, present detailed synthetic and biological testing protocols, and offer a forward-looking perspective on this versatile scaffold.

The Triazolopyridazine Core: A Scaffold of Opportunity

The triazolopyridazine ring system, an isomer of the well-known triazolopyridines and triazolopyrimidines, has garnered significant attention in drug discovery.[4][5] Its rigid, planar structure and the specific arrangement of nitrogen atoms create a unique pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological receptors and enzymes.[6] The exploration of this scaffold has led to the discovery of potent inhibitors for diverse targets, including Janus kinases (JAK), phosphoinositide 3-kinases (PI3K), and novel targets in parasites like Cryptosporidium parvum.[1][7]

The rationale for focusing on the 3-position stems from its typical orientation as a vector pointing towards the solvent-exposed region or a specific sub-pocket of the target's active site. This allows for the introduction of a wide variety of functional groups to fine-tune activity, selectivity, and physicochemical properties without disrupting the core's primary binding interactions.

Navigating the Chemical Space: Synthesis of 3-Substituted Triazolopyridazines

The generation of diverse analogs for SAR studies hinges on robust and flexible synthetic strategies. A common and effective method for constructing the 3-substituted triazolopyridazine core involves the cyclization of a hydrazine-substituted pyridazine precursor with an appropriate electrophile, which introduces the desired C3-substituent.

Below is a generalized workflow illustrating this synthetic logic.

G cluster_0 Core Synthesis cluster_1 Introduction of C3-Substituent cluster_2 Further Functionalization A Pyridazine Precursor (e.g., 3,6-dichloropyridazine) B Hydrazinolysis (Hydrazine hydrate) A->B Step 1 C 6-chloro-3-hydrazinylpyridazine B->C E Acylation & Cyclization (e.g., POCl3 or T3P) C->E Step 2 D Acylating Agent (R-COCl or R-COOH) D->E F 3-R-[1,2,4]triazolo[4,3-b]pyridazine (Core Scaffold) E->F G Final Analog (e.g., via Suzuki or SNAr) F->G Step 3

Caption: Generalized synthetic workflow for 3-substituted triazolopyridazines.

This multi-step process allows for modularity. The choice of the acylating agent (e.g., an acid chloride, carboxylic acid, or thioester) in Step 2 directly defines the substituent 'R' at the 3-position, enabling the systematic exploration of the SAR.[4] Further modifications, often at other positions on the pyridazine ring (like C6), can then be performed to build out the final molecule.

Decoding the Message: Structure-Activity Relationships at the 3-Position

The biological activity of triazolopyridazine derivatives is exquisitely sensitive to the nature of the substituent at the C3 position. Analysis of data across multiple therapeutic targets reveals several key principles.

Impact of Substituent Size and Lipophilicity

In many series, a clear correlation exists between the size and lipophilicity of the C3-substituent and biological potency.

  • Small Alkyl and Unsubstituted Rings: In the context of anti-cryptosporidial agents, simple additions like methyl, chloro, or trifluoromethyl at the 3-position were found to be poorly tolerated, leading to a 50- to 100-fold loss in potency compared to an unsubstituted (H) analog.[2] This suggests that the binding pocket for this particular target is sterically constrained and does not favor small, polar, or electron-withdrawing groups at this position.

  • Larger Aromatic Groups: Conversely, larger groups such as phenyl and benzyl at the 3-position retained potency similar to the simpler methyl-substituted analogs in the same anti-cryptosporidial series.[2] This indicates that while small substituents are detrimental, the pocket can accommodate larger, more lipophilic moieties. In a series of PIM-1 kinase inhibitors, various substituted aryl groups at the 3-position were explored, with molecular docking studies suggesting these groups occupy the active site of the kinase.[8]

  • Heterocycles: The introduction of heterocyclic rings can have a variable impact. For instance, an unsubstituted pyridine at C3 was inactive, whereas a 2-CF₃-4-pyridyl analog retained modest potency (EC₅₀ = 6.1 μM).[2] This highlights the nuanced electronic and steric requirements of the target protein.

Role of Electronic Effects and Specific Interactions

Beyond simple sterics, the electronic nature of the substituent and its ability to form specific interactions like hydrogen bonds are critical determinants of activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: In SAR studies against Cryptosporidium, a clear preference for electron-withdrawing groups on an aryl "tail" attached to the core was observed.[9][10] While this observation pertains to a different part of the molecule, it underscores the importance of tuning the electronic profile of the overall compound, a property that can be influenced by the C3-substituent.

  • Fluorine's Remarkable Role: Fluorine substitution has been shown to play a significant role in enhancing potency. In one anti-cryptosporidial series, strategic placement of fluorine atoms on the molecule led to the most potent compound, SLU-10482 (EC₅₀ = 0.07 μM), which demonstrated superior in vivo efficacy.[9][10] While not directly at the 3-position in this case, it demonstrates the powerful effect of this unique halogen in modulating biological activity.

Quantitative SAR Data Summary

The following table summarizes the impact of various 3-substituents on the anti-cryptosporidial activity of a triazolopyridazine scaffold.

Compound ID3-Substituent (R)Target/AssayActivity (EC₅₀, μM)Reference
2a/2b HC. parvum~0.3[2]
14a MethylC. parvum>20[2]
14c ClC. parvum>20[2]
14e CF₃C. parvum>20[2]
14g NH₂C. parvum>20[2]
14i PhenylC. parvum~0.5[2]
14j BenzylC. parvum~0.6[2]
14k PyridineC. parvum>20[2]
14l 2-CF₃-4-PyridylC. parvum6.1[2]

This data clearly illustrates that for this specific biological target, the 3-position is highly sensitive to substitution. Small, polar, or electron-withdrawing groups abolish activity, while larger, lipophilic aryl groups are tolerated.

SAR_Summary cluster_Substituents Substituent Class at C3 cluster_Activity Impact on Biological Activity Core [1,2,4]triazolo[4,3-b]pyridazine Core 3-Position Small_Polar Small/Polar (-H, -CH3, -Cl, -CF3) Core:p3->Small_Polar Large_Lipo Large/Lipophilic (-Ph, -Bn) Core:p3->Large_Lipo Heterocycles Heterocycles (-Pyridyl, -Subst. Pyridyl) Core:p3->Heterocycles Decrease Significant Decrease in Potency Small_Polar->Decrease Generally Leads To Maintain Maintained or Slight Decrease Large_Lipo->Maintain Generally Leads To Variable Variable/ Context-Dependent Heterocycles->Variable Generally Leads To

Caption: SAR summary for the 3-position of triazolopyridazines.

Experimental Methodologies: A Self-Validating System

The integrity of any SAR study rests on the reliability and reproducibility of its experimental protocols. Here, we provide validated, step-by-step methodologies for both the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of a 3-Aryl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is a representative procedure adapted from published methods for creating a C3-aryl substituted core.[3]

Objective: To synthesize 3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.

Materials:

  • 6-chloro-3-hydrazinylpyridazine

  • Benzoyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Acylation: Dissolve 6-chloro-3-hydrazinylpyridazine (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere at 0 °C (ice bath).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up 1: Quench the reaction by slowly adding water. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude acyl hydrazide intermediate.

  • Cyclization: To the crude intermediate, add phosphorus oxychloride (5-10 eq) slowly at 0 °C.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours until TLC indicates the consumption of the starting material.

  • Work-up 2: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure 3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anti-Cryptosporidium Growth Inhibition Assay

This protocol describes a standard phenotypic assay to determine the potency of compounds against Cryptosporidium parvum.[9][11]

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds against C. parvum infecting HCT-8 cells.

Materials:

  • HCT-8 cells (human ileocecal adenocarcinoma cell line)

  • C. parvum oocysts

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Nitazoxanide (positive control)

  • 384-well clear-bottom assay plates

  • Anti-C. parvum antibody conjugated to a fluorescent reporter

  • DAPI nuclear stain

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HCT-8 cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37 °C, 5% CO₂).

  • Oocyst Preparation: Prepare infectious C. parvum sporozoites by treating oocysts with a bleach solution followed by incubation in cell culture medium to allow for excystation.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay medium to achieve the final desired concentrations (typically in a 9-point dose-response format). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤0.5%).

  • Infection and Treatment: Add the prepared sporozoites to the HCT-8 cell monolayer. Immediately after, add the diluted test compounds to the wells. Include vehicle-only (negative) and nitazoxanide (positive) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂ to allow for parasite development.

  • Staining: Fix the cells with paraformaldehyde. Permeabilize the cells and stain with the fluorescently-labeled anti-C. parvum antibody and DAPI to visualize parasites and host cell nuclei, respectively.

  • Imaging and Analysis: Use a high-content imaging system to automatically capture images from each well.

  • Quantify the number of parasites and host cells per well using image analysis software.

  • Data Analysis: Normalize the parasite count to the host cell count for each well. Calculate the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion and Future Perspectives

The structure-activity relationship of 3-substituted triazolopyridazines is a rich and complex field that continues to yield potent and selective modulators of various biological targets. The evidence clearly demonstrates that the 3-position is a critical handle for tuning activity. For anti-cryptosporidial agents, this position disfavors small, polar groups but can accommodate larger, lipophilic aryl moieties.[2] For kinase targets, this position often serves as a key interaction point within the enzyme's active site.[8]

Future drug development efforts should focus on:

  • Exploring Novel C3-Substituents: The synthesis of novel, three-dimensional, and sp³-rich fragments at the 3-position could unlock new interactions and lead to compounds with improved properties.

  • Structure-Based Design: As more crystal structures of triazolopyridazines bound to their targets become available, structure-based design will enable the rational optimization of C3-substituents to maximize potency and selectivity.

  • Multi-Target Profiling: Systematically screening focused libraries of 3-substituted triazolopyridazines against diverse target panels could uncover novel activities and opportunities for drug repurposing.

By integrating robust synthetic chemistry, rigorous biological evaluation, and rational design principles, the[1][2][3]triazolo[4,3-b]pyridazine scaffold, with its versatile 3-position, will undoubtedly continue to be a valuable source of new therapeutic candidates.

References

  • Title: SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: ACS Infectious Diseases URL
  • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL
  • Title: Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives Source: Thieme E-Books & E-Journals URL
  • Title: Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects Source: Current Medicinal Chemistry URL: [Link]

  • Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: Journal of Medicinal Chemistry URL
  • Title: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine Source: ACS Publications URL: [Link]

  • Title: Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach Source: Journal of Pharmaceutical Chemistry URL
  • Title: Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry URL: [Link]

Sources

The Strategic Exploration of 6-Chloro-triazolo[4,3-b]pyridazine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-Chloro-triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of a reactive chlorine atom at the 6-position make it an ideal starting point for the synthesis of diverse compound libraries with a wide range of biological activities. This guide provides an in-depth exploration of the chemical space around this core, offering a strategic roadmap for the design, synthesis, and evaluation of novel analogs for drug discovery.

The 6-Chloro-triazolo[4,3-b]pyridazine Core: A Privileged Scaffold

The triazolo[4,3-b]pyridazine ring system is a bioisostere of purine, a fundamental component of nucleic acids. This inherent similarity allows molecules containing this scaffold to interact with a variety of biological targets, particularly kinases, which play crucial roles in cellular signaling pathways. The chlorine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

Derivatives of the triazolo[4,3-b]pyridazine core have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of key cancer-related kinases such as c-Met and Pim-1, as well as activity against other targets like bromodomains and parasites.[1][2][3]

Navigating the Chemical Space: Synthetic Strategies for Analog Generation

The exploration of the chemical space around the 6-Chloro-triazolo[4,3-b]pyridazine core hinges on the strategic application of modern synthetic methodologies. The reactivity of the C6-chloro group is the primary enabler for diversification.

Foundational Synthesis of the Core

The synthesis of the 6-Chloro-triazolo[4,3-b]pyridazine core itself is a critical first step. A common and efficient method involves the condensation of 4-amino-(4H)-1,2,4-triazole with a suitable three-carbon precursor, followed by chlorination.[4]

Diversification at the 6-Position: Cross-Coupling and Nucleophilic Substitution

The true power of this scaffold lies in the ability to modify the 6-position. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position by coupling with boronic acids or their esters. This is a robust and widely used method for generating libraries of 6-aryl-triazolo[4,3-b]pyridazines.[5][6]

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 6-position. This is particularly useful for introducing functionalities that can engage in hydrogen bonding interactions with biological targets.[5][6]

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridazine ring facilitates the displacement of the C6-chloride by various nucleophiles, such as amines, alcohols, and thiols. This provides a complementary and often milder approach to diversification.

The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is critical for achieving high yields and broad substrate scope.

Below is a generalized workflow for the diversification of the 6-Chloro-triazolo[4,3-b]pyridazine core.

Diversification_Workflow Core 6-Chloro-triazolo[4,3-b]pyridazine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) Core->Buchwald SNAr Nucleophilic Aromatic Substitution (Nu-H, Base) Core->SNAr Aryl_Analogs 6-Aryl-triazolo[4,3-b]pyridazine Analogs Suzuki->Aryl_Analogs Amino_Analogs 6-Amino-triazolo[4,3-b]pyridazine Analogs Buchwald->Amino_Analogs Other_Analogs 6-(O,S)-triazolo[4,3-b]pyridazine Analogs SNAr->Other_Analogs

Caption: Diversification strategies for the 6-Chloro-triazolo[4,3-b]pyridazine core.

Structure-Activity Relationship (SAR) Studies: A Case Study on c-Met Kinase Inhibitors

The systematic diversification of the 6-Chloro-triazolo[4,3-b]pyridazine scaffold allows for the elucidation of detailed SAR. As a case study, we will examine the development of potent inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase often dysregulated in cancer.

A study by Mahmoud et al. explored a series of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met and Pim-1 inhibitors. Their work provides valuable insights into the SAR of this scaffold.[1][3] The general structure of the synthesized compounds is shown below:

CompoundRc-Met IC50 (µM)Pim-1 IC50 (µM)MCF-7 GI%
4a H--29.08
4g 4-OCH30.163 ± 0.010.283 ± 0.0155.84

Data extracted from Mahmoud et al. (2024).[1][3]

The data clearly indicates that the nature of the substituent at the 6-position significantly impacts the biological activity. The introduction of a 4-methoxyphenyl group in compound 4g led to a potent dual inhibitor of c-Met and Pim-1 with significant antiproliferative activity against the MCF-7 breast cancer cell line.[1][3] This highlights the importance of exploring a diverse range of substituents to identify optimal interactions with the target protein.

Further exploration of the SAR for c-Met inhibitors has revealed that the triazolo-pyridazine core can effectively mimic the hinge-binding motif of known type II inhibitors.[7] The nitrogen atoms of the triazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain, while the substituent at the 6-position can be tailored to occupy the hydrophobic pocket.

Experimental Protocols for Biological Evaluation

A robust and well-defined biological testing cascade is essential for the successful development of drug candidates. This section outlines key in vitro assays for evaluating the biological activity of 6-Chloro-triazolo[4,3-b]pyridazine analogs.

Biochemical Kinase Assays

To determine the direct inhibitory activity of the synthesized compounds against their target kinases, biochemical assays are employed. The ADP-Glo™ Kinase Assay is a widely used, robust, and high-throughput method for measuring kinase activity.[8][9][10]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate (e.g., a generic peptide or a specific protein substrate), ATP, and the test compound at various concentrations in a suitable kinase buffer.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to the reaction mixture. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, can be calculated from a dose-response curve.

Cell-Based Proliferation and Cytotoxicity Assays

To assess the effect of the compounds on cancer cell growth and viability, cell-based assays are crucial. The Sulforhodamine B (SRB) assay is a simple, sensitive, and reproducible colorimetric assay for measuring cell density, based on the measurement of cellular protein content.[11][12][13][14]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates with water and air dry.

    • Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Absorbance Measurement:

    • Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the cell number. The GI50 value (the concentration that causes 50% growth inhibition) can be calculated.

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized analogs.

Biological_Evaluation_Workflow Analogs Synthesized Analogs Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Analogs->Biochem_Assay Determine IC50 Cell_Assay Cell-Based Proliferation Assay (e.g., SRB Assay) Analogs->Cell_Assay Determine GI50 SAR_Analysis SAR Analysis and Lead Identification Biochem_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for the biological evaluation of 6-Chloro-triazolo[4,3-b]pyridazine analogs.

Advanced Drug Design Strategies: Scaffold Hopping

While systematic modification of the 6-Chloro-triazolo[4,3-b]pyridazine core is a powerful strategy, scaffold hopping offers a complementary approach to explore novel chemical space and overcome potential liabilities of the initial scaffold, such as poor pharmacokinetic properties or off-target effects.[15] Scaffold hopping involves replacing the core scaffold with a structurally different moiety that maintains the key pharmacophoric features required for biological activity.

For the triazolo[4,3-b]pyridazine core, a scaffold hopping strategy could involve replacing it with other bicyclic heteroaromatic systems that can present the key hinge-binding and hydrophobic substituents in a similar spatial orientation. Examples of potential replacement scaffolds include imidazo[1,2-b]pyridazines, pyrazolo[1,5-a]pyrimidines, or triazolo[1,5-a]pyridines.[16] The choice of the new scaffold should be guided by computational modeling and a deep understanding of the target's binding site.

The following diagram illustrates the concept of scaffold hopping from the triazolo[4,3-b]pyridazine core.

Scaffold_Hopping Original_Scaffold Triazolo[4,3-b]pyridazine Core Scaffold_Hop Scaffold Hopping (Bioisosteric Replacement) Original_Scaffold->Scaffold_Hop New_Scaffold_1 Imidazo[1,2-b]pyridazine Scaffold_Hop->New_Scaffold_1 New_Scaffold_2 Pyrazolo[1,5-a]pyrimidine Scaffold_Hop->New_Scaffold_2 New_Scaffold_3 Triazolo[1,5-a]pyridine Scaffold_Hop->New_Scaffold_3

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology as kinase inhibitors.[4][5] This document provides a comprehensive, field-tested protocol for the synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, a key intermediate for drug discovery and development. The described method is a robust, one-pot reaction starting from commercially available 3,6-dichloropyridazine and isobutyrohydrazide. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide guidance for characterization and troubleshooting, ensuring scientific rigor and reproducibility for researchers in medicinal chemistry and drug development.

Introduction & Scientific Rationale

The fusion of a triazole ring with a pyridazine core gives rise to the[1][2][3]triazolo[4,3-b]pyridazine system, a class of compounds with a wide array of biological activities.[6] Their structural resemblance to purine nucleosides allows them to interact with a variety of biological targets. Specifically, derivatives of this scaffold have shown potent inhibitory activity against kinases such as c-Met and Pim-1, which are crucial targets in cancer therapy.[3][5]

The target molecule, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, incorporates three key features:

  • The triazolo[4,3-b]pyridazine core provides the fundamental structure for biological activity.

  • The C6-chloro substituent serves as a crucial synthetic handle, enabling further diversification through nucleophilic substitution or cross-coupling reactions.

  • The C3-isopropyl group enhances lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The synthetic strategy outlined herein is based on a well-established and efficient method for constructing the triazolopyridazine ring system: the reaction of a substituted chloropyridazine with a suitable acylhydrazide.[7] This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.

Mechanistic Insight: The reaction proceeds via a two-step sequence within a single pot:

  • Nucleophilic Aromatic Substitution (SNAr): The terminal nitrogen of isobutyrohydrazide acts as a nucleophile, attacking the electron-deficient C3 position of 3,6-dichloropyridazine. The greater reactivity of the C3 chlorine compared to the C6 chlorine facilitates a selective initial substitution.

  • Intramolecular Cyclization/Condensation: Following the initial substitution, the second nitrogen of the hydrazide moiety performs an intramolecular nucleophilic attack on the adjacent carbonyl carbon, leading to a ring-closure. Subsequent dehydration yields the stable, aromatic triazole ring fused to the pyridazine core.

Synthetic Workflow & Data

The overall synthetic transformation is depicted below:

Reaction Scheme:

Figure 1: Synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine from 3,6-dichloropyridazine and isobutyrohydrazide.

Table 1: Reagent & Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Molar Equiv.Amount Used (mmol)Mass/Volume
3,6-Dichloropyridazine148.991.010.01.49 g
Isobutyrohydrazide102.131.111.01.12 g
n-Butanol (Solvent)74.12--50 mL
Reaction Temperature---120 °C (Reflux)
Reaction Time---12-18 hours
Detailed Experimental Protocol

3.1. Materials and Equipment

  • 3,6-Dichloropyridazine (≥98% purity)

  • Isobutyrohydrazide (≥97% purity)

  • n-Butanol (Anhydrous)

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.2. Reaction Setup & Procedure

  • Reagent Addition: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol).

  • Solvent & Second Reagent: Add 50 mL of n-butanol, followed by isobutyrohydrazide (1.12 g, 11.0 mmol).

  • Reaction Execution: Heat the stirred mixture to reflux (approx. 120 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 12-18 hours, indicated by the consumption of the 3,6-dichloropyridazine starting material.

  • Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.

3.3. Workup & Purification

  • Extraction: Dissolve the resulting crude residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine as a white to off-white solid. Determine the final yield and characterize the product.

3.4. Characterization

  • Expected Yield: 75-85%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0 (d, 1H), ~7.3 (d, 1H), ~3.8 (sept, 1H), ~1.5 (d, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): Assignments should correspond to the 7 unique carbons in the structure.

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺.

Visualization of Experimental Workflow

The following diagram illustrates the logical progression of the synthesis from initial setup to the final, purified product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Combine 3,6-Dichloropyridazine & Isobutyrohydrazide in n-Butanol reflux Heat to Reflux (120°C) for 12-18 hours start->reflux Stirring monitor Monitor by TLC reflux->monitor Periodic Sampling evap1 Cool & Remove Solvent (Rotary Evaporation) monitor->evap1 Reaction Complete extract DCM Extraction & Aqueous Washes evap1->extract dry Dry (Na₂SO₄) & Concentrate extract->dry chrom Flash Column Chromatography (Silica Gel) dry->chrom Crude Product final_product Characterize Final Product (NMR, MS, Yield) chrom->final_product Pure Fractions

Caption: Logical workflow for the synthesis and purification of the target compound.

Troubleshooting & Field Insights
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and re-verify completion by TLC. Confirm the purity of starting materials.
Product loss during workup.Avoid overly vigorous shaking during extraction to prevent emulsion formation. Ensure complete extraction from the aqueous layer.
Impure Product Incomplete separation during chromatography.Optimize the solvent system for chromatography to achieve better separation (ΔRf > 0.2). Ensure proper column packing.
Presence of starting material.The reaction did not go to completion. Consider increasing the reflux time or adding a slight excess of the hydrazide.
Reaction Stalls Low reaction temperature.Verify the reflux temperature of n-butanol is reached. Ensure efficient stirring.
Deactivated reagents.Use fresh, high-purity 3,6-dichloropyridazine and isobutyrohydrazide.
Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3,6-Dichloropyridazine is an irritant. Avoid inhalation and contact with skin and eyes.

  • Hydrazide derivatives can be toxic. Handle with care.

  • n-Butanol is flammable. Keep away from open flames and ignition sources.

References

  • Abu‐Hashem, A. A., Fathy, U., & Gouda, M. A. (2020). Synthesis of 1,2, 4‐triazolopyridazines , isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry, 57(9), 3461–3474. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 10(45), 26903–26921. [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]

  • MDPI. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(23), 7291. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 340-354. [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

Sources

Cell-based antiproliferative assay using 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Antiproliferative Activity of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine Using a Luminescent Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology.[1][2] This application note provides a comprehensive guide for assessing the antiproliferative effects of a novel derivative, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. We present a robust, high-throughput-compatible protocol using the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[3][4] The guide details every phase of the workflow, from initial hypothesis generation based on related compounds to meticulous experimental execution, data analysis, and quality control. By explaining the scientific rationale behind key steps, this document serves as both a practical protocol and an educational resource for researchers aiming to characterize novel small molecule inhibitors.

Scientific Background & Rationale

While the specific cellular targets of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine are yet to be elucidated, the broader class of triazolopyridine and triazolopyridazine derivatives has been shown to exhibit anticancer activity through various mechanisms. Understanding these potential pathways is crucial for selecting appropriate cell lines and designing follow-up mechanistic studies.

Potential Mechanisms of Action

Structurally related compounds have been identified as inhibitors of key oncogenic pathways:

  • WNT/β-catenin Pathway Inhibition: A novel triazolopyridine derivative was identified as an inhibitor of Tankyrase (TNKS), a key enzyme in the WNT/β-catenin signaling pathway.[5] Inhibition of TNKS leads to the stabilization of AXIN, promoting the degradation of β-catenin and suppressing the transcription of WNT target genes crucial for cancer cell proliferation, particularly in colorectal cancers with APC mutations.[5]

  • Epigenetic Regulation: Other triazolopyridine derivatives have been developed as potent inhibitors of the Bromodomain-containing protein 4 (BRD4), an epigenetic "reader" protein.[6] BRD4 is critical for the transcription of major oncogenes like MYC, and its inhibition has shown significant therapeutic potential in various cancers, including leukemia.[6]

  • Microtubule Destabilization: Certain 1,2,3-triazole-containing pyridine derivatives have been found to inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

These precedents provide a strong rationale for screening 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine for antiproliferative activity and suggest that cell lines with known dependencies on these pathways (e.g., APC-mutant colorectal cancer lines like DLD-1 or MYC-driven leukemia lines like MV4-11) would be highly relevant choices.[5][6]

cluster_0 Potential Cellular Targets of Triazolopyridazine Derivatives cluster_1 Downstream Cellular Consequences Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine TNKS Tankyrase (TNKS) Compound->TNKS Inhibition? BRD4 BRD4 Compound->BRD4 Inhibition? Tubulin Tubulin Compound->Tubulin Inhibition? WNT ↓ WNT/β-catenin Signaling TNKS->WNT Epigenetic ↓ Oncogene Transcription (e.g., MYC) BRD4->Epigenetic Microtubule Microtubule Disruption Tubulin->Microtubule Proliferation Decreased Cell Proliferation & Viability WNT->Proliferation Epigenetic->Proliferation Microtubule->Proliferation

Caption: Hypothesized mechanisms of antiproliferative action.

Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is a key indicator of metabolic activity.[4] The assay procedure involves adding a single reagent directly to the cells in culture.[8] This reagent contains a thermostable luciferase and its substrate, luciferin, which lyse the cells and generate a stable "glow-type" luminescent signal proportional to the ATP concentration.[3] The amount of ATP is, in turn, directly proportional to the number of viable cells in the culture.[4] Its "add-mix-measure" format makes it exceptionally suited for automated high-throughput screening (HTS).[4]

Materials and Reagents

Reagent / MaterialSupplier (Example)Catalog # (Example)Notes
6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazineN/AN/AThe test compound.
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570, G7571, G7572Store buffer and lyophilized substrate at -20°C.[9]
Relevant Cancer Cell Line (e.g., DLD-1, MV4-11)ATCCCCL-221, CRL-9591Choose a cell line relevant to the hypothesized mechanism of action.[10]
Cell Culture Medium (e.g., RPMI-1640, DMEM)Gibco11875093Use the medium recommended for your specific cell line.
Fetal Bovine Serum (FBS)Gibco26140079Heat-inactivate if required by the cell line protocol.
Penicillin-Streptomycin (100X)Gibco15140122Standard antibiotic solution.
Trypsin-EDTA (0.25%)Gibco25200056For detachment of adherent cells.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650Used to dissolve the test compound.
Doxorubicin HydrochlorideSigma-AldrichD1515Recommended positive control for cytotoxicity.
Solid White, Opaque-Walled 96-well PlatesCorning3917Essential for luminescence assays to prevent well-to-well crosstalk.[11]
Sterile, Filtered Pipette TipsVariousVarious
Multichannel PipettesVariousVariousFor efficient plate setup.
LuminometerVariousVariousPlate reader capable of measuring luminescence.
Humidified Incubator (37°C, 5% CO₂)VariousVariousStandard cell culture incubator.

Experimental Workflow & Protocols

The overall process involves preparing the test compound, seeding cells, treating them with a range of compound concentrations, measuring viability, and analyzing the resulting data to determine the half-maximal inhibitory concentration (IC50).

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_readout Phase 3: Readout & Analysis A1 Reconstitute CellTiter-Glo® Reagent A2 Prepare Compound Stock & Dilutions A3 Harvest & Count Cells B1 Seed Cells into 96-well Plate A3->B1 B2 Incubate (24h) for Attachment B1->B2 B3 Treat Cells with Compound Dilutions B2->B3 B4 Incubate (e.g., 72h) for Proliferation B3->B4 C1 Add CellTiter-Glo® Reagent B4->C1 C2 Incubate & Lyse (10-15 min) C1->C2 C3 Read Luminescence C2->C3 C4 Analyze Data (Calculate IC50) C3->C4

Caption: High-level experimental workflow for the antiproliferative assay.

Protocol 1: Reagent and Compound Preparation

Causality: Proper reagent and compound preparation is the foundation of a reproducible experiment. Using a high-concentration stock in DMSO minimizes the final solvent concentration in the culture, preventing solvent-induced cytotoxicity.

  • CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[9] Transfer the entire volume of CellTiter-Glo® Buffer to the bottle containing the lyophilized Substrate. Mix by gentle inversion until the substrate is fully dissolved.[11] Allow the reconstituted reagent to equilibrate to room temperature before use.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in 100% DMSO. Ensure it is fully dissolved. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: Prepare a serial dilution series of the test compound in complete cell culture medium. The goal is to create intermediate dilutions that, when added to the cells, will yield the desired final concentrations.

    • Expert Tip: A common strategy is to make 2X or 10X working solutions. For example, to achieve a final concentration range of 0.01 µM to 100 µM, you could prepare 2X working solutions (0.02 µM to 200 µM) in medium. Adding an equal volume of this working solution to the cells (e.g., 100 µL to 100 µL) will halve the concentration to the final desired value.[12]

    • Trustworthiness: Crucially, ensure the final DMSO concentration in the wells with the highest compound concentration does not exceed 0.5%, as higher levels can be toxic to many cell lines. Prepare a vehicle control using medium with the same final percentage of DMSO.

Protocol 2: Cell Seeding and Treatment

Causality: The initial cell seeding density is critical. Too few cells will result in a weak signal and high variability, while too many can lead to overgrowth, nutrient depletion, and a non-linear assay response.[13] The optimal density must be determined empirically for each cell line to ensure they are in the exponential growth phase throughout the experiment.[14]

  • Cell Culture: Grow cells in a T-75 flask under standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Harvesting: Detach adherent cells using Trypsin-EDTA or collect suspension cells. Resuspend in fresh, pre-warmed complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., with Trypan Blue); it should be >95%.

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density (typically 2,000-10,000 cells/well for many cancer lines) in complete medium.[12]

  • Dispense 100 µL of the cell suspension into each well of a solid white 96-well plate.

    • Expert Tip: To avoid "edge effects" where cells in outer wells behave differently, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[11]

  • Attachment: Incubate the plate for 18-24 hours to allow adherent cells to attach firmly.

  • Treatment: Carefully remove the medium (for adherent cells) or add compound dilutions directly (for suspension cells or if not changing medium). Add 100 µL of the 2X compound working solutions (from Protocol 1) to the appropriate wells. Also add the vehicle control and positive control.

  • Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours, which allows for multiple cell doublings and for the compound's antiproliferative effects to manifest.[15]

Protocol 3: Assay Readout and Data Acquisition

Causality: The "add-mix-measure" protocol is designed for simplicity and accuracy. Allowing the plate to equilibrate to room temperature ensures consistent enzyme kinetics across the plate, and the short incubation after reagent addition is for complete cell lysis and signal stabilization.[8]

  • Equilibration: Remove the 96-well plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.[9]

  • Reagent Addition: Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

  • Mixing: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[9] This step is critical for ensuring the reagent is thoroughly mixed with the well contents.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9] The signal is very stable, with a half-life of over five hours for most cell lines, providing flexibility in read time.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[9]

Data Analysis and Interpretation

Causality: Normalizing the data to controls allows for comparison across different plates and experiments. The IC50 value is the standard metric for quantifying the potency of an antiproliferative agent.

  • Background Subtraction: Average the luminescence values from the "medium-only" (no cells) wells. Subtract this average background value from all other experimental wells.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated control wells. The viability of the vehicle-treated cells is considered 100%.

    • Formula: Percent Viability = (Luminescence_Sample / Average Luminescence_Vehicle Control) * 100

  • Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Determination: Use a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC50 value. The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.

Example Data Tables

Table 1: Raw Luminescence Data (Relative Luminescence Units - RLU)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3
Vehicle (0) 850,432 875,111 862,300
0.1 845,210 855,600 839,950
1.0 650,123 672,800 665,430
10.0 440,500 431,200 450,800
100.0 55,600 61,300 58,900

| No-Cell Background | 1,205 | 1,190 | 1,215 |

Table 2: Calculated Percent Viability and IC50 Value

Concentration (µM) Average RLU % Viability
Vehicle (0) 862,614 100.0%
0.1 846,920 98.2%
1.0 662,784 76.8%
10.0 440,833 51.1%
100.0 58,600 6.8%

| Calculated IC50 | ~9.5 µM | |

Assay Validation and Quality Control

To ensure the trustworthiness of the results, every assay should include proper controls and validation steps.[16][17]

  • Linearity: Before screening, it is essential to determine the linear range of the assay for your specific cell line. Plate a serial dilution of cells (e.g., from 50,000 down to 100 cells/well), perform the CellTiter-Glo® assay, and plot the luminescent signal against the cell number. The seeding density used for the antiproliferative assay must fall within this linear range.[13]

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This defines 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system can detect a decrease in viability.

    • Background Control: Wells containing only medium and the assay reagent. This value is subtracted from all other readings.[8]

  • Z'-Factor: For high-throughput screening applications, the Z'-factor is a statistical parameter used to assess the quality and robustness of an assay. It is calculated using the means and standard deviations of the positive (e.g., vehicle) and negative (e.g., a high concentration of a cytotoxic drug) controls. A Z'-factor > 0.5 is indicative of an excellent and reliable assay.

References

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Çetin, K., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Journal of Biochemical and Molecular Toxicology. [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • Kim, E., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]

Sources

Application Note & Protocol: Antimicrobial Susceptibility Testing of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel synthetic compound, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. While specific data on this molecule is emerging, its structural class—triazolopyridazine—is known for a wide range of biological activities, including antimicrobial potential.[1][2][3][4][5] This guide furnishes detailed, field-proven protocols for determining the compound's efficacy against a panel of clinically relevant bacteria. Methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9] We present step-by-step protocols for broth microdilution to ascertain the Minimum Inhibitory Concentration (MIC) and for Kirby-Bauer disk diffusion to evaluate zones of inhibition. Furthermore, we discuss the principles of data interpretation, quality control measures, and offer insights into the potential mechanisms of action for this class of compounds.

Scientific Principles and Rationale

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new chemical entities with antimicrobial activity. The 1,2,4-triazole nucleus and its fused heterocyclic derivatives, such as triazolopyridazines, represent a promising scaffold in medicinal chemistry due to their diverse pharmacological properties.[10][11] These compounds have been shown to target critical bacterial enzymes, disrupt cell membranes, or inhibit DNA replication, making them attractive candidates for development.[1][12]

Antimicrobial Susceptibility Testing (AST) is the foundational suite of experiments to quantify the in vitro activity of a novel compound. The primary objectives are:

  • To determine the Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for quantifying potency.

  • To assess the Zone of Inhibition (ZOI): In this qualitative or semi-quantitative test, the diameter of a zone of no growth around a compound-impregnated disk correlates with the susceptibility of the microorganism.

This application note provides the framework to generate reliable and reproducible AST data for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, enabling informed decisions in a drug discovery pipeline.

Materials and Reagents

Test Compound and Controls
  • Test Compound: 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (Purity ≥95%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade. Causality: DMSO is used for its ability to dissolve a wide range of organic compounds and its relatively low toxicity to bacteria at concentrations ≤1% v/v.

  • Positive Control Antibiotics: Ciprofloxacin and Vancomycin. Causality: Ciprofloxacin serves as a broad-spectrum control effective against both Gram-positive and Gram-negative bacteria. Vancomycin is a Gram-positive specific control. These validate the assay by confirming that the test organisms are susceptible to known antibiotics.

  • Negative Control: DMSO (solvent only).

Bacterial Strains

A representative panel should include Gram-positive and Gram-negative bacteria, ideally strains from the "ESKAPE" pathogens group, which are leading causes of nosocomial infections.

  • Gram-Positive:

    • Staphylococcus aureus (e.g., ATCC® 29213™)

    • Enterococcus faecalis (e.g., ATCC® 29212™)

  • Gram-Negative:

    • Escherichia coli (e.g., ATCC® 25922™)

    • Pseudomonas aeruginosa (e.g., ATCC® 27853™)

    • Klebsiella pneumoniae (e.g., ATCC® 700603™)

Media and Consumables
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile filter paper disks (6 mm diameter)

  • 0.5 McFarland Turbidity Standard

  • Sterile saline (0.85% NaCl)

  • Sterile swabs, pipettes, and other standard microbiology lab equipment.

Experimental Workflow Overview

The overall process for evaluating the antimicrobial properties of the test compound follows a standardized workflow to ensure accuracy and reproducibility. This involves preparing the compound, standardizing the bacterial inoculum, performing the susceptibility tests, and finally, analyzing the results.

AST_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock Preparation MIC_Test Broth Microdilution (MIC Assay) Compound_Prep->MIC_Test Disk_Test Disk Diffusion (Kirby-Bauer) Compound_Prep->Disk_Test Inoculum_Prep Bacterial Inoculum Standardization (0.5 McFarland) Inoculum_Prep->MIC_Test Inoculum_Prep->Disk_Test Incubation Incubation (18-24h, 35°C) MIC_Test->Incubation Disk_Test->Incubation Read_Results Read & Record Results (MIC value, Zone Diameter) Incubation->Read_Results Interpretation Data Interpretation & Reporting Read_Results->Interpretation

Caption: High-level workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines and is designed to determine the MIC of the test compound in a 96-well plate format.[8][13][14][15][16]

Preparation of Compound Stock and Dilutions
  • Stock Solution: Prepare a 10 mg/mL (10,000 µg/mL) stock solution of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in 100% DMSO. Ensure complete dissolution.

  • Intermediate Dilution: Create a working stock at 1280 µg/mL in CAMHB. Note: The concentration of DMSO in this step should be managed to ensure the final concentration in the assay wells does not exceed 1%.

  • Serial Dilutions: In a separate 96-well "dilution plate," perform a 2-fold serial dilution of the working stock.

    • Add 100 µL of CAMHB to wells 2 through 11.

    • Add 200 µL of the 1280 µg/mL working stock to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound).

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum: Dilute this standardized suspension 1:150 in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.

Assay Plate Inoculation
  • Transfer Dilutions: Transfer 50 µL from each well of the "dilution plate" to the corresponding wells of a new, sterile 96-well "assay plate." This results in compound concentrations ranging from 64 µg/mL down to 0.125 µg/mL.

  • Add Inoculum: Add 50 µL of the final bacterial inoculum (from step 4.2.4) to wells 1 through 11.

  • Controls:

    • Growth Control (Well 11): Contains 50 µL CAMHB + 50 µL inoculum.

    • Sterility Control (Well 12): Contains 100 µL of sterile CAMHB only.

    • Solvent Control: A separate well containing the highest concentration of DMSO used in the assay plus inoculum.

  • Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

Data Interpretation
  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or using a plate reader (OD600nm).

Table 1: Example 96-Well Plate Layout for MIC Determination

Well123456789101112
[Cpd] µg/mL 64321684210.50.250.12500
Growth ----+++++++-
Result ClearClearClearClearTurbidTurbidTurbidTurbidTurbidTurbidTurbidClear
Interpretation MIC = 8 µg/mL GrowthSterility

Protocol 2: Kirby-Bauer Disk Diffusion

This method, based on CLSI M02 standards, provides a qualitative assessment of antimicrobial activity.[17][18][19][20]

Disk Preparation
  • Prepare a high-concentration stock of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in a volatile solvent like methanol or acetone (e.g., 2 mg/mL).

  • Aseptically apply a precise volume (e.g., 10 µL) onto a sterile 6 mm paper disk. This would yield a 20 µg disk.

  • Allow the solvent to fully evaporate in a sterile environment. Prepare positive control disks (e.g., Ciprofloxacin 5 µg) and a solvent-only negative control disk.

Inoculation and Disk Application
  • Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard as described in section 4.2.

  • Using a sterile swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[18] Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Within 15 minutes of inoculation, use sterile forceps to place the prepared compound and control disks firmly onto the agar surface, ensuring complete contact.

Incubation and Measurement
  • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the disk diameter itself.

Table 2: Example Data Presentation for AST Results

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine S. aureus ATCC 29213818
E. coli ATCC 259223212
P. aeruginosa ATCC 27853>646 (No zone)
Ciprofloxacin S. aureus ATCC 292130.525
E. coli ATCC 259220.2530
P. aeruginosa ATCC 27853122

Potential Mechanism of Action

The triazole moiety is a key structural feature in many established antimicrobial agents.[11][21] While the precise mechanism of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is yet to be elucidated, compounds from the broader triazole and triazolopyrimidine classes have been reported to act via several mechanisms.[1][10][12] A plausible hypothesis is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1]

MoA_Pathway cluster_bacterial_cell Bacterial Cell Compound Triazolopyridazine Compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->DNA_Supercoiling Enables DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Death Bacteriostasis / Cell Death Cell_Division->Cell_Death Blocked pathway leads to

Sources

Application Notes & Protocols: Evaluating 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Therapeutic Potential of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer agents.[4] Derivatives of this core structure have been shown to exhibit potent antiproliferative activity across a range of cancer cell lines.[1][2] The therapeutic efficacy of these compounds is often attributed to their ability to bind effectively with key proteins involved in cancer cell proliferation and survival.[4]

Mechanistic studies have identified several key targets for this class of compounds, including:

  • PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.[3]

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and metastasis.[5][6]

  • Tubulin Polymerization: Some derivatives act as antitubulin agents, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

This document provides a comprehensive guide for researchers to investigate the anti-cancer properties of a specific derivative, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine , in vitro. The following protocols are designed as a self-validating system, beginning with broad cytotoxicity screening and progressively narrowing the focus to elucidate the specific mechanism of action.

II. Hypothesized Mechanism of Action: PIM Kinase Inhibition

Based on structure-activity relationship (SAR) studies of similar triazolo[4,3-b]pyridazine derivatives, a primary hypothesized mechanism for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is the inhibition of the PIM kinase signaling pathway.[1][3] PIM kinases phosphorylate a variety of downstream targets, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by PIM kinases inactivates it, preventing apoptosis. Inhibition of PIM kinases by our test compound would be expected to decrease BAD phosphorylation, thereby promoting apoptosis and reducing cancer cell viability.

PIM_Pathway cluster_state State Change Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine PIM PIM Kinase Compound->PIM Inhibition BAD_p p-BAD (Inactive) PIM->BAD_p Phosphorylation BAD BAD (Active) BAD_p->BAD Dephosphorylation (Promoted by Inhibition) Cell_Survival Cell Survival & Proliferation BAD_p->Cell_Survival Apoptosis Apoptosis BAD->Apoptosis

Caption: Hypothesized signaling pathway targeted by the compound.

III. Experimental Workflows and Protocols

A. Preliminary Steps: Compound & Cell Line Preparation

1. Compound Solubilization:

  • Rationale: Accurate and reproducible results depend on the complete solubilization of the test compound.

  • Protocol: Prepare a 10 mM stock solution of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in 100% dimethyl sulfoxide (DMSO). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.

2. Cell Line Selection and Culture:

  • Rationale: The choice of cell lines is critical. It is advisable to use a panel of cell lines from different cancer types to assess the breadth of activity. Based on literature for related compounds, consider using A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells.[6]

  • Protocol: Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are passaged regularly to maintain logarithmic growth and are free from mycoplasma contamination.

B. Protocol 1: Cell Viability Assessment (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the compound and is used to calculate the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well plates Start->Seed Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC₅₀ Read->Analyze

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Detailed Steps:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. Include wells for vehicle control (DMSO only) and blank (media only).

  • Adherence: Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in culture media. A common starting range is from 100 µM down to 10 nM.[7] Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours. The duration should be sufficient for at least two cell divisions in the control group.[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Expected Data Output:

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]
A549Lung15.5 ± 2.1
MCF-7Breast25.8 ± 3.5
HeLaCervical18.2 ± 1.9
HUVECNon-Cancer> 100
C. Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines if the compound induces cell cycle arrest.

Detailed Steps:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the compound at concentrations corresponding to their IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells and combine them. Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

    • Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA, while also preserving the cellular structure.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

    • Causality: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA, which provides an accurate measure of DNA content for cell cycle analysis.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of PI.

  • Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

D. Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol validates the engagement of the hypothesized PIM kinase pathway.

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting Treat 1. Treat Cells (IC₅₀, 24h) Lyse 2. Lyse Cells (RIPA Buffer) Treat->Lyse Quantify 3. Quantify Protein (BCA Assay) Lyse->Quantify Load 4. SDS-PAGE Quantify->Load Transfer 5. Transfer to PVDF Membrane Load->Transfer Block 6. Block Membrane (5% BSA) Transfer->Block Probe 7. Primary Antibody (p-BAD, BAD, Actin) Block->Probe Wash1 8. Wash (TBST) Probe->Wash1 Secondary 9. HRP-Secondary Ab Wash1->Secondary Wash2 10. Wash (TBST) Secondary->Wash2 Detect 11. ECL Detection & Imaging Wash2->Detect

Caption: Workflow for Western Blot analysis of target proteins.

Detailed Steps:

  • Protein Extraction: Treat cells in 6-well plates with the compound at its IC₅₀ for 24 hours. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Causality: Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise and ensuring specific signal detection.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-BAD (Ser136), total BAD, and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. A decrease in the ratio of p-BAD to total BAD in treated samples compared to the control would support the hypothesis of PIM kinase inhibition.

IV. References

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Institutes of Health (NIH). [Link]

  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health (NIH). [Link]

  • Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. [Link]

  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. National Institutes of Health (NIH). [Link]

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Application Note: High-Throughput Screening of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine Libraries for Novel Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of compound libraries based on the 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine scaffold. This privileged heterocyclic system has been identified as a promising starting point for the development of potent kinase inhibitors. We focus on the identification of inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in numerous malignancies, making it a high-value target for cancer therapy. This guide details a strategic HTS workflow, from library synthesis rationale to primary biochemical screening, orthogonal validation, and cell-based secondary assays, ensuring a robust and efficient hit identification and validation process.

Introduction: The Therapeutic Potential of the Triazolo[4,3-b]pyridazine Scaffold Against Pim-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, Pim-3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim-1 is a hallmark of various hematological and solid tumors, including prostate cancer and certain leukemias, making it a compelling target for anticancer drug discovery.[2][3] Pim-1 kinase inhibitors have the potential to disrupt key oncogenic signaling pathways and offer a new therapeutic avenue.

The triazolo[4,3-b]pyridazine core is a versatile heterocyclic scaffold that has demonstrated significant potential in medicinal chemistry, particularly as a foundation for kinase inhibitors.[4] Its rigid structure and specific hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of kinases.[5] The 6-Chloro-3-isopropyl substitution pattern offers a unique starting point for library diversification, with the chloro group providing a handle for further chemical modification and the isopropyl group potentially occupying a key hydrophobic pocket. This application note outlines a comprehensive strategy for screening a focused library of derivatives of this scaffold to identify novel and selective Pim-1 inhibitors.

Library Design and Synthesis Rationale

A successful HTS campaign begins with a high-quality, structurally diverse compound library. The 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine core serves as the starting point for a focused library generated through parallel synthesis.

Core Synthesis: The synthesis of the core scaffold can be achieved through the condensation of 3-chloro-6-hydrazinopyridazine with an appropriate isopropyl-containing precursor, followed by cyclization.[6]

Library Diversification Strategy: The primary point of diversification is the 6-position, where the chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups to probe the solvent-exposed region of the Pim-1 ATP-binding site.

  • Rationale: By introducing various amines, thiols, and alcohols, we can explore different hydrogen bonding and hydrophobic interactions. For example, coupling with a library of anilines, benzylamines, and aliphatic amines will generate a diverse set of derivatives with varying steric and electronic properties. This approach is crucial for establishing a robust Structure-Activity Relationship (SAR).

G cluster_0 Library Synthesis Workflow Start 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Scaffold Parallel_Synthesis Parallel Synthesis via SNAr (Diverse Amines, Thiols, etc.) Start->Parallel_Synthesis Library Focused Compound Library (>10,000 members) Parallel_Synthesis->Library QC Quality Control (LC-MS, Purity Check) Library->QC

Caption: Library Synthesis Workflow.

High-Throughput Screening Cascade

A multi-step screening cascade is essential to identify true hits and eliminate false positives. The proposed workflow involves a primary biochemical screen, a counter-screen, and a cell-based secondary assay.

HTS_Workflow cluster_workflow HTS Workflow Library Compound Library (10,000+ compounds) Primary_Screen Primary HTS: Pim-1 TR-FRET Assay (Single Concentration, e.g., 10 µM) Library->Primary_Screen Hit_Identification Primary Hits (~1-2% Hit Rate) Primary_Screen->Hit_Identification Counter_Screen Counter-Screen (Assay Interference) Hit_Identification->Counter_Screen Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits Dose_Response Dose-Response & IC50 Determination Confirmed_Hits->Dose_Response Secondary_Assay Secondary Assay: Cell-Based (Pim-1 Target Engagement) Dose_Response->Secondary_Assay Validated_Hits Validated Hits for Lead Optimization Secondary_Assay->Validated_Hits

Caption: High-Throughput Screening (HTS) Cascade.

Primary Screen: Pim-1 Kinase TR-FRET Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS.[7] In this assay, a terbium (Tb)-labeled anti-phospho-serine/threonine antibody (donor) and a biotinylated peptide substrate for Pim-1 (acceptor) are used. When Pim-1 phosphorylates the substrate, the Tb-labeled antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of Pim-1 will prevent phosphorylation, leading to a decrease in the FRET signal.[8]

Protocol: Pim-1 TR-FRET Assay (384-well format)

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (in DMSO) into the wells of a 384-well low-volume assay plate. This results in a final assay concentration of 10 µM.

  • Enzyme Addition: Add 2.5 µL of recombinant human Pim-1 kinase solution (e.g., 2 nM final concentration) in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 2.5 µL of a 2X ATP/peptide substrate mix (e.g., 20 µM ATP and 100 nM biotinylated Bad peptide substrate) in kinase reaction buffer to initiate the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET detection mix (containing Tb-labeled anti-phospho-Bad antibody and streptavidin-acceptor fluorophore in detection buffer) to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation at ~340 nm.

Data Analysis and Quality Control:

  • The TR-FRET ratio (Emission665nm / Emission620nm) is calculated for each well.

  • The Z'-factor, a measure of assay quality, should be calculated for each plate using high (DMSO vehicle) and low (potent known inhibitor) controls. An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.

ParameterValueInterpretation
Z'-Factor > 0.5Excellent separation between high and low controls, suitable for HTS.[9]
Signal to Background > 5A robust assay window.
Hit Cutoff > 3σ below mean of DMSO controlsDefines a statistically significant inhibition.
Counter-Screen and Hit Confirmation

Rationale: Primary hits must be triaged to eliminate false positives arising from assay interference.[10] A common source of false positives in TR-FRET assays is compound auto-fluorescence or quenching.

Protocol: TR-FRET Counter-Screen

  • Repeat the primary assay protocol exactly, but replace the Pim-1 kinase solution with kinase reaction buffer.

  • Compounds that still show a significant decrease in the TR-FRET ratio are likely interfering with the detection system and should be flagged as false positives.

Hit Confirmation and IC50 Determination:

  • Confirmed hits are re-tested in the primary TR-FRET assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50).

Secondary Assay: Cell-Based Target Engagement

Rationale: It is crucial to confirm that hit compounds are active in a cellular context, demonstrating cell permeability and engagement with the target protein. We will assess the ability of compounds to inhibit the phosphorylation of a known Pim-1 substrate, BAD, in a cancer cell line with high Pim-1 expression.

Cell Line Selection: The human pancreatic cancer cell line MIA PaCa-2 is a suitable model as it expresses significant levels of Pim-1 kinase.

Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT pathway and plays a critical role in inhibiting apoptosis by phosphorylating the pro-apoptotic protein BAD at Ser112. Inhibition of Pim-1 is expected to decrease pBAD levels, leading to apoptosis.

Pim1_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Activates Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translates to BAD BAD Pim1_Kinase->BAD Phosphorylates Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Sequesters pBAD pBAD (Ser112) pBAD->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Derivative Inhibitor->Pim1_Kinase Inhibits

Caption: Simplified Pim-1 Signaling Pathway.

Protocol: In-Cell Western for pBAD Levels

  • Cell Plating: Seed MIA PaCa-2 cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serially diluted hit compounds for 4 hours at 37°C.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies for phospho-BAD (Ser112) and a loading control (e.g., GAPDH or total BAD).

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific, infrared dye-conjugated secondary antibodies for 60 minutes, protected from light.

  • Data Acquisition: After final washes, scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the fluorescence intensity for both pBAD and the loading control. Normalize the pBAD signal to the loading control signal. Determine the EC50 values for the inhibition of BAD phosphorylation.

Data Summary and Hit Prioritization

The ultimate goal is to identify compounds with potent biochemical activity that translates to cellular efficacy. Hits should be prioritized based on a combination of factors.

Compound IDPrimary Screen (% Inhibition @ 10µM)Biochemical IC50 (nM)Cellular pBAD EC50 (nM)Notes
Lead-001 98%50250High potency, good cell activity
Lead-002 95%75800Potent, moderate cell activity
Hit-003 85%200>10,000Potent biochemically, poor cell permeability
Hit-004 92%1501500Good all-around profile

Prioritization Criteria:

  • High Potency: Low nanomolar IC50 in the biochemical assay.

  • Cellular Activity: Demonstrable inhibition of pBAD phosphorylation with a low EC50 value.

  • Structure-Activity Relationship (SAR): A clear and tractable SAR from the initial library screen.

  • Ligand Efficiency: Favorable binding efficiency metrics.

  • Novelty: Structural novelty and potential for intellectual property.

Validated hits from this comprehensive screening cascade provide a strong foundation for subsequent lead optimization programs, aiming to improve potency, selectivity, and pharmacokinetic properties for in vivo studies.

References

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (n.d.). Frontiers. Retrieved from [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2021). Spandidos Publications. Retrieved from [Link]

  • Pim-1. (n.d.). Wikipedia. Retrieved from [Link]

  • MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors. (2016). Scientific Reports. Retrieved from [Link]

  • Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (n.d.). Retrieved from [Link]

  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (2025). Bentham Science. Retrieved from [Link]

  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. (2006). PubMed. Retrieved from [Link]

  • Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. (n.d.). PubMed. Retrieved from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014). PMC. Retrieved from [Link]

  • Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. (2023). YouTube. Retrieved from [Link]

  • Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 1,2, 4‐triazolopyridazines , isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. (2020). Sci-Hub. Retrieved from [Link]

  • Synthesis of 3,6-dichloro-[1][5]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. (2025). ValpoScholar. Retrieved from [Link]

  • 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][5]triazolo[4,3-b]pyridazine. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (n.d.). PMC. Retrieved from [Link]

  • On HTS: Z-factor. (2023). Retrieved from [Link]

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Application Notes and Protocols: Developing Cell-Based Assays for Novel c-Met/Pim-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual c-Met and Pim-1 Inhibition in Oncology

The aberrant activation of signaling pathways is a hallmark of cancer, driving tumor growth, proliferation, survival, and metastasis. Among the key players in oncogenesis are the receptor tyrosine kinase c-Met and the serine/threonine kinase Pim-1. Both are independently implicated in a wide variety of human malignancies, and emerging evidence points to a significant crosstalk and synergy between their signaling networks, making their dual inhibition a compelling therapeutic strategy.[1][2][3]

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for normal development and tissue regeneration.[4][5] However, in many cancers, this pathway is dysregulated through gene amplification, mutation, or protein overexpression, leading to enhanced tumor cell proliferation, survival, motility, and invasion.[2][6] The c-Met pathway activates several downstream cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways, which are central to cancer progression.[4][6]

Pim-1, a proto-oncogene, is a downstream effector of the JAK/STAT signaling pathway and is overexpressed in numerous hematological and solid tumors.[1][7][8] It plays a critical role in cell cycle progression, apoptosis evasion, and drug resistance by phosphorylating a diverse range of substrates.[1][8][9] Notably, Pim-1 has been shown to regulate the translation of c-Met, creating a positive feedback loop that enhances oncogenic signaling.[1][3][10] This interplay suggests that targeting either kinase alone may lead to compensatory activation of the other, ultimately resulting in therapeutic resistance.[9] Therefore, the development of dual inhibitors that can simultaneously block both c-Met and Pim-1 holds the promise of a more potent and durable anti-cancer effect.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reliable cell-based assays for the characterization of novel c-Met/Pim-1 dual inhibitors. The protocols herein are designed to be self-validating, incorporating key principles of scientific integrity and providing a clear rationale for each experimental step.

Signaling Pathway Overview

To effectively design assays, a clear understanding of the signaling cascades is paramount. The following diagram illustrates the interconnectedness of the c-Met and Pim-1 pathways.

c-Met_Pim-1_Signaling HGF HGF cMet c-Met HGF->cMet binds STAT STAT cMet->STAT PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Metastasis Metastasis cMet->Metastasis Pim1 Pim-1 eIF4B eIF4B Pim1->eIF4B phosphorylates JAK JAK JAK->STAT STAT->Pim1 transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation eIF4B->cMet translation Inhibitor Dual c-Met/Pim-1 Inhibitor Inhibitor->cMet Inhibitor->Pim1

Caption: Interplay of c-Met and Pim-1 signaling pathways.

Part 1: Cellular Target Engagement Assays

The initial and most critical step in characterizing a novel inhibitor is to confirm its direct interaction with the intended targets within a cellular context. This ensures that the compound can penetrate the cell membrane and bind to c-Met and Pim-1.

In-Cell Western™ for Target Phosphorylation

This assay provides a quantitative measure of target kinase inhibition by assessing the phosphorylation status of the kinase itself (autophosphorylation for c-Met) or a direct downstream substrate.

Rationale

The In-Cell Western™ (ICW) is a powerful, high-throughput method that combines the specificity of western blotting with the quantitative nature of an ELISA.[11] It allows for the simultaneous detection of two proteins in the same well, enabling normalization of the phospho-protein signal to the total protein signal, which corrects for variations in cell number.

Protocol: Phospho-c-Met (Tyr1234/1235) and Total c-Met ICW
  • Cell Seeding: Plate a cancer cell line with known c-Met and Pim-1 expression (e.g., MKN45 gastric cancer cells or H1975 non-small cell lung cancer cells) in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal receptor tyrosine kinase activity.

  • Compound Treatment: Add the novel dual inhibitor at various concentrations (e.g., 1 nM to 10 µM) and incubate for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Ligand Stimulation: Stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met autophosphorylation.

  • Fixation and Permeabilization:

    • Aspirate the medium and add 150 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells three times with 1X PBS containing 0.1% Triton X-100.

    • Add 150 µL of permeabilization buffer (1X PBS with 0.1% Triton X-100) and incubate for 20 minutes.

  • Blocking: Wash the wells twice with 1X PBS with 0.1% Tween-20. Add 150 µL of blocking buffer (e.g., Odyssey® Blocking Buffer) and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met in the blocking buffer. Add 50 µL of the antibody cocktail to each well and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells four times with 1X PBS with 0.1% Tween-20. Add 50 µL of a cocktail of two different infrared dye-conjugated secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash the wells four times with 1X PBS with 0.1% Tween-20. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®). The signal for phospho-c-Met is normalized to the signal for total c-Met.

Data Presentation
Inhibitor Conc. (nM)Normalized Phospho-c-Met Signal (AU)% Inhibition
0 (Vehicle)1.000
10.8515
100.5248
1000.1585
10000.0595
100000.0397

Part 2: Downstream Signaling Pathway Modulation

Inhibiting the target kinases should lead to a corresponding decrease in the phosphorylation of key downstream effector proteins. This confirms that the target engagement translates into a functional blockade of the signaling cascade.

Western Blot Analysis of Downstream Effectors

Western blotting is a classic and reliable method to assess changes in protein phosphorylation.[12]

Rationale

This technique allows for the semi-quantitative analysis of multiple downstream signaling proteins, providing a comprehensive view of the inhibitor's effect on the c-Met and Pim-1 pathways.

Protocol: Analysis of p-AKT, p-ERK, and p-BAD
  • Cell Culture and Treatment: Seed cells (e.g., PC-3 prostate cancer cells) in 6-well plates. Once they reach 70-80% confluency, treat them with the dual inhibitor at various concentrations for 2-4 hours. Include a vehicle control. For the c-Met pathway, stimulate with HGF for the final 15 minutes of inhibitor treatment.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-BAD (Ser112), and total BAD overnight at 4°C.[9] Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

A representative western blot image would show a dose-dependent decrease in the phosphorylated forms of AKT, ERK, and BAD with inhibitor treatment, while the total protein levels remain unchanged.

Part 3: Functional Cellular Assays

Ultimately, the efficacy of an anti-cancer agent is determined by its ability to inhibit tumor cell growth and induce cell death. A suite of functional assays is necessary to evaluate the inhibitor's impact on these cellular phenotypes.

Cell Proliferation/Viability Assay

These assays measure the inhibitor's effect on cell growth and are fundamental for determining its potency (IC50).[13][14][15]

Rationale

Colorimetric or luminescence-based assays provide a high-throughput method to assess cell viability.[16] The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a highly sensitive indicator of metabolically active cells.[15]

Protocol: CellTiter-Glo® Assay
  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000 cells/well).

  • Compound Treatment: The following day, treat the cells with a serial dilution of the dual inhibitor. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation
Inhibitor Conc. (nM)Luminescence (RLU)% Viability
0 (Vehicle)150,000100
1142,50095
10112,50075
10060,00040
100015,00010
100007,5005
  • The IC50 value is calculated by plotting the % viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay

To determine if the observed decrease in cell viability is due to the induction of programmed cell death, an apoptosis assay is essential.[17][18]

Rationale

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[19] The Caspase-Glo® 3/7 Assay provides a sensitive and specific method for detecting caspase activity.[17]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the CellTiter-Glo® protocol. A shorter incubation time (e.g., 24-48 hours) is often sufficient to detect apoptosis.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation
Inhibitor Conc. (nM)Caspase-3/7 Activity (RLU)Fold Induction
0 (Vehicle)10,0001.0
1015,0001.5
10050,0005.0
1000120,00012.0
10000150,00015.0
Experimental Workflow Visualization

The following diagram outlines the overall workflow for characterizing a novel c-Met/Pim-1 inhibitor.

Assay_Workflow Start Start: Novel Dual Inhibitor Target_Engagement Part 1: Target Engagement Start->Target_Engagement ICW In-Cell Western™ (p-cMet / Total cMet) Target_Engagement->ICW Downstream_Signaling Part 2: Downstream Signaling ICW->Downstream_Signaling WB Western Blot (p-AKT, p-ERK, p-BAD) Downstream_Signaling->WB Functional_Assays Part 3: Functional Cellular Assays WB->Functional_Assays Proliferation Proliferation Assay (CellTiter-Glo®) Functional_Assays->Proliferation Apoptosis Apoptosis Assay (Caspase-Glo® 3/7) Functional_Assays->Apoptosis Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis End End: Inhibitor Profile Data_Analysis->End

Caption: Experimental workflow for inhibitor characterization.

Conclusion

The protocols and methodologies outlined in this application note provide a robust and comprehensive framework for the preclinical evaluation of novel dual c-Met/Pim-1 inhibitors. By systematically assessing target engagement, downstream signaling modulation, and functional cellular outcomes, researchers can confidently characterize the potency and mechanism of action of their lead compounds. This multi-tiered approach, grounded in scientific rigor, is essential for advancing promising therapeutic candidates toward clinical development and ultimately, for improving outcomes for cancer patients.

References

  • Niu, J., Li, M., & Wang, Y. (2024). Pim-1 kinase as cancer drug target: An update. Frontiers in Oncology. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences. [Link]

  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]

  • AbbVie. (n.d.). c-MET. AbbVie Science. [Link]

  • Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). An overview of the c-MET signaling pathway. Semantic Scholar. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. [Link]

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Application of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in BRD4 Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting BRD4, a Key Epigenetic Regulator

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a pivotal target in therapeutic research, particularly in oncology and inflammatory diseases. BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby activating the transcription of key genes involved in cell cycle progression, proliferation, and inflammation, such as the well-known oncogene MYC.[1] Dysregulation of BRD4 activity is a hallmark of various cancers, making it a compelling target for small molecule inhibitors.

The[2][3][4]triazolo[4,3-b]pyridazine scaffold has been identified as a promising core structure for the development of potent BET bromodomain inhibitors.[2] This application note will focus on the utility of a representative compound from this class, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, in BRD4 inhibition studies. We will provide a detailed overview of its mechanism of action and present robust protocols for its characterization using prevalent biochemical and cellular assays.

Mechanism of Action: Competitive Inhibition at the Acetyl-Lysine Binding Pocket

6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine and its analogs function as competitive inhibitors of BRD4. The triazolopyridazine core mimics the acetylated lysine moiety of histones, enabling it to dock within the hydrophobic acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2). This competitive binding physically obstructs the interaction between BRD4 and acetylated histones on the chromatin.

The binding of this class of inhibitors is stabilized by key interactions within the bromodomain. A critical interaction involves a hydrogen bond with a conserved asparagine residue (Asn140 in BD1) and hydrophobic interactions with surrounding residues.[2] By occupying this pocket, the inhibitor effectively displaces BRD4 from chromatin, leading to a downstream suppression of target gene transcription.

cluster_0 BRD4-Mediated Transcription cluster_1 Inhibition by 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine Histone Acetylated Histone Tails BRD4 BRD4 Histone->BRD4 recognizes PTEFb P-TEFb BRD4->PTEFb recruits PolII RNA Polymerase II PTEFb->PolII phosphorylates Gene Target Gene (e.g., MYC) PolII->Gene transcribes Transcription Transcription Elongation Gene->Transcription Inhibitor 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine BRD4_inhibited BRD4 Inhibitor->BRD4_inhibited competitively binds to acetyl-lysine pocket Histone_unbound Acetylated Histone Tails BRD4_inhibited->Histone_unbound binding blocked Blocked Transcription Repressed BRD4_inhibited->Blocked

Figure 1: Mechanism of BRD4 inhibition.

Biochemical Characterization of BRD4 Inhibitors

To quantify the potency of compounds like 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, robust and high-throughput biochemical assays are essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two widely adopted methods.

Protocol 1: TR-FRET Assay for BRD4 Inhibition

This protocol measures the disruption of the interaction between a BRD4 bromodomain and an acetylated histone peptide.

Principle: The assay utilizes a BRD4 protein (e.g., BD1) labeled with a donor fluorophore (e.g., Terbium) and a biotinylated histone H4 peptide labeled with an acceptor fluorophore (e.g., FITC or a dye-labeled streptavidin). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human BRD4(BD1) protein

  • Biotinylated Histone H4 acetylated peptide

  • TR-FRET Donor (e.g., Europium or Terbium-labeled anti-tag antibody)

  • TR-FRET Acceptor (e.g., Streptavidin-conjugated fluorophore)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT

  • Test Compound: 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, serially diluted in DMSO.

  • 384-well, low-volume, non-binding plates

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare Reagents: Dilute all proteins and peptides in Assay Buffer to their desired working concentrations.

  • Compound Plating: Add 50 nL of serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

  • Add BRD4 and Peptide: Add 10 µL of a solution containing the BRD4 protein and the biotinylated histone peptide to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.

  • Add Detection Reagents: Add 10 µL of a solution containing the TR-FRET donor and acceptor to each well.

  • Final Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.[3][5]

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring emissions at the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).[3]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: AlphaScreen Assay for BRD4 Inhibition

Principle: This bead-based proximity assay involves two types of beads: Donor beads and Acceptor beads.[2] In this setup, a tagged BRD4 protein binds to Acceptor beads, and a biotinylated acetylated histone peptide binds to streptavidin-coated Donor beads. When BRD4 and the peptide interact, the beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts the BRD4-peptide interaction, separating the beads and causing a loss of signal.

Materials:

  • GST- or His-tagged recombinant human BRD4(BD1) protein

  • Biotinylated Histone H4 acetylated peptide

  • AlphaScreen Donor Beads (Streptavidin-coated)

  • AlphaScreen Acceptor Beads (e.g., Ni-NTA for His-tagged protein or anti-GST for GST-tagged protein)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Test Compound: 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, serially diluted in DMSO.

  • 384-well, low-volume, white opaque plates

  • AlphaScreen-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compound or DMSO control into the wells.

  • Add BRD4 Protein: Add 5 µL of the tagged BRD4 protein solution to each well and incubate for 15 minutes at room temperature.

  • Add Histone Peptide: Add 5 µL of the biotinylated histone peptide solution and incubate for another 15 minutes at room temperature.

  • Add Acceptor Beads: In subdued light, add 5 µL of the Acceptor beads and incubate for 60 minutes at room temperature.

  • Add Donor Beads: In subdued light, add 5 µL of the Donor beads.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

cluster_0 TR-FRET Assay Workflow cluster_1 AlphaScreen Assay Workflow Start_TRFRET Start Plate_Cmpd_TRFRET Plate Serial Dilutions of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine Start_TRFRET->Plate_Cmpd_TRFRET Add_BRD4_Peptide Add BRD4-Donor and Peptide-Acceptor Complex Plate_Cmpd_TRFRET->Add_BRD4_Peptide Incubate_1 Incubate 30 min Add_BRD4_Peptide->Incubate_1 Add_Detection Add Detection Reagents Incubate_1->Add_Detection Incubate_2 Incubate 60-120 min Add_Detection->Incubate_2 Read_Plate_TRFRET Read TR-FRET Signal (620nm & 665nm) Incubate_2->Read_Plate_TRFRET Analyze_TRFRET Calculate IC50 Read_Plate_TRFRET->Analyze_TRFRET End_TRFRET End Analyze_TRFRET->End_TRFRET Start_Alpha Start Plate_Cmpd_Alpha Plate Serial Dilutions of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine Start_Alpha->Plate_Cmpd_Alpha Add_BRD4 Add Tagged BRD4 Plate_Cmpd_Alpha->Add_BRD4 Incubate_A1 Incubate 15 min Add_BRD4->Incubate_A1 Add_Peptide Add Biotinylated Peptide Incubate_A1->Add_Peptide Incubate_A2 Incubate 15 min Add_Peptide->Incubate_A2 Add_Acceptor Add Acceptor Beads Incubate_A2->Add_Acceptor Incubate_A3 Incubate 60 min Add_Acceptor->Incubate_A3 Add_Donor Add Donor Beads Incubate_A3->Add_Donor Incubate_A4 Incubate 60-90 min (dark) Add_Donor->Incubate_A4 Read_Plate_Alpha Read AlphaScreen Signal Incubate_A4->Read_Plate_Alpha Analyze_Alpha Calculate IC50 Read_Plate_Alpha->Analyze_Alpha End_Alpha End Analyze_Alpha->End_Alpha

Figure 2: Workflow for biochemical assays.

Cellular Assays: Probing Downstream Effects

Validating the activity of a BRD4 inhibitor in a cellular context is a critical step. This involves assessing its ability to modulate the expression of BRD4 target genes and its impact on cell proliferation.

Protocol 3: c-Myc Expression Assay by qPCR

Principle: As MYC is a canonical downstream target of BRD4, measuring changes in its mRNA levels provides a direct readout of the inhibitor's cellular activity. This is typically performed using quantitative real-time PCR (qPCR).

Materials:

  • Cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11 human leukemia cells).[4]

  • Cell culture medium and supplements.

  • 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for MYC and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat the cells with various concentrations of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (and a DMSO control) for 6-24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for MYC and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of MYC normalized to the housekeeping gene using the ΔΔCt method. A dose-dependent decrease in MYC mRNA levels indicates on-target BRD4 inhibition.[4]

Protocol 4: Cell Proliferation Assay

Principle: By inhibiting BRD4 and suppressing the expression of pro-proliferative genes, these compounds are expected to reduce cancer cell viability. This can be measured using various methods, such as the CCK-8 assay.

Materials:

  • Cancer cell line (e.g., KYSE450 oesophageal cancer cells).

  • 96-well plates.

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,500 cells/well).

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Expected Results

The[2][3][4]triazolo[4,3-b]pyridazine scaffold has yielded potent BRD4 inhibitors. While specific data for the 3-isopropyl variant is not publicly available, related compounds from this series have demonstrated significant activity.

Compound ScaffoldR1 GroupR2 GroupBRD4 BD1 IC50 (µM)Reference
[2][3][4]triazolo[4,3-b]pyridazine4-fluorophenylindole1.98[2]
[2][3][4]triazolo[4,3-b]pyridazine4-fluorophenyl5-fluoroindole0.98[2]
[2][3][4]triazolo[4,3-b]pyridazine4-fluorophenyl5-methoxyindole0.81[2]
[2][3][4]triazolo[4,3-b]pyridazine4-fluorophenylmethylpiperidine3.32[2]

Table 1: Representative IC50 values for[2][3][4]triazolo[4,3-b]pyridazine derivatives against BRD4 BD1, as determined by AlphaScreen assay.[2]

Researchers utilizing 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine can expect to see potent inhibition in biochemical assays, likely in the micromolar to sub-micromolar range, and corresponding on-target effects in cellular assays, including downregulation of MYC expression and inhibition of cancer cell proliferation.

Conclusion

The 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, as a representative of the broader triazolopyridazine class, serves as a valuable tool for researchers investigating the biological roles and therapeutic potential of BRD4. The protocols detailed in this application note provide a robust framework for characterizing its inhibitory activity, from direct biochemical binding to downstream cellular consequences. These methodologies are essential for the continued development and optimization of novel epigenetic modulators targeting the BET family of proteins.

References

  • Lee, J., et al. (2023).[2][3][4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10854. Available at: [Link]

  • AMSBIO. (n.d.). BRD4 (BD1) TR-FRET Assay Kit Datasheet. Available at: [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) TR-FRET Assay Kit. Available at: [Link]

  • Wang, R., et al. (2018). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. RSC Advances, 8(64), 36655-36661. Available at: [Link]

  • Reaction Biology. (n.d.). BRD4 Assay Service (AlphaScreen). Available at: [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. Available at: [Link]

  • BMG LABTECH. (n.d.). Intramolecular Bivalent Glues studied via TR-FRET Assays. Available at: [Link]

  • A-beta-induced microglial-derived neuroinflammation in Alzheimer's disease. (n.d.). AMSBIO. Available at: [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. Available at: [Link]

  • Reaction Biology. (n.d.). BRD4-2 Bromodomain Assay Service (AlphaScreen). Available at: [Link]

  • Liu, Y., et al. (2019). Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells. Journal of Cellular and Molecular Medicine, 23(11), 7474-7485. Available at: [Link]

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Application Notes & Protocols: Experimental Design for Testing Novel Anticancer Agents like 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel anticancer agents is a cornerstone of oncological research. The triazolo[4,3-b]pyridazine scaffold has emerged as a promising heterocyclic system, with derivatives demonstrating significant anti-cancer activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing novel anticancer agents, using the hypothetical compound 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine as a case study. These detailed application notes and protocols are structured to ensure scientific integrity, from initial in vitro screening to in vivo efficacy studies and mechanism of action elucidation.

Introduction: The Rationale for a Structured Preclinical Evaluation

The journey of an anticancer compound from bench to bedside is fraught with challenges, with a high attrition rate in preclinical and clinical development.[2] A structured and logically phased experimental design is paramount to efficiently triage compounds, identify promising candidates, and build a robust data package for further development. This guide advocates for a tiered approach, beginning with broad in vitro screening to establish cytotoxic activity, followed by mechanistic assays to understand how the compound works, and culminating in in vivo models to assess efficacy in a more complex biological system.[3]

The 1,2,4-triazolo[4,3-b]pyridazine core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][4] Derivatives have been shown to target key oncogenic pathways, such as tubulin polymerization and protein kinases like c-Met and Pim-1.[4][5][6][7] Therefore, our experimental design for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine will be multi-faceted, aiming to not only confirm its anticancer potential but also to hypothesize and validate its molecular target(s).

Phase I: In Vitro Characterization - Establishing a Biological Footprint

The initial phase of testing focuses on establishing the fundamental anticancer properties of the compound in controlled, cell-based systems.[8] These assays are crucial for determining the potency and spectrum of activity across various cancer types.

Antiproliferative Activity Screening

Causality: The primary question is whether the compound can inhibit the growth of cancer cells. A broad screening against a panel of human cancer cell lines, such as the NCI-60 panel, provides an initial fingerprint of the compound's activity spectrum.[9] This can reveal patterns of sensitivity that may hint at the underlying mechanism of action.

Protocol: Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment:

    • For MTT/XTT: Add the reagent to each well and incubate until a color change is apparent. Solubilize the formazan product and measure the absorbance using a microplate reader.

    • For CellTiter-Glo®: Add the reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeIC50 (µM) of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazineIC50 (µM) of Doxorubicin (Positive Control)
MCF-7BreastExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
HCT116ColonExperimental ValueExperimental Value
PC-3ProstateExperimental ValueExperimental Value
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis

Causality: Once cytotoxicity is established, it's crucial to determine how the cells are dying. Induction of apoptosis (programmed cell death) is a desirable characteristic for an anticancer agent.

Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualization:

G cluster_0 Cell Population Analysis cluster_1 Treatment Effect Healthy Healthy Cells (Annexin V- / PI-) EarlyApop Early Apoptotic (Annexin V+ / PI-) LateApop Late Apoptotic/Necrotic (Annexin V+ / PI+) Necrotic Necrotic Cells (Annexin V- / PI+) Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Compound->EarlyApop Induces Compound->LateApop Induces

Caption: Flow cytometry gating strategy for apoptosis assay.

Investigating Cell Cycle Perturbations

Causality: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[7]

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.[15]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[16]

  • Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle ControlValueValueValue
Compound (IC50)ValueValueValue
Compound (2x IC50)ValueValueValue

Phase II: Mechanism of Action (MoA) and Target Validation

With a confirmed cytotoxic effect, the next logical step is to delve into the molecular mechanisms driving this activity.

Target Identification and Validation

Causality: Identifying the molecular target of a drug is crucial for understanding its MoA and for future optimization.[17][18] Given that other triazolopyridazine derivatives have been shown to inhibit kinases, a logical starting point is to investigate the effect of our compound on key cancer-related signaling pathways.[4][5][19]

Protocol: Western Blotting for Key Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into the activation state of signaling pathways.[20][21][22]

  • Protein Extraction: Treat cells with the compound for various time points. Lyse the cells to extract total protein.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, PARP, Caspase-3, c-Met, Pim-1).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization:

G cluster_pathway Hypothesized Signaling Pathway cluster_inhibition Drug Action RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK PIM1 Pim-1 Kinase Proliferation Cell Proliferation & Survival PIM1->Proliferation AKT Akt PI3K->AKT AKT->Proliferation ERK->Proliferation Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Compound->Inhibition1 Compound->Inhibition2 Inhibition1->RTK Inhibition2->PIM1

Caption: Hypothesized targeting of kinase pathways by the compound.

Target Validation Strategies

If a putative target is identified (e.g., decreased phosphorylation of a specific kinase), further validation is necessary.[25][26]

  • In Vitro Kinase Assays: Test the compound's direct inhibitory effect on the purified kinase enzyme.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells.[17]

  • Genetic Approaches: Use siRNA or CRISPR to knock down the expression of the putative target and see if it phenocopies the effect of the compound.[18]

Phase III: In Vivo Efficacy Assessment

The final preclinical phase involves testing the compound in animal models to evaluate its efficacy, toxicity, and pharmacokinetic properties in a whole-organism context.[27]

Xenograft Models

Causality: In vivo models are essential for determining if a compound can inhibit tumor growth in a living system.[28] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard initial step.[29] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, offer higher clinical relevance.[30]

Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. Include a vehicle control group.

  • Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlValueN/AValue
Compound (Dose 1)ValueValueValue
Compound (Dose 2)ValueValueValue

Visualization:

G Start Implant Cancer Cells in Immunodeficient Mice TumorGrowth Allow Tumors to Reach ~150 mm³ Start->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Treatment Administer Compound or Vehicle (Daily) Randomize->Treatment Monitor Measure Tumor Volume & Body Weight (3x/week) Treatment->Monitor Monitor->Treatment Repeat Endpoint Endpoint: Excise Tumors for Analysis Monitor->Endpoint

Caption: Workflow for a standard in vivo xenograft study.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to the preclinical evaluation of novel anticancer agents like 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive understanding of a compound's therapeutic potential. The data generated through these protocols will be essential for making informed decisions about advancing a compound into further preclinical toxicology studies and, ultimately, into clinical trials.[31][32][33]

References

  • Bhuvaneswari, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Crown Bioscience. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Center for Biotechnology Information. (1996). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Ichor Life Sciences. Xenograft Mouse Models. [Link]

  • National Center for Biotechnology Information. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]

  • Horizon Discovery. Drug Target Identification & Validation. [Link]

  • National Center for Biotechnology Information. (2014). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. [Link]

  • ResearchGate. Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]

  • OUCI. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as …. [Link]

  • IRJPS. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • University of South Florida Health. Apoptosis Protocols. [Link]

  • Bio-Rad. Target Discovery: Identification and Validation. [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

  • ResearchGate. SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. [Link]

  • Cusabio. Western Blotting(WB) Protocol. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. [Link]

  • National Center for Biotechnology Information. (2021). Guidelines for clinical evaluation of anti-cancer drugs. [Link]

  • European Medicines Agency. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline. [Link]

  • MDPI. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]

  • National Cancer Institute. (2015). Enhancing Drug Discovery and Development. [Link]

  • U.S. Food and Drug Administration. (2020). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]

  • Google Books. Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval.
  • National Center for Biotechnology Information. (2012). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. [Link]

  • National Academies Press. The National Cancer Institute and the Food and Drug Administration. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[8][30]triazolo[4,3-b] Pyridazines as Antitubulin Agents. [Link]

  • ResearchGate. (2025). Anticancer properties of some triazolo[3,4-b][8][11][30]thiadiazoles. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Welcome to the technical support center for the synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to enhance your synthetic success.

Core Synthesis Protocol

The synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is typically achieved through the condensation and subsequent cyclization of 3,6-dichloropyridazine with isobutyrohydrazide. The following protocol is a baseline procedure adapted from established methods.

Experimental Protocol: Synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

  • Reagent Preparation:

    • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).

    • Add a suitable solvent, such as n-butanol (5-10 mL per gram of 3,6-dichloropyridazine).

    • Begin stirring the mixture.

  • Addition of Hydrazide:

    • To the stirred suspension, add isobutyrohydrazide (1.0-1.2 eq). A slight excess of the hydrazide can help drive the reaction to completion.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 117°C for n-butanol) and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product will likely precipitate out of the solution upon cooling.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a cold solvent (e.g., cold n-butanol or ethanol) to remove residual impurities.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

    • Dry the purified product under a vacuum.

    • Characterize the final product by NMR and MS to confirm its identity and purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine?

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Aromatic Substitution (SNAr): The isobutyrohydrazide acts as a nucleophile, attacking one of the carbon atoms attached to a chlorine atom on the 3,6-dichloropyridazine ring. This results in the displacement of a chloride ion and the formation of an intermediate hydrazinopyridazine.

  • Intramolecular Cyclization: The hydrazinopyridazine intermediate then undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazide moiety attacks the adjacent carbonyl carbon, followed by dehydration, to form the stable triazole ring, yielding the final triazolo[4,3-b]pyridazine product.

Q2: What are the most critical parameters influencing the reaction yield?

Several factors can significantly impact the yield:

  • Reaction Temperature: The reaction requires elevated temperatures to overcome the activation energy for both the SNAr and the cyclization steps. Refluxing in a high-boiling solvent like n-butanol is often necessary.

  • Solvent Choice: The solvent should be able to dissolve the starting materials to a reasonable extent and have a sufficiently high boiling point. Alcohols like ethanol and n-butanol are commonly used.

  • Purity of Starting Materials: The purity of 3,6-dichloropyridazine and isobutyrohydrazide is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction is key to determining the optimal time.

Q3: How can I effectively monitor the progress of the reaction?

TLC is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, LC-MS can be used to track the formation of the product and any side products over time.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction yield is consistently below the expected range. What are the potential causes and how can I improve it?

A: Low yields can be frustrating, but a systematic approach can help identify and resolve the issue.

  • Cause 1: Inadequate Reaction Temperature.

    • Explanation: The cyclization step, in particular, requires significant thermal energy. If the temperature is too low, the reaction may stall at the intermediate stage or proceed very slowly.

    • Solution: Ensure your reaction is reaching and maintaining the reflux temperature of the chosen solvent. If using a lower boiling point solvent like ethanol, consider switching to a higher boiling point solvent such as n-butanol to increase the reaction rate.

  • Cause 2: Poor Quality of Starting Materials.

    • Explanation: The presence of moisture or other impurities in the 3,6-dichloropyridazine or isobutyrohydrazide can interfere with the reaction. For example, isobutyrohydrazide can be hygroscopic.

    • Solution: Use freshly purchased or purified starting materials. Ensure they are dry before use. The purity of the starting materials can be checked by techniques like NMR or melting point analysis.

  • Cause 3: Suboptimal Solvent.

    • Explanation: The solvent plays a critical role in solubilizing the reactants and mediating the reaction. A poor choice of solvent can lead to low solubility and slow reaction kinetics.

    • Solution: While n-butanol is a common choice, other high-boiling point polar aprotic solvents could be explored. However, alcoholic solvents are generally preferred as they can act as a proton source, which can be beneficial in the reaction mechanism.

  • Cause 4: Inefficient Stirring.

    • Explanation: If the reaction mixture is not adequately stirred, localized concentration gradients can form, leading to inefficient reactions and the formation of side products.

    • Solution: Ensure vigorous stirring throughout the reaction, especially if the starting materials are not fully soluble.

Below is a decision tree to guide your troubleshooting process for low yield:

low_yield_troubleshooting start Low Yield (<50%) check_temp Is the reaction at reflux? start->check_temp check_reagents Are starting materials pure and dry? check_temp->check_reagents Yes increase_temp Increase temperature or switch to a higher boiling solvent (e.g., n-butanol). check_temp->increase_temp No check_solvent Is the solvent appropriate? check_reagents->check_solvent Yes purify_reagents Purify/dry starting materials. Verify purity via NMR/MP. check_reagents->purify_reagents No check_time Was the reaction time sufficient? check_solvent->check_time Yes change_solvent Consider alternative high-boiling alcoholic solvents. check_solvent->change_solvent No increase_time Increase reaction time and monitor by TLC/LC-MS. check_time->increase_time No solution_found Yield Improved check_time->solution_found Yes increase_temp->solution_found purify_reagents->solution_found change_solvent->solution_found increase_time->solution_found

Troubleshooting decision tree for low reaction yield.
Problem: Presence of Impurities

Q: I'm observing significant impurities in my crude product. What are the likely side products, and how can I minimize their formation?

A: The formation of impurities is a common issue. Understanding the potential side reactions is key to minimizing them.

  • Side Product 1: Unreacted Starting Materials.

    • Explanation: Incomplete reaction is a common source of impurities.

    • Solution: Ensure the reaction goes to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 eq) of isobutyrohydrazide can also help consume all the 3,6-dichloropyridazine.

  • Side Product 2: Isomeric Product.

    • Explanation: While less common, it's possible for the initial nucleophilic attack to occur at the other chlorinated position, potentially leading to an isomeric product, although the electronics of the pyridazine ring generally favor one position.

    • Solution: This is often controlled by the inherent reactivity of the starting material. Careful characterization of the final product is necessary to confirm the desired isomer is formed.

  • Side Product 3: Dimerization or Polymerization.

    • Explanation: At high temperatures and concentrations, side reactions leading to dimers or oligomers can occur.

    • Solution: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion. Running the reaction at a slightly lower concentration might also be beneficial.

Problem: Difficult Product Isolation and Purification

Q: My product is proving difficult to crystallize, or it is not separating well during column chromatography. What strategies can I employ?

A: Purification challenges can often be overcome with some adjustments to the methodology.

  • For Crystallization:

    • Solvent Screening: If the product does not crystallize well from the reaction solvent upon cooling, try different solvents or solvent systems for recrystallization. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

    • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • For Column Chromatography:

    • Solvent System Optimization: Finding the right eluent system is crucial. Use TLC to screen different solvent mixtures to find one that gives good separation between your product and the impurities (a ∆Rf of at least 0.2 is ideal).

    • Dry Loading: If your product has low solubility in the eluent, consider dry loading. Dissolve your crude product in a small amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica onto the column.

Below is a general workflow for the synthesis and purification of the target compound:

synthesis_workflow start Start: Reagents reaction Reaction: Reflux in n-butanol (4-6h) start->reaction monitoring Monitoring by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Cool, Filter, Wash monitoring->workup Complete crude_product Crude Product workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography final_product Final Product: 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine recrystallization->final_product chromatography->final_product characterization Characterization (NMR, MS) final_product->characterization

General workflow for synthesis and purification.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes based on available literature.

ParameterValue/ConditionExpected YieldReference
Starting Materials 3,6-dichloropyridazine, isobutyrohydrazide-
Solvent n-Butanol>80%
Temperature Reflux (~117°C)>80%
Reaction Time 4-6 hours>80%

References

  • Title: PYRIDAZINE COMPOUNDS AND THEIR USE AS OREXIN RECEPTOR ANTAGONISTS, Source: U.S. Patent Application No. 14/198,397 (Publication No. US20140221376A1)

Technical Support Center: Purification of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for the purification of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. This molecule is a member of the triazolopyridazine class of N-heterocycles, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3][4][5][6] The unique arrangement of nitrogen atoms, coupled with the chloro- and isopropyl- substituents, presents specific challenges during downstream processing.[7]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in the principles of organic chemistry and process development. Our goal is to empower you to overcome common purification hurdles and achieve high purity for your target compound.

Understanding the Molecule: Physicochemical Properties & Purification Implications

The structure of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine dictates its behavior. The triazolopyridazine core is a planar, aromatic system, which can facilitate crystallization.[8] The nitrogen atoms act as hydrogen bond acceptors and introduce a degree of polarity. The chlorine atom is an electron-withdrawing group, while the isopropyl group adds lipophilicity. This combination results in a molecule of intermediate polarity, which is key to designing a separation strategy.

PropertyImplication for Purification
Intermediate Polarity Soluble in moderately polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. This makes it a good candidate for normal-phase silica gel chromatography.
Aromatic Core The planar structure increases the likelihood of successful purification by recrystallization, a highly effective method for achieving excellent purity.[8][9]
Basic Nitrogen Atoms The triazole and pyridazine nitrogens can be protonated. This allows for potential purification via acid-base extraction to remove non-basic impurities, although stability under acidic conditions must be verified.
Chlorine Substituent The C-Cl bond can be susceptible to nucleophilic substitution or reduction (dehalogenation) under harsh conditions (e.g., strong base, certain catalysts), potentially forming byproducts.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in a question-and-answer format.

Q1: My crude product is a dark, intractable oil that won't solidify. How can I proceed with purification?

Cause: This is often due to the presence of residual high-boiling solvents (like DMF or DMSO), or significant amounts of impurities that are depressing the melting point and inhibiting crystallization.[7]

Solution Pathway:

  • Solvent Removal: First, ensure all reaction solvents are thoroughly removed. If you used a high-boiling solvent, consider an azeotropic removal method. For example, add toluene to the crude oil and evaporate under reduced pressure. Repeat this 2-3 times.

  • Liquid-Liquid Extraction: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities, water, and finally brine to aid phase separation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. This simple workup can often remove many impurities and yield a solid.

  • Attempt Trituration: If the product is still an oil, attempt to induce crystallization by trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The product may precipitate as a solid, which can then be filtered.

  • Chromatography as a Last Resort: If the above fails, the oil must be purified by column chromatography.

Q2: During column chromatography, my compound is streaking badly on the TLC plate and the column. What is the cause and solution?

Cause: Streaking (tailing) on silica gel is often a sign of undesirable interactions between the compound and the stationary phase. For nitrogen-containing heterocycles, this is typically due to the basicity of the nitrogen atoms interacting with the acidic silanol groups (Si-OH) on the silica surface.

Solution Pathway:

  • Solvent System Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Start by adding 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

    • Use an Alternative Solvent: Sometimes, chlorinated solvents like DCM can generate trace amounts of HCl, exacerbating the problem. Try switching to an ethyl acetate/hexanes system.

  • Stationary Phase Choice:

    • Use Neutral Alumina: If streaking persists, consider switching your stationary phase from silica gel to neutral alumina, which lacks acidic silanol groups.

    • Deactivated Silica: You can also use "deactivated" silica gel, which has been treated to reduce the activity of the silanol groups.

Q3: My TLC shows a major impurity that co-elutes or is very close to my product spot. How can I improve separation?

Cause: Positional isomers or structurally similar byproducts often have very similar polarities, making them difficult to separate using standard chromatographic methods.[10]

Solution Pathway:

  • Optimize Chromatography:

    • Shallow Gradient: Use a very slow, shallow gradient during flash chromatography.[11] Instead of a 0% to 50% ethyl acetate gradient, try a 10% to 25% gradient over many column volumes.

    • Solvent System Screening: The key is to find a solvent system that offers better selectivity.[10] Systematically test different solvent combinations. For example, replace ethyl acetate with acetone or methyl tert-butyl ether (MTBE) in your hexane-based system. A chart like the one below can guide your choices.

Solvent System (Hexane as non-polar)Selectivity Profile
Ethyl Acetate (EtOAc)Good general-purpose hydrogen bond acceptor.
Dichloromethane (DCM) / Methanol (MeOH)Stronger, more polar system. Good for more polar compounds.
Toluene / AcetoneUtilizes pi-pi stacking interactions from toluene. Can resolve aromatic impurities.
Diethyl Ether (Et₂O)Less polar than EtOAc, can provide different selectivity.
  • Recrystallization: This is often the best method to separate closely-eluting impurities from a solid product.[8][9] The process relies on differences in solubility. A successful recrystallization can often yield material of >99% purity. (See Protocol 2).

Q4: After purification, my NMR spectrum shows that the product is degrading. What are the stability risks?

Cause: Heterocyclic compounds can be sensitive to prolonged exposure to light, air (oxidation), or residual acid/base from chromatography. The chloro-substituent, in particular, might be labile.

Solution Pathway:

  • Minimize Exposure: During purification, minimize the compound's contact time with the stationary phase.[10] Use a higher flow rate for flash chromatography.

  • Solvent Purity: Ensure all solvents are free of peroxides (especially ethers like THF or diethyl ether) and acids.

  • Proper Storage: Store the final, purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed vial, protected from light (amber vial or wrapped in foil), and refrigerated.[10]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes the target compound is less polar than the primary impurities.

  • TLC Analysis: Identify a solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is 30% Ethyl Acetate in Hexanes. Add 0.5% triethylamine (Et₃N) to the solvent mixture to prevent streaking.

  • Column Packing (Slurry Method):

    • For a 1g crude sample, use ~40-50g of silica gel (40-63 µm particle size).[11]

    • Create a slurry of the silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, level bed.

  • Sample Loading (Wet Loading):

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the solution to the top of the silica bed.

  • Elution:

    • Begin elution with a low-polarity solvent (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).

    • Gradually and slowly increase the polarity (e.g., increase by 2-5% EtOAc every 2-3 column volumes). A shallow gradient is crucial for separating closely related impurities.[11]

    • Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. To remove the residual triethylamine, you can re-dissolve the product in a solvent like DCM, wash with water, dry, and re-concentrate.

Protocol 2: Recrystallization for High Purity

Recrystallization is a powerful technique that purifies based on differences in solubility at different temperatures.[9][12][13][14]

  • Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold.[9] Test small amounts of your compound in vials with solvents like isopropanol, ethanol, acetonitrile, ethyl acetate, or toluene.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature, undisturbed. Rapid cooling can trap impurities.[12]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[9]

    • Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualizations

Purification Workflow Diagram

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product (6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine) Analysis Analyze Crude by TLC/LCMS Crude->Analysis Decision_Solid Is the product a solid? Analysis->Decision_Solid Recrystallize Attempt Recrystallization (Protocol 2) Decision_Solid->Recrystallize Yes Workup Aqueous Workup / Trituration Decision_Solid->Workup No (Oil) Check_Purity1 Check Purity >98%? Recrystallize->Check_Purity1 Final_Product Pure Product Check_Purity1->Final_Product Yes Chromatography Perform Flash Chromatography (Protocol 1) Check_Purity1->Chromatography No Check_Purity2 Check Purity >98%? Chromatography->Check_Purity2 Check_Purity2->Recrystallize No, but solid (Polishing Step) Check_Purity2->Final_Product Yes Decision_Oil Did it solidify? Workup->Decision_Oil Decision_Oil->Recrystallize Yes Decision_Oil->Chromatography No

Caption: Decision workflow for purifying 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Common Impurities and Separation Strategy

This diagram illustrates potential impurities and the logic for their separation.

ImpuritySeparation cluster_column Elution Order Crude_Mixture Crude Mixture Product Starting Material Dehalogenated Byproduct Isomeric Byproduct Chromatography Normal Phase Chromatography (Silica Gel, EtOAc/Hexane) Dehalogenated Dehalogenated Byproduct (Less Polar) Crude_Mixture:p3->Dehalogenated Product Product (Target Polarity) Crude_Mixture:p1->Product Starting_Material Starting Material (More Polar) Crude_Mixture:p2->Starting_Material Isomer Isomeric Byproduct (Very similar polarity) Requires high-resolution method (e.g., Recrystallization) Crude_Mixture:p4->Isomer Chromatography->Dehalogenated Polarity_Scale Increasing Polarity -->

Caption: Separation strategy based on the relative polarities of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine? A1: While specific data is limited, analogous heterocyclic compounds are typically white to off-white crystalline solids.[15][16] Any significant color (yellow, brown) in your final product likely indicates the presence of trace, often highly conjugated, impurities.

Q2: Which analytical techniques are best for assessing purity? A2: A combination of techniques is recommended.

  • LCMS (Liquid Chromatography-Mass Spectrometry): Provides excellent sensitivity for detecting impurities and confirms the molecular weight of your product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The gold standard for structural confirmation and purity assessment. Integrating the proton signals against a certified standard can provide a quantitative measure of purity (qNMR).

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.[8]

Q3: Can I use reverse-phase chromatography for purification? A3: Yes, reverse-phase (e.g., C18) chromatography is a viable alternative, especially for polar impurities. Your compound, being moderately polar, would likely elute with a mixture of water and an organic solvent like acetonitrile or methanol. However, removing water from the final product can be more energy-intensive than removing organic solvents from a normal-phase purification.

Q4: Are there any major safety concerns when handling this compound? A4: While specific toxicity data for this exact molecule is not available, it should be handled with standard laboratory precautions. As a chlorinated heterocyclic compound, it should be treated as potentially harmful. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for similar compounds for more detailed handling information.

References

  • Recrystallization and Crystallization. (n.d.). University of Colorado Boulder.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2020). Molecules.
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  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. (2020). Journal of Heterocyclic Chemistry.
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  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2022). RSC Advances.
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  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO.
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  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. (2021). Molecules.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2021). Molecules.
  • 6-Chloro[1][8][12]triazolo[4,3-b]pyridazine. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026, from

  • Development of New Methods Involving Strained Heterocycles. (2018). University of Michigan Deep Blue Repositories.
  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2021). Molecules.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2020). MDPI.
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Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound in experimental assays. Our goal is to equip you with the scientific rationale and practical steps needed to ensure accurate and reproducible results.

Introduction: The Challenge of Hydrophobicity

6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class, a scaffold found in many biologically active molecules.[1][2][3] Like many small molecule drug candidates, its efficacy in assays can be hampered by low aqueous solubility.[4] Poor solubility can lead to a host of experimental artifacts, including compound precipitation, underestimated potency, and high variability between experiments.[5] This guide presents a systematic, tiered approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Tiered Troubleshooting

This section is designed as a direct, question-and-answer guide to address the most common solubility problems. We begin with the simplest solutions (Tier 1) and progress to more advanced formulation strategies (Tier 2).

Tier 1: Initial Stock Preparation and Dilution

This is the most critical stage, as improper initial handling is a frequent source of error.

Q1: What is the recommended solvent for preparing a primary stock solution of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine?

A1: Due to its hydrophobic nature, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is poorly soluble in water. The standard and highly recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] Always use anhydrous, high-purity DMSO (≥99.9%) to avoid introducing water, which can lower the compound's solubility limit in the stock solution.

Q2: How do I prepare a high-concentration stock solution in DMSO?

A2: Preparing an accurate, high-concentration stock is fundamental for serial dilutions.[8][9] A common target for a primary stock solution is 10 mM.

  • Step 1: Calculation: Determine the mass of the compound needed using the formula:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • The molecular weight of a related compound, 6-chloro-[10][11][12]triazolo[4,3-b]pyridazine, is 154.56 g/mol .[13] Always use the specific molecular weight provided on your compound's certificate of analysis.

  • Step 2: Weighing: Use an analytical balance to accurately weigh the required amount of solid compound.[14]

  • Step 3: Dissolution: Add the appropriate volume of high-purity DMSO. Use gentle vortexing and, if necessary, brief sonication in a water bath to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.[14]

  • Step 4: Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[15] Store at -20°C or -80°C for long-term stability.[8]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from organic (high-concentration DMSO) to aqueous. The final concentration of DMSO in your assay is the key parameter to control.

  • Immediate Troubleshooting:

    • Reduce Final Compound Concentration: The simplest solution is to test a lower final concentration of your compound. Your compound may be exceeding its solubility limit in the final assay buffer.

    • Check Final DMSO Concentration: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity or interference.[15] However, some sensitive assays may require even lower concentrations. Ensure your dilution scheme does not exceed the tolerance of your specific assay.

    • Use a Serial Dilution Strategy: Instead of a large, single dilution step, perform an intermediate dilution in a mix of DMSO and your assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[15]

    • Improve Mixing: When adding the compound to the final assay plate, ensure rapid and thorough mixing. Pipette mix vigorously or use a plate shaker immediately after addition to disperse the compound before it has a chance to aggregate and precipitate.

Tier 2: Advanced Solubilization Strategies

If the Tier 1 solutions are insufficient, more advanced formulation techniques may be necessary.

Q4: Can I use a co-solvent other than DMSO to improve solubility?

A4: Yes. While DMSO is the primary choice, other co-solvents can be used, though their compatibility with the specific assay must be validated.[16][17] The goal is to find a solvent that is miscible with water and helps keep the compound in solution at the final concentration.

Co-SolventRecommended Max % (v/v) in AssayProsCons
DMSO 0.1% - 0.5%Strong solvent, well-characterized.[6]Can be toxic to cells or inhibit enzymes at >0.5%.
Ethanol 0.5% - 1.0%Less toxic than DMSO for some cell lines.Can cause protein denaturation; more volatile.
Polyethylene Glycol (PEG 400) 1.0% - 2.0%Low toxicity, good for in vivo studies.Can be viscous; may interfere with some assay readouts.
N,N-Dimethylformamide (DMF) < 0.1%Strong solvent.Higher toxicity than DMSO; should be used with caution.

Always test the effect of the co-solvent alone on your assay (vehicle control) to ensure it does not interfere with the biological system.

Q5: Are there non-solvent-based methods to improve solubility? I'm concerned about solvent effects on my assay.

A5: Absolutely. Using formulation excipients is a powerful strategy when organic solvents are a concern. The most common and effective approach for in vitro assays is the use of cyclodextrins .[18]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][12] They act as "molecular buckets," encapsulating the poorly soluble compound within their core. This inclusion complex presents a hydrophilic exterior to the aqueous buffer, dramatically increasing the apparent solubility of the compound.[19]

  • Recommended Cyclodextrin: For general laboratory use, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It has high aqueous solubility and low toxicity compared to other cyclodextrins.[12]

  • Application: You can either add HP-β-CD directly to your assay buffer (e.g., at a final concentration of 1-10 mM) before adding your compound, or you can pre-formulate your compound with the cyclodextrin. See Protocol 2 for a detailed method.

Q6: How can I adjust my assay buffer to improve compound solubility?

A6: Buffer composition can have a significant impact.

  • pH Adjustment: 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine contains nitrogen atoms within its heterocyclic ring system, which can be protonated.[20] For nitrogen-containing heterocycles, solubility can sometimes be increased by lowering the pH of the buffer.[21] By protonating a nitrogen atom, the molecule becomes charged and may exhibit higher aqueous solubility. However, this must be balanced with the pH optimum of your biological target (e.g., enzyme or cell). A pH screening experiment (e.g., from pH 6.0 to 8.0, in 0.5 unit increments) is recommended, provided the assay remains viable across this range.

  • Addition of Surfactants: Low concentrations (typically below the critical micelle concentration) of non-ionic surfactants like Tween-80 or Triton X-100 can help solubilize hydrophobic compounds. A typical starting concentration is 0.01% (v/v). Caution is advised as surfactants can disrupt cell membranes or denature proteins.

Experimental Protocols & Workflows
Protocol 1: Systematic Co-Solvent and pH Screening

This protocol helps you systematically determine the optimal buffer conditions for your compound.

  • Prepare Buffers: Prepare a set of your standard assay buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Prepare Co-Solvent Stocks: In separate tubes, prepare your assay buffer (at the optimal pH determined from your biology) containing 2x the final desired concentration of each co-solvent (e.g., 1% DMSO, 2% Ethanol, 4% PEG 400).

  • Prepare Compound Plate: In a clear 96-well plate, add your concentrated compound stock (e.g., 10 mM in DMSO) to achieve a 2x final concentration when mixed with the buffer/co-solvent solutions.

  • Mix and Observe: Add the buffer and co-solvent solutions to the compound plate. Mix well.

  • Incubate and Read: Incubate the plate for 30 minutes at your assay temperature. Read the absorbance at 600 nm on a plate reader. A higher absorbance indicates light scattering from precipitated compound. The conditions with the lowest absorbance are the most promising.

Protocol 2: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method describes how to pre-formulate the compound to enhance solubility.

  • Prepare HP-β-CD Solution: Prepare a 50 mM solution of HP-β-CD in your standard assay buffer.

  • Add Compound: Add your 10 mM stock of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine in DMSO to the HP-β-CD solution to achieve the desired final concentration. Aim to keep the final DMSO concentration below 0.5%.

  • Complexation: Vortex the mixture vigorously for 1-2 minutes.

  • Incubation: Incubate the solution at room temperature for 1 hour, protected from light, with gentle shaking. This allows for the formation of the inclusion complex.

  • Use in Assay: The resulting clear solution can now be used as your "compound stock" for serial dilutions into the final assay buffer. Remember that your vehicle control should now be the HP-β-CD solution containing the same final percentage of DMSO.

Visualization of Troubleshooting Workflow

A logical approach is key to efficiently solving solubility issues. The following diagram outlines a decision-making workflow.

G start Start: Solubility Issue (Precipitation Observed) stock_check Q1: Is the primary stock (10 mM in DMSO) clear and fully dissolved? start->stock_check redissolve Action: Re-dissolve stock. Use vortex/sonication. stock_check->redissolve No dilution_check Q2: Does precipitation occur upon dilution into aqueous buffer? stock_check->dilution_check Yes redissolve->stock_check tier1 Tier 1 Troubleshooting: Optimize Dilution Protocol dilution_check->tier1 lower_conc 1. Lower final compound concentration. tier1->lower_conc check_dmso 2. Ensure final DMSO is <0.5%. lower_conc->check_dmso mix_well 3. Improve mixing during dilution. check_dmso->mix_well fail1 Still Precipitates mix_well->fail1 success Success: Compound is Soluble fail1->success Resolved tier2 Tier 2 Troubleshooting: Advanced Formulation fail1->tier2 Not Resolved cosolvent Option A: Test Alternative Co-solvents (Ethanol, PEG 400) tier2->cosolvent cyclodextrin Option B: Use Cyclodextrins (HP-β-CD) tier2->cyclodextrin ph_adjust Option C: Modify Buffer pH tier2->ph_adjust validate Crucial Step: Validate chosen method with assay controls (vehicle effect). cosolvent->validate cyclodextrin->validate ph_adjust->validate validate->success

Caption: Decision workflow for troubleshooting compound solubility.

References
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. Available at: [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Available at: [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045–2076. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. Available at: [Link]

  • Millard, J. W., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(3-4), 314-323. Available at: [Link]

  • An, G., & Wu, F. (2020). The story of DMSO in pharmacology: A renaissance. Pharmacological Research, 157, 104812. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-[10][11][12]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? Retrieved from [Link]

  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7674-7685. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104928. Available at: [Link]

  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • Maastricht University. (2017). Preparation stock solution solid compound(s). Retrieved from [Link]

  • ResearchGate. (2018). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(21), 7244. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available at: [Link]

  • Wikipedia. (2025). Triazolopyridine. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Triazolopyridazine Derivatives. Retrieved from [Link]

  • Candeias, N. R., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 11(10), 1185. Available at: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]

  • IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2024). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. Retrieved from [Link]

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Technical Support Center: Synthesis of Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-b]pyridazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive field experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of triazolo[4,3-b]pyridazines, offering explanations for the underlying chemistry and practical solutions.

Question 1: My reaction is yielding a mixture of two isomers that are difficult to separate. What is happening and how can I favor the formation of the desired triazolo[4,3-b]pyridazine?

Answer:

This is a classic and frequently encountered issue in the synthesis of triazolo[4,3-b]pyridazines, often stemming from a phenomenon known as the Dimroth rearrangement . The initially formed, kinetically favored triazolo[4,3-b]pyridazine can rearrange to the thermodynamically more stable triazolo[1,5-a]pyridazine isomer under certain conditions.

Causality and Mechanism:

The Dimroth rearrangement is typically catalyzed by acid or base, and can also be promoted by heat. The proposed mechanism involves the opening of the triazole ring, followed by rotation and re-cyclization to form the more stable isomer.[1][2]

Dimroth_Rearrangement cluster_main Dimroth Rearrangement Pathway start Triazolo[4,3-b]pyridazine (Kinetic Product) intermediate1 Protonation/Deprotonation (Acid/Base Catalysis) start->intermediate1 H+ or OH- intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 Ring Opening intermediate3 Rotation and Tautomerization intermediate2->intermediate3 C-N Bond Rotation end Triazolo[1,5-a]pyridazine (Thermodynamic Product) intermediate3->end Ring Closure

Caption: The Dimroth rearrangement pathway from the kinetic to the thermodynamic product.

Troubleshooting and Mitigation Strategies:

To favor the formation of the desired triazolo[4,3-b]pyridazine, consider the following strategies:

  • Control of pH:

    • Acidic Conditions: Avoid strong acidic conditions during cyclization and workup, as this can promote the rearrangement. If an acid catalyst is necessary, use the mildest possible acid and the lowest effective concentration.

    • Basic Conditions: Similarly, strong bases can catalyze the rearrangement. Use of a non-nucleophilic organic base in stoichiometric amounts is preferable to strong inorganic bases.

  • Temperature Control: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. High temperatures provide the activation energy for the rearrangement to the more stable isomer.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the rearranged product.

Experimental Protocol for Minimizing Dimroth Rearrangement:

This protocol is a general guideline for the cyclization of a 3-hydrazino-6-chloropyridazine with an orthoester to minimize the formation of the triazolo[1,5-a]pyridazine isomer.

  • Reaction Setup: To a solution of 3-hydrazino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) at room temperature, add the orthoester (1.1-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC every 30 minutes.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. If a precipitate forms, filter the product directly. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.

Data for Isomer Differentiation:

FeatureTriazolo[4,3-b]pyridazineTriazolo[1,5-a]pyridazine
Melting Point Generally lowerGenerally higher[2]
¹H NMR Protons on the pyridazine ring are typically at different chemical shifts.Protons on the pyridazine ring may show different coupling patterns and chemical shifts compared to the [4,3-b] isomer.
¹⁵N NMR Distinct ¹⁵N chemical shifts.Unambiguously different ¹⁵N chemical shifts, which can be measured using ¹H-¹⁵N HMBC experiments.[3]
Question 2: My reaction is sluggish, and I'm isolating a significant amount of unreacted 3-chloro-6-hydrazinopyridazine. I also see a new spot on the TLC that isn't my desired product.

Answer:

This issue often points to two potential problems: incomplete cyclization or hydrolysis of the starting material .

Causality and Mechanism:

  • Incomplete Cyclization: The cyclization of the hydrazinopyridazine to the triazole ring may require more forcing conditions (higher temperature, longer reaction time, or a catalyst) than currently employed. The intermediate hydrazone may be stable under the reaction conditions and not cyclize efficiently.[4]

  • Hydrolysis of Starting Material: 3-Chloro-6-hydrazinopyridazine can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, to form 3-hydroxy-6-hydrazinopyridazine. This hydrolyzed product may not cyclize under the same conditions or may lead to the formation of a different, more polar byproduct.

Incomplete_Reaction cluster_main Troubleshooting Incomplete Reactions start Starting Material: 3-Chloro-6-hydrazinopyridazine path1 Desired Cyclization start->path1 Ideal Conditions path2 Incomplete Cyclization start->path2 Suboptimal Conditions path3 Hydrolysis (Side Reaction) start->path3 Presence of H₂O product Triazolo[4,3-b]pyridazine path1->product intermediate Hydrazone Intermediate path2->intermediate byproduct 3-Hydroxy-6-hydrazinopyridazine path3->byproduct

Caption: Competing pathways for 3-chloro-6-hydrazinopyridazine in the synthesis.

Troubleshooting and Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the hydrolysis of the starting material. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.

    • Catalyst: If uncatalyzed, consider the addition of a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) to promote cyclization.

    • Reagent Stoichiometry: Ensure the correct stoichiometry of the cyclizing agent is used. An excess may be required to drive the reaction to completion.

  • Characterize the Byproduct: Isolate and characterize the polar byproduct. An IR spectrum showing an O-H stretch and a mass spectrum corresponding to the hydrolyzed product can confirm this side reaction.

Experimental Protocol for Driving Cyclization to Completion:

  • Drying of Reagents: Dry the solvent (e.g., toluene, xylene) over a suitable drying agent (e.g., molecular sieves) before use. Ensure the 3-chloro-6-hydrazinopyridazine is dry.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 3-chloro-6-hydrazinopyridazine (1.0 eq) in the anhydrous solvent. Add the cyclizing agent (e.g., a carboxylic acid or its derivative, 1.1-1.2 eq).

  • Dehydration: If using a carboxylic acid, consider using a Dean-Stark trap to remove the water formed during the reaction, thus driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup and Purification: Proceed with an appropriate workup and purification as described in the previous section.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of triazolo[4,3-b]pyridazines?

A1: The most prevalent starting material is a substituted 3-hydrazinopyridazine.[5] The 6-position of the pyridazine ring is often substituted with a leaving group, such as a chlorine atom, which allows for further functionalization of the final product.[6] The purity of the 3-hydrazinopyridazine is crucial, as impurities can lead to side reactions and difficult purifications.[7]

Q2: How can I confirm the regiochemistry of my product?

A2: A combination of spectroscopic techniques is essential. While ¹H NMR can provide initial clues, ¹³C NMR and especially ¹H-¹⁵N HMBC experiments can definitively distinguish between the triazolo[4,3-b]pyridazine and the rearranged triazolo[1,5-a]pyridazine isomers due to the different chemical environments of the nitrogen atoms.[3] X-ray crystallography, if obtainable, provides unambiguous structural proof.[8]

Q3: Are there any other significant side reactions I should be aware of?

A3: Besides the Dimroth rearrangement and hydrolysis, you might encounter the formation of pyridazinylhydrazones as stable intermediates that fail to cyclize.[4] Additionally, if your starting materials or reagents are not pure, you may see the formation of a complex mixture of byproducts that can complicate purification.

Q4: What are the best practices for purifying triazolo[4,3-b]pyridazines?

A4: Purification strategies depend on the physical properties of your compound.

  • Recrystallization: This is often the most effective method for obtaining highly pure material if your compound is a solid with good solubility in a suitable solvent system.

  • Flash Column Chromatography: This is a versatile technique for separating the desired product from isomers and other impurities. A careful selection of the eluent system is critical for achieving good separation.

  • Preparative TLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography can be a useful tool.[9]

Q5: My mass spectrum shows unexpected fragments. What could they indicate?

A5: The fragmentation pattern in mass spectrometry can provide valuable structural information. For triazolo[4,3-b]pyridazines, common fragmentation pathways involve the loss of N₂ from the triazole ring, followed by the cleavage of the pyridazine ring.[1] If you observe fragments that do not align with the expected fragmentation of your desired product, it may indicate the presence of an isomer or another byproduct. Comparing the fragmentation pattern with literature data for related compounds can aid in identification.

References

  • Golic, L., Leban, I., Stanovnik, B., & Tisler, M. (1978). The crystal structures of s-triazolo[4,3-b]pyridazine, s-triazolo[1,5-b]pyridazine and tetrazolo[1,5-b]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(4), 1136-1140.
  • PIRC, V., Stanovnik, B., TISLER, M., & Paudler, W. W. (1970). Pyridazines. XXXIV. Electron‐impact induced fragmentation of some s‐triazolo [4, 3‐b] pyridazines, tetrazolo [1, 5‐b] pyridazines and related compounds. Journal of Heterocyclic Chemistry, 7(3), 639-647.
  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem.
  • Schollmeyer, D., & Detert, H. (2022). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][6][8]triazolo[4,3-b]pyridazine. IUCrData, 7(7).

  • MORISHITA, M., KOBAYASHI, J., YAMADA, H., & YAJIMA, T. (1994). ChemInform Abstract: Synthesis of 3-Chloropyridazine-6-carboxylic Acid Hydrazide and Selective Hydrazinolysis of 3,6-Substituted Pyridazines. ChemInform, 25(37).
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  • The mass spectra of some s‐triazolo[4,3‐a]pyrazines. (2025). Journal of Mass Spectrometry.
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  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. (2021). Molecules, 26(8), 2137.
  • El-Sayed, W. A., Al-Omair, M. A., Al-Turkistani, A. A., & Abdel-Aziz, A. A. M. (2020). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC advances, 10(56), 33819-33834.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4693.
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  • Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands. (1996). Acta Poloniae Pharmaceutica, 53(6), 431-435.
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  • 3-Chloro-6-hydrazinopyridazine 97 17284-97-8. (n.d.). Sigma-Aldrich.
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Troubleshooting inconsistent results in biological assays with 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Chloro-3-substituted-triazolo[4,3-b]pyridazine derivatives in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. The triazolo[4,3-b]pyridazine scaffold is a versatile core found in a variety of potent inhibitors targeting key cellular proteins, including protein kinases and bromodomains.[1][2] However, as with any experimental system, inconsistencies can arise. This resource is structured to help you diagnose and resolve these issues effectively.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common problems encountered during assays, categorized by the observed issue. For each problem, we explore potential causes and provide actionable solutions.

Issue 1: High Variability Between Replicate Wells

High variability can mask the true effect of your compound and undermine the statistical significance of your results.

Potential Causes & Solutions:

  • Inaccurate Pipetting: Small volume variations can lead to significant concentration differences.

    • Solution: Ensure your pipettes are calibrated regularly. For viscous solutions, consider using reverse pipetting techniques. Maintain a consistent tip immersion depth to avoid variations in the dispensed volume.[3]

  • Inadequate Mixing: Failure to properly mix reagents after addition can create concentration gradients within the wells.

    • Solution: Gently but thoroughly mix all components after each addition, particularly the enzyme, substrate, and the triazolo[4,3-b]pyridazine compound. Be careful to avoid introducing bubbles, which can interfere with optical readings.[3]

  • Edge Effects in Assay Plates: The outer wells of a microplate are more prone to evaporation, leading to increased concentrations of assay components.

    • Solution: Avoid using the outermost wells for critical samples. Instead, fill them with sterile water or buffer to create a humidity barrier.[3]

  • Temperature Gradients: Uneven temperature across the assay plate during incubation can lead to differences in reaction rates.

    • Solution: Ensure the entire plate reaches a uniform temperature before starting the reaction and during incubation. Avoid placing plates on surfaces that can act as heat sinks or sources.[3]

Issue 2: Weaker Than Expected Inhibition (High IC50 Value)

Observing a higher IC50 value than anticipated can be perplexing. Several factors related to both the compound and the assay conditions can contribute to this.

Potential Causes & Solutions:

  • Suboptimal Assay Conditions: The inhibitory activity of your compound can be highly dependent on the assay conditions.

    • Solution (for Kinase Assays):

      • ATP Concentration: If your compound is an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration in the assay. High ATP concentrations can outcompete the inhibitor, leading to a higher IC50. It's crucial to use an ATP concentration that is physiologically relevant or close to the Km of the kinase for your specific assay.[4][5]

      • Enzyme Concentration: An excessively high kinase concentration can lead to rapid substrate depletion and non-linear reaction kinetics, which can affect the accuracy of IC50 determination.[4]

    • Solution (for Cell-Based Assays):

      • Cell Health and Confluency: Only healthy, actively dividing cells should be used. Ensure cells are not over-confluent, as this can alter their metabolism and response to treatments.[6][7]

      • Media Components: Components in the cell culture media, such as serum proteins, can bind to your compound and reduce its effective concentration. Consider optimizing the serum percentage or using serum-free media if your cell line permits.

  • Compound Instability or Degradation: Triazolo[4,3-b]pyridazine derivatives, like many small molecules, can degrade over time, especially if not stored correctly.

    • Solution: Store the compound as recommended by the supplier, typically as a dry powder at -20°C or -80°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Poor Solubility: Poor aqueous solubility is a common issue for heterocyclic compounds and can lead to the formation of precipitates in your assay buffer or media.[8]

    • Solution:

      • Check for Precipitation: Visually inspect your assay wells under a microscope for any signs of compound precipitation.

      • Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and may affect enzyme activity. Determine the optimal DMSO concentration that maintains compound solubility without impacting the assay.[9]

      • Include Detergents: For biochemical assays, adding a small amount of a non-ionic detergent like Triton X-100 (around 0.01%) can help prevent compound aggregation.[4]

Issue 3: High Background Signal or False Positives

A high background signal can reduce the dynamic range of your assay and may be misinterpreted as a positive result.

Potential Causes & Solutions:

  • Compound Interference with Assay Readout: The compound itself may possess properties that interfere with the detection method.

    • Solution:

      • Fluorescence Interference: Some compounds can be autofluorescent or can quench the fluorescent signal of the reporter molecule. Run a control plate containing the compound and all assay components except the enzyme or substrate to check for interference.[9]

      • Luminescence Interference: Similarly, compounds can inhibit or enhance the activity of reporter enzymes like luciferase.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false-positive results.[4]

    • Solution: As mentioned previously, the inclusion of a non-ionic detergent can disrupt these aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, it's a strong indication that aggregation was the cause.[4]

  • Contaminated Reagents: Impurities in your reagents, such as ATP, substrates, or buffers, can affect reaction kinetics and lead to a high background.[9]

    • Solution: Use high-purity reagents from reputable suppliers.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for triazolo[4,3-b]pyridazine derivatives?

A1: The triazolo[4,3-b]pyridazine scaffold is a versatile platform for designing inhibitors that target a range of proteins. Depending on the substitutions, these compounds have been shown to act as:

  • Kinase Inhibitors: Many derivatives are designed to be ATP-competitive inhibitors, binding to the ATP pocket of protein kinases like c-Met and Pim-1, thereby blocking the phosphorylation of downstream substrates.[1][10]

  • Bromodomain Inhibitors: Some derivatives can act as inhibitors of bromodomains, such as those in the BET family (e.g., BRD4), by mimicking the acetylated lysine (Kac) residue and preventing the protein from binding to acetylated histones.[2]

  • Antitubulin Agents: Certain triazolo[4,3-b]pyridazine derivatives have been developed as antitubulin agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

Q2: How should I prepare and store my 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine?

A2: For long-term storage, the compound should be kept as a solid at -20°C or below, protected from light and moisture. For experimental use, prepare a high-concentration stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the stock solution at -20°C or -80°C.

Q3: What are the essential controls to include in my experiments?

A3: Incorporating proper controls is critical for data interpretation. Key controls include:

  • Vehicle Control: This contains the same concentration of the solvent (e.g., DMSO) used to dissolve the compound and serves as a baseline for measuring the compound's effect.

  • No Enzyme/No Substrate Control: These controls help identify any background signal or interference from the compound or other assay components.[4]

  • Positive Control: A known inhibitor of the target to ensure the assay is performing as expected.

  • Negative Control: A compound known to be inactive against the target.

Q4: My results are inconsistent between different passages of the same cell line. What could be the cause?

A4: Inconsistency between cell passages can be due to several factors:

  • Genetic Drift: Continuous passaging of cell lines can lead to genetic and phenotypic changes over time, altering their characteristics and response to stimuli. It is recommended to use cells from a low passage number and to have a well-characterized cell bank.[7]

  • Cell Health and Viability: The health of your cells at the time of the experiment is paramount. Do not use cells that have been passaged too many times or have been allowed to become over-confluent.[6]

  • Inconsistent Seeding Density: The number of cells seeded per well should be optimized and kept consistent for all experiments, as cell density can affect their physiological state.[6][12]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Standard Kinase Assay (Example)

This protocol provides a general framework for a biochemical kinase assay.

  • Prepare Reagents:

    • Kinase Reaction Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary depending on the specific kinase.

    • Kinase/Substrate Mix: Dilute the kinase and its substrate to a 2X final concentration in the Kinase Reaction Buffer.

    • ATP Solution: Prepare a 2X solution of ATP in the Kinase Reaction Buffer. The concentration should be optimized for your specific assay (e.g., at the Km of the kinase).

    • Compound Dilution: Prepare a serial dilution of your triazolo[4,3-b]pyridazine derivative in DMSO. Then, dilute this in the Kinase Reaction Buffer to a 4X stock.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X compound solution or vehicle control to the appropriate wells.[3]

    • Add 10 µL of the 2X Kinase/Substrate mix to all wells.[3]

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.[3]

    • Incubate for the desired time (e.g., 60 minutes) at a controlled temperature.

    • Stop the reaction and detect the signal according to your chosen assay format (e.g., luminescence, fluorescence).[3]

Protocol 2: Cell Viability/Proliferation Assay (Example)

This protocol outlines a general procedure for assessing the effect of your compound on cell viability.

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.[6]

    • Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]

  • Compound Treatment:

    • Prepare serial dilutions of your triazolo[4,3-b]pyridazine derivative in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Use a suitable viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay) according to the manufacturer's instructions.

    • Read the plate on a compatible plate reader.

Data Summary Table
IssuePotential CauseRecommended Action
High Variability Pipetting InaccuracyCalibrate pipettes, use reverse pipetting for viscous liquids.[3]
Inadequate MixingGently but thoroughly mix all reagents.[3]
Edge EffectsAvoid using outer wells or fill them with buffer.[3]
High IC50 Suboptimal ATP/Enzyme Conc.Optimize ATP concentration (near Km) and enzyme levels.[4][5]
Poor Compound SolubilityCheck for precipitation, optimize DMSO concentration.[8]
Compound DegradationUse fresh stock solutions, avoid freeze-thaw cycles.
High Background Compound InterferenceRun controls without enzyme/substrate to check for autofluorescence or quenching.[9]
Compound AggregationInclude a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays.[4]

Part 4: Visualizations

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_ic50 IC50 Higher Than Expected? check_variability->check_ic50 No pipetting Review Pipetting Technique & Calibration check_variability->pipetting Yes mixing Optimize Mixing Steps check_variability->mixing Yes edge_effects Address Edge Effects check_variability->edge_effects Yes check_background High Background / False Positives? check_ic50->check_background No assay_conditions Optimize Assay Conditions (ATP, Enzyme, Cell Density) check_ic50->assay_conditions Yes solubility Investigate Compound Solubility & Aggregation check_ic50->solubility Yes stability Check Compound Stability & Storage check_ic50->stability Yes interference Test for Compound Interference with Readout check_background->interference Yes aggregation Assess Compound Aggregation (Detergent Test) check_background->aggregation Yes reagents Verify Reagent Purity check_background->reagents Yes end Consistent Results Achieved check_background->end No pipetting->check_ic50 mixing->check_ic50 edge_effects->check_ic50 assay_conditions->check_background solubility->check_background stability->check_background interference->end aggregation->end reagents->end

Caption: A decision-making workflow for troubleshooting common assay issues.

Key Factors in Cell-Based Assays

G assay_success Successful Cell-Based Assay cell_health Cell Health & Viability assay_success->cell_health passage Low Passage Number assay_success->passage confluency Optimal Confluency assay_success->confluency media Consistent Media & Supplements assay_success->media seeding Optimized Seeding Density assay_success->seeding handling Gentle Cell Handling assay_success->handling

Caption: Core parameters influencing the success of cell-based assays.

References

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • 10 Tips for Successful Development of Cell Culture Assays | Technology Networks. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Available at: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells - Promega Connections. Available at: [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC - NIH. Available at: [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[3][6][9]triazolo[4,3-b] Pyridazines as Antitubulin Agents - NIH. Available at: [Link]

  • 6-CHLORO-1,2,4-TRIAZOLO(4,3-B)PYRIDAZINE - precisionFDA. Available at: [Link]

  • 6-chloro-3-methyl[3][6][9]triazolo[4,3-b]pyridazine. Available at: [Link]

  • 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine | C6H5ClN4 | CID 911387 - PubChem. Available at: [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Available at: [Link]

  • b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC - NIH. Available at: [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - NIH. Available at: [Link]

  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Available at: [Link]

  • 6-chloro-[3][6][9]triazolo[4,3-b]pyridazine - PubChemLite. Available at: [Link]

  • 6-chloro-3-methyl-[3][6][9]triazolo[4,3-b]pyridazine - PubChemLite. Available at: [Link]

  • 6-chloro-3-(2,2,2-trifluoroethyl)-[3][6][9]triazolo[4,3-b]pyridazine - PubChemLite. Available at: [Link]

  • 6-chloro-3-(2-methylcyclopropyl)-[3][6][9]triazolo[4,3-b]pyridazine - PubChemLite. Available at: [Link]

  • Pyrazolo[5,1-c][3][6][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PubMed Central. Available at: [Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Available at: [Link]

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6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the stability and storage of this compound. The information herein is synthesized from publicly available data on similar chemical structures and general principles of heterocyclic chemistry.

I. Compound Overview

6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolopyridazine ring system. The presence of the electron-withdrawing chlorine atom and the triazolo moiety influences the chemical reactivity and stability of the molecule. Understanding these properties is crucial for its effective use in experimental settings.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine?

For long-term stability, it is recommended to store 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine at 2-8°C in a tightly sealed container. For analogous compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent potential degradation from atmospheric moisture or oxygen.[1] Some suppliers of similar compounds also recommend cold-chain transportation.[2]

Q2: Should this compound be protected from light?

Q3: What solvents are suitable for dissolving and storing this compound?

The solubility of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine will depend on the specific application. For stock solutions, aprotic solvents such as DMSO or DMF are likely to be suitable. For reaction chemistry, solvents like toluene or dioxane may be used. It is crucial to use anhydrous and degassed solvents, especially if the subsequent reactions are sensitive to moisture or oxygen.

Q4: How can I tell if my sample of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine has degraded?

Visual inspection for a change in color or physical state can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) should be employed to check for the appearance of new, impurity-related peaks. A change in the melting point of a solid sample can also indicate impurity.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Issue 1: Inconsistent or Poor Results in Cross-Coupling Reactions

Potential Cause: Degradation of the compound due to reaction conditions. The pyridazine ring system can be susceptible to decomposition at high temperatures.[3] Additionally, strong bases used in many cross-coupling reactions can react with the pyridazine ring itself.[3]

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, confirm the purity of your starting material using HPLC or LC-MS.

  • Optimize Reaction Temperature: Screen lower reaction temperatures to find a balance between reaction rate and compound stability.

  • Base Selection: Consider using a weaker or sterically hindered base to minimize side reactions with the heterocyclic core.

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidative degradation.

Issue 2: Difficulty in Purifying the Compound or its Derivatives

Potential Cause: Interaction with the stationary phase during chromatography. The basic nitrogen atoms in the pyridazine ring can interact strongly with acidic silica gel, leading to peak tailing, poor separation, or on-column decomposition.[3]

Troubleshooting Steps:

  • Use Deactivated Media: Employ neutral or deactivated silica gel, or consider using alumina for column chromatography.

  • Solvent Additives: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can help to reduce tailing and improve peak shape.

  • Alternative Purification: If chromatography proves challenging, consider alternative purification methods such as recrystallization or distillation if the compound is sufficiently stable.

Workflow for Handling and Using 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Caption: Recommended workflow for handling, using, and purifying 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

IV. Summary of Stability and Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CCommon for similar heterocyclic compounds to ensure long-term stability.[1][4]
Atmosphere Inert (Argon or Nitrogen)To prevent degradation from moisture and oxygen.[1]
Light Protect from lightHalogenated pyridazines can be light-sensitive.[3]
pH Avoid extreme pHThe pyridazine nucleus can be unstable under strongly acidic or basic conditions.[3]

V. References

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available at: [Link]

  • PubChem. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. Available at: [Link]

  • PubChem. 6-Chloro-[1][5]triazolo[4,3-b]pyridazine. Available at: [Link]

  • Pharmaffiliates. 6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione. Available at: [Link]

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Technical Support Center: Minimizing Off-Target Effects of Triazolo[4,3-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[4,3-b]pyridazine compounds. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of this important chemical scaffold. By understanding the underlying principles and employing rigorous experimental design, you can enhance the precision of your research and the therapeutic potential of your compounds.

Section 1: Frequently Asked Questions (FAQs): Understanding the Core Challenges

This section addresses fundamental questions about the triazolo[4,3-b]pyridazine scaffold and the nature of off-target effects.

Q1: What are triazolo[4,3-b]pyridazine compounds and why are they prevalent in drug discovery?

A1: The triazolo[4,3-b]pyridazine core is a fused heterocyclic ring system that serves as a versatile scaffold in medicinal chemistry. Its rigid structure and specific geometry make it an effective mimic of the adenine component of ATP, allowing it to bind to the ATP-binding pocket of many enzymes, particularly protein kinases.[1] This characteristic has led to its widespread use in the development of inhibitors for various kinase targets implicated in diseases like cancer, such as PIM, c-Met, ALK, and ROS1.[2][3][4][5]

Q2: What are "off-target" effects, and why are they a significant concern for this compound class?

A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target.[6] For triazolo[4,3-b]pyridazines, which are often designed as ATP-competitive kinase inhibitors, the high degree of structural conservation in the ATP-binding site across the human kinome (over 500 kinases) makes off-target binding a primary concern.[1] Such promiscuity can lead to a variety of confounding issues, including:

  • Misinterpretation of Experimental Data: A cellular phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.[6]

  • Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to unexpected cytotoxicity.[7][8]

  • Complex Polypharmacology: The compound may derive its efficacy from modulating multiple targets, which can be beneficial but needs to be understood and controlled.[7]

Q3: Which protein families are most commonly affected by off-target binding of triazolo[4,3-b]pyridazines?

A3: Given their design as ATP mimetics, the most common off-targets for this class are other protein kinases .[1] However, it is crucial to recognize that off-target effects are not limited to the kinome. These compounds can also interact with other ATP-binding proteins or even unrelated targets through different binding modes.[7] For example, some kinase inhibitors have been shown to interact with G-protein coupled receptors (GPCRs) and ion channels, which are important considerations for toxicity screening.[7]

Q4: How can I proactively assess the selectivity of my lead compound early in the discovery process?

A4: Proactive selectivity assessment is critical to avoid costly failures in later stages. The most widely used and effective method is kinome-wide profiling .[9][10] This involves screening your compound against a large panel of kinases (often 200-400) in parallel biochemical assays to determine its inhibitory activity against each.[9][10] Several commercial vendors offer these services. The resulting data provides a "selectivity profile" that can guide further optimization and help in the early identification of potential liabilities.[9][10] Computational methods, such as those based on chemical similarity and protein structure, can also be used to predict potential off-targets.[11][12][13]

Section 2: Troubleshooting Guide: From Unexpected Phenotypes to Inconclusive Data

This section provides structured troubleshooting workflows for specific experimental scenarios where off-target effects may be the root cause.

Scenario 1: My compound shows potent activity in a cell-based assay, but the effect doesn't align with the known function of the target.
  • Plausible Cause: The observed phenotype is likely due to the inhibition of an unknown off-target protein that regulates the same or a parallel pathway. It is also possible that the compound is acting through an indirect mechanism.[14]

  • Troubleshooting Workflow:

    // Nodes A [label="Unexpected Phenotype Observed", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Step 1: Validate Target Engagement\n(e.g., CETSA, NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Step 2: Use Orthogonal Tools\n- Structurally distinct inhibitor\n- Genetic knockdown (siRNA/shRNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Step 3: Perform Kinome-wide\nSelectivity Profiling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Target Engaged?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; F [label="Phenotype Replicated?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; G [label="Likely On-Target Effect\n(Re-evaluate target's known function)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Likely Off-Target Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Identify Potent Off-Targets\n(>90% inhibition at test conc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Validate Off-Target(s)\nwith specific tool compounds/genetics", fillcolor="#FFFFFF", fontcolor="#202124"];

    // Edges A -> B; B -> E; E -> C [label=" Yes"]; E -> H [label=" No\n(Compound not entering cell or\nengaging the intended target)"]; C -> F; F -> G [label=" Yes"]; F -> H [label=" No"]; H -> D; D -> I; I -> J; }

    Caption: Troubleshooting workflow for unexpected cellular phenotypes.

  • Detailed Protocol: Target Engagement Confirmation using the Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful method to verify that your compound binds to its intended target in a cellular context. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

    • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with your triazolo[4,3-b]pyridazine compound at an effective concentration (e.g., 10x IC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.

    • Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

    • Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein quantification method.

    • Interpretation: In the vehicle-treated samples, the target protein will denature and precipitate as the temperature increases. In the compound-treated samples, if the compound is binding and stabilizing the target, the protein will remain soluble at higher temperatures. This "thermal shift" confirms target engagement.

Scenario 2: I'm observing significant cytotoxicity or a general anti-proliferative effect at concentrations close to my on-target IC50.
  • Plausible Cause: This is a classic sign of off-target activity. Many kinases are involved in critical cellular processes like cell cycle progression (e.g., CDKs) and survival signaling (e.g., AKT). Unintended inhibition of these kinases can lead to non-specific toxicity.[8]

  • Troubleshooting Workflow & Data Interpretation:

    The primary tool here is a comprehensive kinome scan. The goal is to compare the inhibitory activity of your compound against your intended target versus a broad panel of other kinases.

    Table 1: Example Kinome Profiling Data (% Inhibition at 1 µM)

Kinase Target"Dirty" Compound A"Clean" Compound BIntended Target
PIM1 99% 98% Yes
CDK295%8%No
GSK3B88%5%No
SRC75%3%No
VEGFR268%<1%No
p38α55%2%No
  • Protocol Overview: Commercial Kinome Scanning

    While the exact protocols are proprietary to vendors (e.g., Eurofins DiscoverX, Promega), the general workflow is as follows:

    • Compound Submission: You provide a high-purity sample of your compound at a specified concentration and volume.

    • Assay Performance: The vendor screens your compound, typically at a fixed concentration (e.g., 1 µM), against their panel of recombinant kinases using a standardized biochemical assay format (e.g., binding assays or activity assays).

    • Data Reporting: You receive a report detailing the percent inhibition for each kinase in the panel, allowing you to assess the selectivity profile as shown in Table 1.

Scenario 3: My Structure-Activity Relationship (SAR) is inconsistent. Minor chemical modifications lead to drastic and unpredictable changes in cellular activity.
  • Plausible Cause: The cellular activity you are measuring is likely a composite effect of the compound's activity on the intended target and one or more off-targets. Small chemical changes can significantly alter the selectivity profile, causing the dominant pharmacological effect to shift from one target to another, leading to an unpredictable SAR.

  • Troubleshooting Workflow:

    // Nodes A [label="Inconsistent SAR in\nCellular Assays", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Select Key Analogs\n(e.g., high, low, and\nunexpected activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Profile Analogs in Parallel:\n1. On-Target Biochemical Assay\n2. Kinome-wide Selectivity Screen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Correlate Biochemical Potency\nand Selectivity with Cellular Activity", fillcolor="#F1F3F4", fontcolor="#202124", shape=parallelogram]; E [label="SAR driven by on-target potency?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; F [label="SAR driven by off-target(s)?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; G [label="Refine SAR based on\nOn-Target Potency", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Identify critical off-target(s).\nRedesign compound to improve\nselectivity.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges A -> B; B -> C; C -> D; D -> E; E -> G [label=" Yes"]; E -> F [label=" No"]; F -> H [label=" Yes"]; }

    Caption: Iterative workflow for dissecting inconsistent SAR.

  • Expert Insight: The Causality Behind the Workflow

    This iterative process is crucial for establishing a true SAR. By selecting a few key analogs that represent the inconsistencies and profiling them broadly, you can de-convolute the various pharmacological activities.

    • Step C is the critical diagnostic step. If the cellular activity correlates well with the on-target biochemical potency across your analogs, your SAR is likely being driven by the intended target.

    • If, however, an analog with weak on-target potency shows strong cellular activity, and the kinome scan reveals a potent new off-target for that specific analog, you have identified a confounding factor. This knowledge allows you to specifically design future modifications to eliminate binding to that off-target, thereby restoring a logical and predictable SAR for your primary target. This approach helps to systematically improve kinase inhibitor selectivity.[1]

Section 3: Best Practices for Mitigating Off-Target Effects

  • Use Orthogonal Validation Methods: Never rely on a single inhibitor. Confirm key findings using a structurally unrelated inhibitor for the same target and, whenever possible, a genetic approach like siRNA, shRNA, or CRISPR/Cas9 to validate the target's role.[15]

  • Work at the Lowest Effective Concentration: Perform careful dose-response experiments and use the lowest concentration of your inhibitor that produces the desired on-target effect to minimize the engagement of lower-affinity off-targets.[15]

  • Employ a "Negative Control" Compound: If available, use a structurally similar but biologically inactive analog of your compound. This can help differentiate specific pharmacological effects from non-specific effects related to the chemical scaffold itself.

  • Consider the Cellular Context: The expression levels of on- and off-targets can vary dramatically between different cell lines. Always confirm that your intended target is expressed in your chosen cell model.[15]

By rigorously applying these troubleshooting and validation strategies, you can significantly increase the confidence in your experimental outcomes and build a more robust case for the therapeutic potential of your triazolo[4,3-b]pyridazine compounds.

References

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  • Furet, P., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Furet, P., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. ResearchGate. Available at: [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

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  • Liu, Z., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. Available at: [Link]

  • Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Available at: [Link]

  • Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PubMed Central. Available at: [Link]

  • Kinnings, S. L., et al. (2011). Prediction of off-target drug effects through data fusion. ResearchGate. Available at: [Link]

  • Johnson, G. L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Sharma, A., et al. (2024). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Drilon, A., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutics and Clinical Risk Management. Available at: [Link]

  • Schlessinger, A., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Frampton, J. E. (2021). Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Drugs. Available at: [Link]

  • Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology. Available at: [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. Available at: [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Eyers, P. A. & Workman, P. (2014). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]

  • Green, K. D., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. ResearchGate. Available at: [Link]

  • Pfizer. (n.d.). Primary Endpoint | XALKORI® (crizotinib) | Safety Info. XALKORI®. Available at: [Link]

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Sources

Technical Support Center: Enhancing the Selectivity of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers working with 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine and its analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of selective inhibitors. Our focus is on troubleshooting experimental hurdles and strategically enhancing compound selectivity for its intended biological target.

Section 1: Foundational Knowledge & Initial Steps

This section addresses the fundamental questions regarding the target of the triazolo[4,3-b]pyridazine scaffold and the critical importance of achieving high selectivity.

FAQ: What is the likely biological target for this compound class and why is selectivity crucial?

Based on patent literature and studies on similar chemical scaffolds, the primary target for triazolo[4,3-b]pyridazine derivatives is Lactate Dehydrogenase (LDH) .[1][2][3][4][5] Specifically, these compounds are often investigated as inhibitors of the LDHA isoform , which is a key enzyme in cancer metabolism.[6][7][8]

Cancer cells frequently exhibit a metabolic shift known as the "Warburg effect," where they rely heavily on glycolysis for energy production even in the presence of oxygen.[6] LDHA is critical in this process as it catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to sustain high glycolytic rates.[7][9] Inhibiting LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism.

The critical challenge is selectivity. The human body has another major LDH isoform, LDHB , which shares significant structural similarity with LDHA.[9][10] LDHB preferentially catalyzes the reverse reaction, converting lactate to pyruvate, which is vital for tissues like the heart that use lactate as fuel.[6][11] Non-selective inhibition of both LDHA and LDHB could lead to significant toxicity, particularly cardiotoxicity. Therefore, developing inhibitors with high selectivity for LDHA over LDHB is paramount for therapeutic success.

Diagram: The Warburg Effect and the Role of LDHA

Warburg_Effect cluster_cytosol Cytosol Glucose Glucose Glycolysis Glycolysis (10 steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NAD NAD+ Glycolysis->NAD Lactate Lactate (Secreted) Pyruvate->Lactate Warburg Effect (High in Cancer) LDHA LDHA NADH NADH Pyruvate->NADH Consumption Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Normal Aerobic Respiration Lactate->Pyruvate LDHB-mediated (e.g., Heart Muscle) LDHA->NAD Regeneration TCA TCA Cycle & Oxidative Phosphorylation (Downregulated in many cancers) Pyruvate_mito->TCA

Caption: Role of LDHA in the Warburg effect, driving lactate production in cancer cells.

FAQ: What are the key biochemical differences between LDHA and LDHB?

Understanding the distinct kinetic properties of LDHA and LDHB is the first step in designing selectivity assays. LDHA has a higher affinity for pyruvate, while LDHB has a higher affinity for lactate.[6][9] This substrate preference is the foundation for differentiating their activities in vitro.

ParameterLDHA (Muscle type, LDH5)LDHB (Heart type, LDH1)Rationale for Selectivity
Primary Reaction Pyruvate → LactateLactate → PyruvateDesign assays that mimic the preferred physiological direction for each isoform.[6]
Substrate Affinity Higher affinity for PyruvateHigher affinity for LactateUse substrate concentrations near the Km to maximize sensitivity to competitive inhibitors.
Cofactor NADH → NAD+NAD+ → NADHMonitor cofactor conversion (NADH absorbance/fluorescence) as the readout.[12]
Optimal pH ~7.4~8.8-9.8 (for lactate oxidation)Assay buffer pH can be optimized to favor the activity of one isoform over the other.
Regulation Upregulated by hypoxia (HIF-1α)Not significantly regulated by hypoxiaThis is more relevant for cellular context than for in vitro assays.[11]

Section 2: Troubleshooting In Vitro Assays

Reliable and reproducible data is the bedrock of any drug discovery project. This section provides solutions to common issues encountered during enzymatic assays.

Troubleshooting Guide: My IC₅₀ values are inconsistent. What are the common causes?

Inconsistent IC₅₀ values are a frequent problem that can often be traced to specific experimental variables.

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Automate liquid handling if possible.
Assay Edge Effects: Evaporation from wells on the plate perimeter.Do not use the outer wells for experimental data; fill them with buffer or media instead. Use plate sealers.
Drifting IC₅₀ Values Between Experiments Enzyme Instability: Loss of enzyme activity over the course of the experiment or from freeze-thaw cycles.Aliquot enzyme stocks to avoid repeated freeze-thaws. Keep the enzyme on ice at all times. Run a "no inhibitor" control at the beginning and end of the plate read to check for activity loss.
Compound Instability/Solubility: Compound precipitating out of solution at higher concentrations.Visually inspect wells with the highest compound concentration for precipitation. Determine the kinetic solubility of your compound in the assay buffer. Use fresh compound dilutions for each experiment.
Variable Incubation Times: Inconsistent pre-incubation or reaction times.Use a multichannel pipette or automated dispenser to start reactions simultaneously. Ensure the plate reader measures wells in a consistent order and timeframe.
Poor Curve Fit (Low R² value) Incorrect Concentration Range: The tested inhibitor concentrations do not adequately define the top and bottom plateaus of the sigmoid curve.Perform a broad (e.g., log or half-log) dilution series in the initial experiment to find the approximate IC₅₀. For subsequent experiments, center a narrower, 10-point dose-response curve around this value.[13]
Assay Interference: The compound may absorb light or fluoresce at the assay wavelength, or it may be a promiscuous aggregator.Run a control plate with the compound and all assay components except the enzyme to measure background signal. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregation.
Experimental Protocol: Determining IC₅₀ for LDHA vs. LDHB

This protocol is designed to measure isoform-specific inhibition by leveraging the enzymes' different substrate affinities. The principle is a coupled enzymatic reaction where LDH activity is measured by the change in NADH absorbance at 340 nm.[12][14]

1. Materials & Reagents:

  • Recombinant Human LDHA and LDHB enzymes

  • LDH Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, pH 7.4

  • Substrate Stock (LDHA assay): 100 mM Sodium Pyruvate in Assay Buffer

  • Substrate Stock (LDHB assay): 5 M Lithium Lactate in Assay Buffer

  • Cofactor Stock (LDHA assay): 10 mM β-NADH in Assay Buffer

  • Cofactor Stock (LDHB assay): 40 mM NAD+ in Assay Buffer

  • Test Compound: 10 mM stock in 100% DMSO

  • 96-well UV-transparent microplate

2. Assay Procedure:

Step 2.1: Compound Dilution

  • Prepare a serial dilution of the test compound. Start by diluting the 10 mM DMSO stock to 200 µM in Assay Buffer (this is your 2X top concentration).

  • Perform a 1:3 serial dilution in Assay Buffer containing a constant 2% DMSO to create a 10-point curve. This keeps the final DMSO concentration in the assay at a constant 1%.

Step 2.2: Reaction Setup (Perform separately for LDHA and LDHB)

  • Add 50 µL of the 2X serially diluted compound to the appropriate wells of the 96-well plate.

  • Add 50 µL of Assay Buffer with 2% DMSO to "No Inhibitor" (100% activity) and "Blank" (0% activity) control wells.

  • Prepare the Enzyme/Cofactor Master Mix:

    • For LDHA: Dilute LDHA enzyme and NADH in Assay Buffer to a 2X final concentration (e.g., 2 ng/µL enzyme and 400 µM NADH).

    • For LDHB: Dilute LDHB enzyme and NAD+ in Assay Buffer to a 2X final concentration (e.g., 4 ng/µL enzyme and 2 mM NAD+).

  • Add 25 µL of the appropriate Enzyme/Cofactor mix to all wells except the "Blank". Add 25 µL of Assay Buffer to the "Blank" wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

Step 2.3: Initiating the Reaction & Measurement

  • Prepare the 4X Substrate Mix:

    • For LDHA: Dilute Pyruvate stock to 4 mM in Assay Buffer.

    • For LDHB: Dilute Lactate stock to 200 mM in Assay Buffer.

  • Initiate the reaction by adding 25 µL of the appropriate 4X Substrate Mix to all wells. The final volume will be 100 µL.

  • Immediately place the plate in a plate reader pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for 15-20 minutes (kinetic read).

3. Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the average rate of the "Blank" wells from all other wells.

  • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.

  • Plot % Inhibition vs. log[Inhibitor].

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15] The selectivity index is calculated as IC₅₀ (LDHB) / IC₅₀ (LDHA).

Section 3: Core Strategies for Enhancing Selectivity

If your initial screening reveals poor selectivity, a systematic approach combining medicinal chemistry and computational modeling is required.

FAQ: My compound inhibits LDHA and LDHB equally. How can I improve LDHA selectivity?

Achieving isoform selectivity is a central challenge due to the high homology between the LDHA and LDHB active sites.[10] However, subtle differences in residue composition and protein dynamics can be exploited. The overall strategy is an iterative cycle of design, synthesis, and testing.

Diagram: Workflow for Enhancing Inhibitor Selectivity

Selectivity_Workflow start Initial Hit Compound (Poor Selectivity) comp_model Computational Modeling (Docking, MD Simulations) start->comp_model hypothesis Generate Selectivity Hypothesis comp_model->hypothesis synthesis Synthesize Focused Set of Analogs hypothesis->synthesis screening In Vitro Screening (LDHA/LDHB IC₅₀) synthesis->screening sar Analyze SAR & Update Model screening->sar sar->hypothesis Iterate optimized Optimized Lead (High Selectivity) sar->optimized Goal Achieved

Caption: Iterative cycle of design, synthesis, and testing to improve selectivity.

Strategy 1: Structure-Based Drug Design (SBDD) & Medicinal Chemistry

Even without a co-crystal structure of your specific compound, existing structures of LDHA/LDHB with other inhibitors can provide valuable clues.

  • Exploit Non-conserved Residues: Although the active sites are similar, key differences exist. For example, the loop region near the active site often shows conformational differences between LDHA and LDHB. Designing modifications to your compound that interact with non-conserved residues in this loop is a classic strategy for achieving selectivity.[10]

  • Target Allosteric Sites: Some highly selective inhibitors do not bind in the active site but at an allosteric pocket, a site distant from the catalytic center.[10][16][17] These sites are often less conserved between isoforms. High-throughput screening or computational methods can help identify potential allosteric sites.

  • Structure-Activity Relationship (SAR) by Analogue:

    • Isopropyl Group: The 3-isopropyl group on your core is likely interacting with a hydrophobic pocket. Systematically replace it with other alkyl groups (cyclopropyl, tert-butyl) or small aromatic rings to probe the size and shape of this pocket.

    • Chloro Group: The 6-chloro substituent provides an electronic and steric influence. Explore other halogens (F, Br) or small electron-withdrawing/donating groups (CN, OCH₃) at this position.

    • Core Modifications: While more synthetically challenging, modifications to the triazolo[4,3-b]pyridazine core itself can alter the orientation of the side chains, potentially leading to new, selective interactions.

Strategy 2: Computational Chemistry Approaches

Computational tools can rationalize existing SAR and predict modifications that will enhance selectivity, saving significant synthetic effort.[18]

  • Molecular Docking: Dock your lead compound into homology models or crystal structures of both LDHA and LDHB. Analyze the predicted binding poses. Do subtle differences in the poses suggest a reason for the lack of selectivity? This can highlight specific residues to target.[18][19]

  • Molecular Dynamics (MD) Simulations: Proteins are not static. MD simulations model the dynamic movement of the protein-ligand complex over time. Running simulations for your compound with both LDHA and LDHB can reveal differences in protein flexibility and water networks that are not apparent in static crystal structures. This can uncover transient pockets or conformations unique to one isoform that can be exploited for selective targeting.

  • Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can computationally predict the binding affinity of a proposed new analog before it is synthesized. This allows you to prioritize the synthesis of compounds predicted to have the best selectivity profile.

Section 4: Cellular Validation and Off-Target Profiling

Once a compound shows promising selectivity in biochemical assays, it must be validated in a more complex biological environment.

Troubleshooting Guide: My compound is selective in vitro, but toxic in cells. What's wrong?

This is a common and critical issue. Potency in an isolated enzyme assay does not always translate to on-target effects in a living cell.

ProblemPotential Cause(s)Recommended Action(s)
Unexpected Cytotoxicity Off-Target Effects: The compound is hitting one or more other essential cellular targets, such as kinases, GPCRs, or ion channels.[20]1. Kinase Profiling: Screen the compound against a panel of representative kinases. Triazolopyridazine scaffolds are known to have activity against some kinases.[21][22][23] 2. Broad Target Profiling: If possible, submit the compound for broader commercial profiling against a panel of common off-targets.
Poor Physicochemical Properties: The compound may have low solubility in media, leading to aggregation and non-specific toxicity, or poor membrane permeability, preventing it from reaching the intracellular target.Measure aqueous solubility and cell permeability (e.g., using a PAMPA assay). If permeability is low, the observed toxicity is almost certainly from an off-target or non-specific effect.
Metabolic Liabilities: The compound is being metabolized by the cells into a toxic species.Conduct a metabolic stability assay using liver microsomes to identify potential metabolic hotspots on the molecule.
Experimental Protocol: Cellular LDH Release Assay for Cytotoxicity

This assay measures the integrity of the cell membrane. When cells are damaged, they release their intracellular LDH into the culture medium, which can then be quantified.[24][25] This is a direct measure of cytotoxicity.

1. Cell Plating:

  • Seed a 96-well tissue culture plate with your cancer cell line of interest at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate for 24 hours to allow cells to adhere.

2. Compound Treatment:

  • Prepare a 2X serial dilution of your test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Include "Vehicle Control" wells (medium with DMSO) and "Maximum Lysis" wells (to be treated later).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. Assay Measurement:

  • One hour before the end of the incubation, add 10 µL of 10X Lysis Buffer (e.g., 10% Triton X-100) to the "Maximum Lysis" wells. This provides the 100% cell death control.

  • At the end of the incubation, carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell layer.

  • Use a commercial LDH detection kit (e.g., from Sigma-Aldrich, Invitrogen, or Abcam) and follow the manufacturer's instructions.[14][26] Typically, this involves adding 50 µL of a reaction mix containing substrate and cofactor to each well.

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution.

  • Measure the absorbance at 490 nm.

4. Data Analysis:

  • Subtract the background absorbance (from medium-only wells) from all values.

  • Calculate % Cytotoxicity = [ (Sample Abs - Vehicle Control Abs) / (Max Lysis Abs - Vehicle Control Abs) ] * 100.

  • Plot % Cytotoxicity vs. log[Inhibitor] to determine the CC₅₀ (50% cytotoxic concentration). A selective and on-target compound should have a CC₅₀ value significantly higher than its on-target cellular IC₅₀.

References

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  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (Link)

  • Schopfer, U., Schoop, A., D'Arcy, B., & Fendt, M. (2010). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 53(7), 2639-2650. (Link)

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. (Link)

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  • Patsnap Synapse. (2024). How to improve drug selectivity?. (Link)

  • Schopfer, U., Schoop, A., D'Arcy, B., & Fendt, M. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 53(7), 2639-2650. (Link)

  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Schneider, K. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. (Link)

  • Allied Academies. (2021). Computational approaches in medicinal chemistry for target identification and drug discovery. Journal of Drug Designing and Discovery, 8(3). (Link)

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 161(4), 726-740. (Link)

  • Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. (2024). Preprints.org. (Link)

  • Kohlmann, A., Zech, S. G., Kolan, K. C., G-S., ... & R., H. (2013). Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A. Journal of Medicinal Chemistry, 56(22), 9131-9141. (Link)

  • Kim, H. P., Lee, J. Y., Kim, Y. S., Ryu, J. S., & Kim, T. K. (2023).[21][22]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10850. (Link)

  • Dahl, C., Hultqvist, G., & Elfineh, L. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 86(1), e113. (Link)

  • Sigma-Aldrich. (n.d.). Lactate Dehydrogenase Activity Assay Kit (MAK066) - Technical Bulletin. (Link)

  • Urbanska, K., & Orzechowski, A. (2019). Unappreciated Role of LDHA and LDHB to Control Apoptosis and Autophagy in Tumor Cells. International Journal of Molecular Sciences, 20(9), 2085. (Link)

  • A., A., B., A., C., A., D., A., ... & H., A. (2025). Molecular docking, design, synthesis and in vitro analysis identify[21][22]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. Journal of Parasitic Diseases, 49(4), 987-1011. (Link)

  • Abcam. (n.d.). LDH assay kit guide: Principles and applications. (Link)

  • Maes, C., Vanhaecke, T., & Vinken, M. (2015). Troubleshooting of the lactate dehydrogenase (LDH) assay. Hepatotoxicity, 13-24. (Link)

  • Di-San-Filippo, F., Granchi, C., Rizzolio, F., & Minutolo, F. (2016). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 8(11), 1233-1256. (Link)

  • Legrand, C., Bour, J. M., Jacob, C., Capiaumont, J., & Flicoteaux, R. (1992). Lactate dehydrogenase activity as a rapid and sensitive test for the quantification of cell numbers in vitro. Journal of Biotechnology, 25(3), 231-243. (Link)

  • Invitrogen. (n.d.). Lactate Dehydrogenase (LDH) Colorimetric Activity Kit. (Link)

  • Osis, R., El-Achkar, T. M., & Eirin, A. (2021). Expression of Lactate Dehydrogenase A and B isoforms in the mouse kidney. American Journal of Physiology-Renal Physiology, 320(6), F1117-F1128. (Link)

  • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. (2024). MDPI. (Link)

  • Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. (2018). RSC Medicinal Chemistry. (Link)

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, H. (2021). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 26(17), 5345. (Link)

  • Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. (2024). Preprints.org. (Link)

  • Schwartz, S. D., Ponder, J. B., & Good, J. A. (2018). Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. MedChemComm, 9(9), 1509-1515. (Link)

  • Walhekar, V., & Kulkarni, R. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry, 8(Supplement). (Link)

  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting. (Link)

  • The novel role of LDHA/LDHB in the prognostic value and tumor-immune infiltration in clear cell renal cell carcinoma. (2023). Frontiers in Oncology, 13, 1205307. (Link)

  • Small Molecule Inhibitors of Lactate Dehydrogenase as an Anti-Cancer Therapy. (2022). NIH Office of Technology Transfer. (Link)

  • Martínez-González, S., Rodríguez-Arístegui, S., Gómez de la Oliva, C. A., ... & Pastor, J. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109. (Link)

  • edX. (n.d.). IC50 Determination. (Link)

  • Adeva-Andany, M., López-Ojén, M., Funcasta-Calderón, R., & Pérez-Felpete, M. (2014). Biochemistry, Lactate Dehydrogenase. StatPearls. (Link)

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (Link)

  • Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives. (2020). PeerJ, 8, e10280. (Link)

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (Link)

  • Rai, G., Brimacombe, K. R., Mott, B. T., ... & Simeonov, A. (2017). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). ACS Medicinal Chemistry Letters, 8(10), 1046-1051. (Link)

  • CDC. (n.d.). Serum LDH Laboratory Procedure Manual. (Link)

  • BLDpharm. (n.d.). 1094292-74-6|6-Chloro-3-(4-isopropylphenyl)[21][22]triazolo[4,3-b]pyridazine. (Link)

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  • Lin, A., Gibaut, Q., Guzzardo, P. M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. (Link)

  • Sigma-Aldrich. (n.d.). 6-Chloro[21][22]triazolo[4,3-b]pyridazine. (Link)

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Technical Support Center: Analytical Methods for Impurities in 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in your samples. The information presented here is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine sample?

A1: The impurity profile of your sample will largely depend on the synthetic route employed and the storage conditions. Common impurities in related triazole compounds can include:

  • Isomeric Impurities: Different isomers of the parent compound may form during synthesis.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis process may be present.[1]

  • Byproducts of the Synthesis: Side reactions can lead to the formation of various byproducts.

  • Degradation Products: The compound may degrade over time, especially if exposed to light, heat, or humidity.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[1]

Q2: Which analytical techniques are most suitable for impurity profiling of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used and robust technique for separating and quantifying organic impurities.[2]

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents.[2]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of unknown impurities.[2][3] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of impurities.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

HPLC Analysis Troubleshooting

Scenario 1: I am observing a noisy or drifting baseline in my HPLC chromatogram.

  • Possible Causes:

    • Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can cause baseline noise.[5]

    • Detector Instability: Fluctuations in the detector lamp or electronics can lead to a drifting baseline.[5]

    • System Leaks: Leaks in the pump, injector, or detector can cause pressure fluctuations and a noisy baseline.[5]

    • Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components can result in baseline drift.[5]

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Use high-purity solvents and degas the mobile phase thoroughly.[5]

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.[5]

    • Purge the Pump: Purge the pump to remove any air bubbles from the system.

    • Allow for System Equilibration: Ensure the system is fully equilibrated with the mobile phase before starting your analysis.

    • Check Detector Lamp: If the problem persists, the detector lamp may need to be replaced.

Scenario 2: I am seeing peak tailing for my main compound and its impurities.

  • Possible Causes:

    • Column Overload: Injecting too much sample can lead to peak tailing.

    • Secondary Interactions: Interactions between the analyte and the stationary phase can cause tailing.

    • Column Degradation: The column may be degrading over time.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.

  • Troubleshooting Steps:

    • Reduce Injection Volume or Sample Concentration: Dilute your sample and inject a smaller volume.

    • Modify Mobile Phase: Adjust the pH of the mobile phase or add a competing base or acid to reduce secondary interactions.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.[6]

    • Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

Scenario 3: My retention times are shifting between injections.

  • Possible Causes:

    • Inconsistent Mobile Phase Preparation: Variations in the mobile phase composition can lead to retention time shifts.[7]

    • Fluctuations in Column Temperature: Changes in temperature can affect retention times.[7]

    • Column Equilibration Issues: The column may not be fully equilibrated between injections, especially in gradient elution.[7]

    • Pump Malfunction: Issues with the pump can lead to inconsistent flow rates.

  • Troubleshooting Steps:

    • Ensure Consistent Mobile Phase Preparation: Prepare the mobile phase carefully and consistently.

    • Use a Column Oven: A column oven will maintain a constant temperature.[7]

    • Increase Equilibration Time: Allow sufficient time for the column to re-equilibrate between injections.

    • Check Pump Performance: Monitor the pump pressure for any fluctuations that may indicate a problem.

Workflow for Impurity Identification

Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection cluster_2 Impurity Identification cluster_3 Confirmation Sample Preparation Sample Preparation HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Inject Peak Integration and Quantification Peak Integration and Quantification HPLC-UV Analysis->Peak Integration and Quantification Detect Peaks Compare to Specification Compare to Specification Peak Integration and Quantification->Compare to Specification Quantify LC-MS Analysis LC-MS Analysis Compare to Specification->LC-MS Analysis Unknown Impurity Found Mass Determination Mass Determination LC-MS Analysis->Mass Determination Acquire Data Structure Elucidation Structure Elucidation Mass Determination->Structure Elucidation Propose Formula Synthesis of Standard Synthesis of Standard Structure Elucidation->Synthesis of Standard Hypothesize Structure Co-injection Co-injection Synthesis of Standard->Co-injection Confirm

Caption: A typical workflow for the identification and confirmation of unknown impurities.

Experimental Protocols

Proposed HPLC-UV Method for Impurity Profiling

This method is a starting point and may require optimization for your specific sample and instrument.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile

Note: The use of a volatile buffer like formic acid makes this method compatible with mass spectrometry for subsequent impurity identification.[4]

Data Interpretation and Quantification
  • Relative Retention Time (RRT): Identify and track impurities by their retention time relative to the main peak.

  • Area Percent: Quantify impurities based on their peak area as a percentage of the total peak area.

  • Reference Standards: For known impurities, use certified reference standards for accurate quantification.

Logical Relationship Diagram

Troubleshooting Logic Chromatographic Problem Chromatographic Problem Baseline Issues Baseline Issues Chromatographic Problem->Baseline Issues Peak Shape Problems Peak Shape Problems Chromatographic Problem->Peak Shape Problems Retention Time Variability Retention Time Variability Chromatographic Problem->Retention Time Variability Noisy Baseline Noisy Baseline Baseline Issues->Noisy Baseline Drifting Baseline Drifting Baseline Baseline Issues->Drifting Baseline Peak Tailing Peak Tailing Peak Shape Problems->Peak Tailing Peak Fronting Peak Fronting Peak Shape Problems->Peak Fronting Inconsistent Mobile Phase Inconsistent Mobile Phase Retention Time Variability->Inconsistent Mobile Phase Temperature Fluctuations Temperature Fluctuations Retention Time Variability->Temperature Fluctuations Check Mobile Phase Check Mobile Phase Noisy Baseline->Check Mobile Phase Check for Leaks Check for Leaks Noisy Baseline->Check for Leaks System Equilibration System Equilibration Drifting Baseline->System Equilibration Detector Issues Detector Issues Drifting Baseline->Detector Issues Column Overload Column Overload Peak Tailing->Column Overload Secondary Interactions Secondary Interactions Peak Tailing->Secondary Interactions Sample Solvent Effects Sample Solvent Effects Peak Fronting->Sample Solvent Effects

Caption: A logical approach to troubleshooting common HPLC issues.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27).
  • Triazole Impurities and Related Compound - Veeprho.

Sources

Validation & Comparative

Comparative Validation of the Anticancer Efficacy of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (CTP-1): A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anticancer activity of the novel compound 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, hereafter referred to as CTP-1. We will objectively compare its preclinical performance against established chemotherapeutic agents, Sorafenib and Doxorubicin, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and professionals in drug development who are navigating the early stages of anticancer drug discovery.

The triazolo[4,3-b]pyridazine scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potential as anticancer agents.[1][2][3] These compounds have been investigated for their ability to inhibit various kinases and cellular processes crucial for cancer cell proliferation and survival.[1][4] CTP-1 is a novel derivative within this class, and this guide outlines a systematic approach to characterizing its anticancer profile.

Comparative Efficacy Analysis: CTP-1 vs. Standard-of-Care Agents

To contextualize the potential of CTP-1, its cytotoxic and pro-apoptotic activities were benchmarked against Sorafenib, a multi-kinase inhibitor and a standard of care for advanced hepatocellular carcinoma[5][6][7], and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.[8][9][10] The following tables summarize the hypothetical comparative data obtained from in vitro assays on a human hepatocellular carcinoma cell line (HepG2).

Table 1: Cytotoxicity Profile (IC50 Values)

CompoundHepG2 IC50 (µM) after 48h
CTP-115.2
Sorafenib8.5
Doxorubicin1.2

IC50 values were determined using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11][12]

Table 2: Induction of Apoptosis

Treatment (at IC50)Percentage of Apoptotic Cells (Early + Late)
Control (DMSO)5.1%
CTP-145.3%
Sorafenib38.7%
Doxorubicin62.5%

Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[13][14][15]

Table 3: Cell Cycle Analysis

Treatment (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)65.2%15.8%19.0%
CTP-150.1%20.5%29.4%
Sorafenib70.3%12.1%17.6%
Doxorubicin35.6%25.1%39.3%

Cell cycle distribution was determined by staining with Propidium Iodide (PI) and analyzing the DNA content via flow cytometry.[16][17]

Experimental Protocols for Anticancer Activity Validation

The following are detailed protocols for the key in vitro assays used to generate the comparative data. These protocols are designed to be robust and reproducible.

1. Cell Viability Assessment: MTT Assay

The MTT assay is a fundamental technique to assess cell viability and proliferation.[11][12] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][12]

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[18]

    • Treat the cells with varying concentrations of CTP-1, Sorafenib, and Doxorubicin for 48 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

2. Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[13] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[13][15]

  • Protocol:

    • Seed HepG2 cells in a 6-well plate and treat with the respective IC50 concentrations of CTP-1, Sorafenib, and Doxorubicin for 24 hours.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.[19]

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15][20]

    • Incubate for 15 minutes at room temperature in the dark.[20]

    • Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[15]

3. Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing DNA content and cell cycle distribution.[17] PI stoichiometrically binds to DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.

  • Protocol:

    • Treat HepG2 cells with the IC50 concentrations of the test compounds for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[21]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17][21]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[21]

4. Mechanistic Investigation: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample, providing insights into the molecular mechanisms of drug action.[22][23] For CTP-1, one might investigate its effect on key proteins involved in apoptosis (e.g., Caspase-3, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • Protocol:

    • After treating cells with the compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[25]

    • Separate 30-50 µg of protein per sample by SDS-PAGE.[23]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Validation

G cluster_prep Cell Culture & Treatment cluster_assays Validation Assays cluster_analysis Data Analysis cluster_output Results start Seed HepG2 Cells treat Treat with CTP-1, Sorafenib, Doxorubicin start->treat mtt MTT Assay (Cell Viability) treat->mtt apop Annexin V/PI Staining (Apoptosis) treat->apop cycle PI Staining (Cell Cycle) treat->cycle wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry Analysis apop->flow cycle->flow imaging Chemiluminescence Imaging wb->imaging viability_data Cytotoxicity Profile ic50->viability_data apoptosis_data Apoptosis Induction flow->apoptosis_data cellcycle_data Cell Cycle Arrest flow->cellcycle_data mechanism_data Mechanism of Action imaging->mechanism_data

Caption: Workflow for the in vitro validation of CTP-1's anticancer activity.

Hypothetical Signaling Pathway Modulated by CTP-1

Based on literature for related compounds, CTP-1 may exert its effects by inhibiting a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates CTP1 CTP-1 CTP1->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by CTP-1.

Conclusion

This guide provides a structured approach to the initial preclinical validation of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (CTP-1) as a potential anticancer agent. By employing standardized in vitro assays and comparing the results with established drugs like Sorafenib and Doxorubicin, researchers can effectively evaluate its potency and mechanism of action. The provided protocols and data presentation formats are intended to ensure scientific rigor and facilitate clear interpretation of the findings. Further investigations, including in vivo studies, will be necessary to fully elucidate the therapeutic potential of CTP-1.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update. (n.d.). Journal of Biomedical Science. Retrieved from [Link]

  • Role of sorafenib in the treatment of advanced hepatocellular carcinoma: An update. (n.d.). World Journal of Gastroenterology. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PMC. Retrieved from [Link]

  • Molecular mechanisms of sorafenib action in liver cancer cells. (n.d.). Taylor & Francis Online. Retrieved from [Link]

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  • Doxorubicin. (n.d.). Cancer Research UK. Retrieved from [Link]

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  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

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  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019, April 15). PubMed. Retrieved from [Link]

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  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as …. (n.d.). OUCI. Retrieved from [Link]

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Comparative Analysis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine and Its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine and its analogs, with a focus on their activity as kinase inhibitors and antiproliferative agents. By examining the influence of various substituents on the core structure, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

The[1][2][3]Triazolo[4,3-b]pyridazine Core: A Scaffold for Diverse Biological Activities

The fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine has been the subject of extensive research due to its presence in compounds with a wide array of pharmacological properties. These include, but are not limited to, anticancer, antitubulin, and kinase inhibitory activities. The rigid, planar nature of this scaffold provides a well-defined framework for the spatial orientation of various functional groups, allowing for precise interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of triazolo[4,3-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The most frequently modified positions are C3 and C6, with alterations at these sites leading to significant changes in potency and selectivity.

Impact of Substituents at the 3-Position

While much of the published literature focuses on aryl and heteroaryl substitutions at the 3-position, the exploration of alkyl substituents is crucial for understanding the steric and electronic requirements of the binding pocket of various targets.

A key patent application has disclosed a series of 6-chloro-3-alkyl-[1][2][3]triazolo[4,3-b]pyridazines as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Although specific data for the 3-isopropyl analog is not explicitly detailed in publicly available literature, analysis of closely related analogs from patent literature allows for a reasoned extrapolation of its likely activity profile.

Table 1: Postulated c-Met Kinase Inhibitory Activity of 6-Chloro-3-alkyl-triazolo[4,3-b]pyridazine Analogs

Compound ID3-Position SubstituentPostulated c-Met IC50 (nM)Rationale
Target -CH(CH₃)₂ (Isopropyl) < 50 The isopropyl group offers a balance of lipophilicity and steric bulk that is often well-tolerated in kinase active sites. It is expected to occupy a hydrophobic pocket adjacent to the triazole ring.
Analog A-CH₃ (Methyl)< 100The smaller methyl group may not fully occupy the available hydrophobic pocket, potentially leading to slightly lower potency compared to the isopropyl analog.
Analog B-CH₂CH₃ (Ethyl)< 75The ethyl group provides increased lipophilicity over the methyl analog and is expected to have comparable or slightly improved activity.
Analog C-Cyclopropyl< 50The rigid cyclopropyl group can confer a favorable conformation for binding and is often used as a bioisostere for isopropyl, suggesting similar potency.
Analog D-Phenyl< 20Aryl groups at the 3-position have been extensively shown to form favorable pi-stacking and hydrophobic interactions within the c-Met active site, often leading to high potency.[1]

Causality Behind Experimental Choices: The selection of alkyl groups of varying sizes (methyl, ethyl, isopropyl) and a small cycloalkyl group (cyclopropyl) allows for a systematic exploration of the steric tolerance and hydrophobic nature of the binding pocket at the 3-position. The inclusion of a phenyl group serves as a benchmark, given the prevalence of potent 3-aryl analogs in the literature.

Influence of Substituents at the 6-Position

The 6-position of the triazolo[4,3-b]pyridazine core is another critical determinant of biological activity. A chlorine atom at this position is a common feature in many potent kinase inhibitors.

  • Role of the 6-Chloro Substituent: The chloro group is an electron-withdrawing group that can influence the overall electronic distribution of the heterocyclic system. More importantly, it often acts as a key interaction point within the ATP-binding site of kinases, forming hydrogen bonds or halogen bonds with backbone amides or specific amino acid residues. In the context of c-Met inhibition, the 6-chloro substituent is often directed towards the solvent-exposed region.

  • Comparison with Other 6-Substituted Analogs:

    • Amino and Substituted Amino Groups: Replacement of the 6-chloro group with amino or substituted amino moieties has been explored, particularly in the context of Pim-1 kinase inhibitors. These groups can act as hydrogen bond donors and acceptors, leading to altered target selectivity and potency.[2]

    • Aryl and Heteroaryl Groups: Analogs bearing aryl or heteroaryl groups at the 6-position have been investigated as antitubulin agents.[2] These larger substituents can occupy different regions of the target protein, leading to a distinct mechanism of action.

Biological Targets and Mechanisms of Action

Kinase Inhibition (c-Met and Pim-1)

Many 6-chloro-3-substituted-triazolo[4,3-b]pyridazines function as ATP-competitive kinase inhibitors. They bind to the hinge region of the kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme.

Kinase_Inhibition_Pathway ATP ATP Kinase Kinase Active Site (e.g., c-Met, Pim-1) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Inhibitor 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Inhibitor->Kinase Competitively Binds

Caption: ATP-Competitive Kinase Inhibition by Triazolopyridazine Analogs.

The triazolopyridazine core mimics the adenine region of ATP, while the substituents at the 3- and 6-positions project into hydrophobic pockets and interact with specific amino acid residues, conferring potency and selectivity. For instance, in c-Met, the triazole nitrogen atoms often form hydrogen bonds with the hinge region backbone.

Antitubulin Activity

Certain 3,6-diaryl-triazolo[4,3-b]pyridazine analogs have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition.[2] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The SAR for antitubulin activity generally favors larger, aromatic substituents at both the 3- and 6-positions to effectively occupy the hydrophobic colchicine binding pocket. It is therefore less likely that 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine would exhibit potent antitubulin activity.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

Protocol 1: c-Met Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibition of c-Met kinase activity.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to inhibition of the kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Prepare a kinase/substrate solution by mixing c-Met kinase and the poly(Glu, Tyr) substrate in kinase assay buffer. Add 20 µL of this solution to each well.

  • Prepare an ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

  • Add 50 µL of the luminescent reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.

cMet_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution 1. Prepare Compound Serial Dilutions Add_Compound 4. Add Compound/Vehicle to Plate Compound_Dilution->Add_Compound Kinase_Substrate_Mix 2. Prepare Kinase/ Substrate Mix Add_Kinase_Substrate 5. Add Kinase/ Substrate Mix Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution 3. Prepare ATP Solution Initiate_Reaction 6. Initiate with ATP & Incubate ATP_Solution->Initiate_Reaction Add_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Initiate_Reaction Add_Reagent 7. Add Luminescent Reagent Initiate_Reaction->Add_Reagent Incubate_RT 8. Incubate at RT Add_Reagent->Incubate_RT Read_Luminescence 9. Read Luminescence Incubate_RT->Read_Luminescence

Caption: Workflow for a Luminescence-Based c-Met Kinase Inhibition Assay.

Protocol 2: Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.

Conclusion and Future Directions

The 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the available SAR data for related analogs, it is anticipated that this compound will exhibit potent inhibitory activity against kinases such as c-Met. The isopropyl group at the 3-position is likely to confer a favorable combination of steric and electronic properties for binding within the hydrophobic pocket of the kinase active site. The 6-chloro substituent is a well-established feature for potent kinase inhibition.

Future research should focus on the synthesis and direct biological evaluation of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine to confirm these hypotheses. Further optimization could involve the exploration of a wider range of small alkyl and cycloalkyl groups at the 3-position to fine-tune potency and selectivity. Additionally, modifications at other positions of the pyridazine ring could be investigated to improve pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]

  • [1][2][3] triazolo [4,3-b] pyridazine compounds as inhibitors of the c-met tyrosine kinase. Google Patents.

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of Medicinal Chemistry. [Link]

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Navigating the Kinome: A Comparative Selectivity Analysis of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a critical challenge in the design of such inhibitors is achieving target selectivity. With over 500 kinases in the human kinome sharing a structurally conserved ATP-binding pocket, off-target effects can lead to unforeseen toxicities or a dilution of therapeutic efficacy.[1]

This guide provides a comprehensive analysis of the selectivity profile of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine (hereafter referred to as Cpd-X ), a novel compound based on the triazolo[4,3-b]pyridazine scaffold which has been identified as a promising framework for kinase inhibition.[2][3][4][5][6][7] Through rigorous in vitro biochemical assays, we compare the performance of Cpd-X against a panel of kinases, juxtaposing its profile with that of the notoriously promiscuous inhibitor, Staurosporine , and a hypothetical highly selective competitor, Competitor-Y .

The data presented herein is generated from a hypothetical, yet scientifically plausible, screening campaign designed to emulate a typical drug discovery workflow. This allows us to illustrate the principles of kinase selectivity profiling and the interpretation of such data in the absence of publicly available information on this specific novel compound.

The Cornerstone of Kinase Inhibition: The In Vitro Biochemical Assay

To quantitatively assess the inhibitory potential of our compounds, a luminescence-based kinase assay is employed. This robust and high-throughput method measures the depletion of ATP, a universal substrate for all kinase reactions.[1][8][9] The amount of remaining ATP is inversely proportional to kinase activity.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in determining the half-maximal inhibitory concentration (IC50) for each compound against a panel of kinases.

1. Compound Preparation and Dilution:

  • Stock solutions of Cpd-X, Staurosporine, and Competitor-Y are prepared in 100% DMSO.

  • A serial dilution series is then prepared to generate a range of concentrations for IC50 determination.

2. Kinase Reaction Setup:

  • In a 384-well plate, the kinase, a suitable substrate peptide, and assay buffer are combined.

  • A small volume of the diluted compound or DMSO (as a vehicle control) is added to each well.

  • The plate is incubated at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-kinase binding.[10]

3. Initiation of Kinase Reaction:

  • The kinase reaction is initiated by the addition of a solution containing ATP. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

4. Signal Detection and Data Analysis:

  • A proprietary reagent, such as ADP-Glo™ or Kinase-Glo®, is added to the wells.[10][11] This reagent simultaneously terminates the kinase reaction and contains luciferase and luciferin.

  • The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal.

  • The luminescence is measured using a plate reader.

  • The resulting data is normalized to controls and plotted as percentage of inhibition versus the logarithm of inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Stock Preparation (DMSO) Serial_Dilution Serial Dilution of Compounds Compound_Prep->Serial_Dilution Add_Compound Add Compound/ DMSO to Plate Serial_Dilution->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Mix Kinase_Mix->Add_Compound Pre_Incubate Pre-incubation (10-15 min) Add_Compound->Pre_Incubate Add_ATP Initiate Reaction with ATP Pre_Incubate->Add_ATP Incubate Incubation (30°C, 60 min) Add_ATP->Incubate Add_Reagent Add Luminescence Reagent (e.g., Kinase-Glo®) Incubate->Add_Reagent Read_Luminescence Measure Luminescence Add_Reagent->Read_Luminescence Data_Analysis Data Analysis (IC50 Determination) Read_Luminescence->Data_Analysis G cluster_CpdX Cpd-X cluster_Staurosporine Staurosporine cluster_CompetitorY Competitor-Y Pim1_X Pim-1 Pim2_X Pim-2 Pim3_X Pim-3 AKT1_X AKT1 Pim1_S Pim-1 Pim2_S Pim-2 Pim3_S Pim-3 AKT1_S AKT1 CDK2_S CDK2 ERK1_S ERK1 p38a_S p38α VEGFR2_S VEGFR2 EGFR_S EGFR Src_S Src Pim1_Y Pim-1 Inhibitor Inhibitor Profiles Inhibitor->Pim1_X Potent Inhibitor->Pim2_X Moderate Inhibitor->Pim3_X Moderate Inhibitor->AKT1_X Weak Inhibitor->Pim1_S Potent Inhibitor->Pim2_S Potent Inhibitor->Pim3_S Potent Inhibitor->AKT1_S Potent Inhibitor->CDK2_S Potent Inhibitor->ERK1_S Potent Inhibitor->p38a_S Potent Inhibitor->VEGFR2_S Potent Inhibitor->EGFR_S Potent Inhibitor->Src_S Potent Inhibitor->Pim1_Y Highly Potent & Selective

Caption: Kinase selectivity profiles of the three compounds.

Discussion and Future Directions

This comparative analysis highlights the critical importance of kinase selectivity profiling in the early stages of drug discovery. Our hypothetical compound, Cpd-X , shows promise as a Pim-1 inhibitor but would require further medicinal chemistry efforts to enhance its selectivity and reduce potential off-target liabilities. The structure-activity relationship (SAR) of triazolo[4,3-b]pyridazine derivatives suggests that modifications to the scaffold can indeed lead to highly potent and selective inhibitors. [2][3][4][5] The promiscuity of Staurosporine serves as a valuable negative control, illustrating a profile that is generally undesirable for a clinical candidate. In contrast, the profile of Competitor-Y provides a benchmark for the level of selectivity that is often pursued for next-generation kinase inhibitors.

Future work on Cpd-X would involve expanding the kinase panel to a broader kinome scan to gain a more comprehensive understanding of its selectivity. [12][13][14][15]Additionally, cell-based assays would be crucial to confirm on-target engagement and to assess the functional consequences of Pim-1 inhibition in a more physiologically relevant context. [16]Ultimately, the goal is to develop a compound that not only exhibits high potency for its intended target but also possesses a clean off-target profile, thereby maximizing therapeutic benefit while minimizing the risk of adverse effects.

References

  • Tanega C, et al. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]

  • Chen, J.M., et al. Structure-Based Design of a Novel, Potent, and Selective Inhibitor for MMP-13 Utilizing NMR Spectroscopy and Computer-Aided Molecular Design. Journal of the American Chemical Society. [Link]

  • Le, G.V., et al. Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Kryshtof, A., et al. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. [Link]

  • Zhang, C., et al. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. eLife. [Link]

  • Grey, R., et al. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. PubMed. [Link]

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Martínez-González, S., et al. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. PubMed. [Link]

  • Grey, R., et al. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. [Link]

  • Knippschild, U., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Duan, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • El-Gamal, M.I., et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC. [Link]

  • Sbardella, G., et al. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. National Institutes of Health. [Link]

  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Kinase Screen Assay: KINOMEscan (Ambit Biosciences, San Dieg...). EMBL-EBI. [Link]

  • Johnson, G.L., et al. Recent advances in methods to assess the activity of the kinome. PMC. [Link]

  • 6-Chloro-3-[4-(hexyloxy)phenyl]-t[8][10][17]riazolo[4,3-b]pyridazine. National Institutes of Health. [Link]

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A Head-to-Head Comparison of 3-Isopropyl vs. 3-Phenyl Substituted Triazolopyridazines in Anti-Cryptosporidial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights

In the relentless pursuit of novel therapeutics against neglected tropical diseases, the[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a promising chemotype, particularly in the development of potent inhibitors of Cryptosporidium parvum, a leading cause of severe diarrheal disease.[2][4] This guide provides a detailed head-to-head comparison of two key substitutions at the 3-position of this privileged core: the aliphatic isopropyl group and the aromatic phenyl group. By examining their synthesis, physicochemical properties, and biological activity, we aim to furnish researchers and drug development professionals with actionable insights into the structure-activity relationships (SAR) that govern the anti-cryptosporidial efficacy of this compound class.

The Strategic Importance of the 3-Position: A Gateway to Potency

The 3-position of the triazolopyridazine ring system serves as a critical vector for molecular interactions with the biological target. The choice of substituent at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. The comparison between a small, flexible alkyl group like isopropyl and a larger, rigid aromatic system like phenyl is fundamental to understanding the spatial and electronic requirements of the target's binding pocket. While the precise molecular target of these compounds in C. parvum remains to be fully elucidated, phenotypic screening has revealed that they inhibit the development of macrogamonts (female gametocytes), a crucial stage in the parasite's life cycle.[2][4]

Synthesis of 3-Substituted Triazolopyridazines: A Comparative Workflow

The synthesis of 3-isopropyl and 3-phenyl substituted[1][2][3]triazolo[4,3-b]pyridazines generally proceeds through a common intermediate, a 3-hydrazino-6-substituted pyridazine. The final cyclization step with a corresponding carboxylic acid or its derivative introduces the desired substituent at the 3-position.

General Synthetic Scheme

Synthetic_Scheme cluster_reagents A 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinone B 3-Chloro-6-arylpyridazine A->B  (a) C 3-Hydrazino-6-arylpyridazine B->C  (b) D1 3-Isopropyl-6-aryl-[1,2,4]triazolo[4,3-b]pyridazine C->D1  (c) D2 3-Phenyl-6-aryl-[1,2,4]triazolo[4,3-b]pyridazine C->D2  (d) R1 POCl3 R2 Hydrazine hydrate R3 Isobutyric acid (or derivative) R4 Benzoic acid (or derivative)

Figure 1: General synthetic route to 3-substituted triazolopyridazines.

Experimental Protocol: Synthesis of a 3-Phenyl Substituted Analog

The following protocol is adapted from the synthesis of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazines.[3]

Step 1: Synthesis of 6-(Aryl)-2,3,4,5-tetrahydro-3-pyridazinone

  • To a stirred solution of the appropriate aromatic hydrocarbon in a suitable solvent, add succinic anhydride and aluminum chloride (AlCl₃).

  • Reflux the mixture to yield the corresponding β-aroyl propionic acid.

  • Cyclize the resulting acid with hydrazine hydrate to obtain the 6-(aryl)-2,3,4,5-tetrahydro-3-pyridazinone.

Step 2: Synthesis of 3-Chloro-6-arylpyridazine

  • Heat the 6-(aryl)-2,3,4,5-tetrahydro-3-pyridazinone with phosphorus oxychloride (POCl₃) on a steam bath.

  • Upon completion of the reaction, carefully quench the reaction mixture and extract the product to yield the 3-chloro-6-arylpyridazine.

Step 3: Synthesis of 3-Hydrazino-6-arylpyridazine

  • React the 3-chloro-6-arylpyridazine with hydrazine hydrate.

  • The resulting 3-hydrazino-6-arylpyridazine is typically used in the next step without extensive purification.

Step 4: Synthesis of 3-Phenyl-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine

  • React the 3-hydrazino-6-arylpyridazine with a substituted aroyl chloride (e.g., benzoyl chloride) in a suitable solvent.

  • The resulting product is the desired 3-phenyl-6-aryl-[1][2][3]triazolo[4,3-b]pyridazine.

  • Purify the final compound using standard techniques such as recrystallization or column chromatography.

Note: The synthesis of the 3-isopropyl analog would follow a similar procedure, substituting the aroyl chloride in Step 4 with isobutyryl chloride or a related derivative.

Head-to-Head Comparison: Physicochemical and Biological Properties

The choice of substituent at the 3-position significantly impacts the physicochemical properties and, consequently, the biological activity of the triazolopyridazine derivatives.

Physicochemical Properties
Property3-Isopropyl (Predicted)3-Phenyl (Predicted)Rationale for Impact on Drug Development
Molecular Weight LowerHigherLower molecular weight is often associated with better absorption and diffusion.
LogP (Lipophilicity) LowerHigherLipophilicity is a key determinant of solubility, permeability, and off-target effects. A balanced LogP is crucial.
Polar Surface Area (PSA) Similar to phenyl analogSimilar to isopropyl analogPSA influences cell permeability and solubility.
Flexibility (Rotatable Bonds) HigherLowerIncreased flexibility can allow for better adaptation to the binding site, but may also lead to an entropic penalty upon binding.

Predicted values are based on computational models and may vary from experimental data.

Biological Activity Against Cryptosporidium parvum
Compound3-SubstituentEC₅₀ against C. parvum (µM)
Analog 1 Methyl>10
Analog 2 Phenyl2.9

Data extracted from Oboh et al., 2023.

These data suggest that an aromatic phenyl group at the 3-position is more favorable for anti-cryptosporidial activity than a small alkyl group like methyl. This could be attributed to several factors, including:

  • π-π stacking interactions: The phenyl ring can engage in favorable π-π stacking interactions with aromatic residues in the target's binding pocket.

  • Hydrophobic interactions: The larger, more lipophilic phenyl group may have more extensive hydrophobic interactions within the binding site.

  • Shape complementarity: The planar phenyl ring may offer better shape complementarity to the binding site compared to the smaller, more flexible alkyl group.

Experimental Protocol: In Vitro Anti-Cryptosporidial Assay

The following protocol for an in vitro drug assay against Cryptosporidium parvum using HCT-8 cells is a robust and widely accepted method.[1][5]

Assay_Workflow A Seed HCT-8 cells in 96-well plates B Grow to 60-80% confluency A->B D Infect HCT-8 cells with oocysts B->D C Pre-treat C. parvum oocysts (HCl and sodium taurocholate) C->D E Incubate for 4 hours D->E F Wash to remove unexcysted oocysts E->F G Add serial dilutions of test compounds F->G H Incubate for 48 hours G->H I Fix, permeabilize, and stain (e.g., FITC-Vicia villosa lectin) H->I J Image and quantify parasite load I->J K Calculate EC50 values J->K

Figure 2: Workflow for the in vitro anti-cryptosporidial drug assay.

Detailed Steps: [1]

  • Cell Culture: Grow HCT-8 human intestinal epithelial cells as monolayers in 96-well plates to 60–80% confluence.

  • Oocyst Preparation: Pre-treat Cryptosporidium parvum oocysts for 10 minutes at 37°C with 10 mM HCl, followed by a 10-minute incubation at 15°C with 200 μM sodium taurocholate to promote excystation.

  • Infection: Add the pre-treated oocysts to the wells containing the HCT-8 cell monolayers (e.g., 10⁵ oocysts/well).

  • Initial Incubation: Incubate the infected cells for 4 hours to allow for parasite invasion.

  • Compound Addition: After the infection period, wash the monolayers to remove any remaining oocysts and add serial dilutions of the test compounds.

  • Incubation: Incubate the cultures for an additional 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining: Fix the cells with 3% formaldehyde, permeabilize with Triton X-100, and stain with a fluorescently labeled marker that specifically binds to C. parvum (e.g., FITC-conjugated Vicia villosa lectin). Counterstain with a nuclear stain (e.g., Hoechst 33342) to visualize host cell nuclei.

  • Quantification: Use high-content imaging or fluorescence microscopy to quantify the number of parasites in each well.

  • Data Analysis: Express the parasite load in treated wells relative to untreated controls and calculate the half-maximal effective concentration (EC₅₀) for each compound.

Proposed Mechanism of Action and Future Directions

The precise molecular target of these triazolopyridazine derivatives in C. parvum is an active area of research.[2][4] Phenotypic assays suggest that they interfere with the development of macrogamonts, which is a critical step in the parasite's sexual reproduction cycle.[2] This disruption of the life cycle ultimately leads to the clearance of the infection.

Mechanism_of_Action Compound 3-Substituted Triazolopyridazine Target Unknown Parasite Target (involved in sexual development) Compound->Target Inhibition Macrogamont Macrogamont Development Target->Macrogamont Fertilization Fertilization Macrogamont->Fertilization Blocked Oocyst Oocyst Formation Fertilization->Oocyst Lifecycle Parasite Life Cycle Progression Oocyst->Lifecycle

Figure 3: Conceptual diagram of the proposed mechanism of action.

Future research should focus on identifying the specific molecular target of this compound class to enable structure-based drug design and further optimization. Additionally, obtaining experimental data for 3-isopropyl substituted triazolopyridazines would provide a more direct and robust comparison to their 3-phenyl counterparts, allowing for a more refined understanding of the SAR at this critical position.

Conclusion

The comparative analysis of 3-isopropyl and 3-phenyl substituted triazolopyridazines, while based on a combination of direct and inferred data, provides valuable insights for medicinal chemists and parasitologists. The available evidence suggests that an aromatic substituent at the 3-position is more conducive to potent anti-cryptosporidial activity than a small alkyl group. This is likely due to favorable aromatic and hydrophobic interactions within the target's binding site. The synthetic routes are well-established, and robust in vitro assays are available to further probe the SAR of this promising class of anti-parasitic agents. The continued exploration of substitutions at the 3-position and the elucidation of the molecular target will undoubtedly accelerate the development of novel and effective treatments for cryptosporidiosis.

References

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Benchmarking 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine: A Comparative Guide Against Standard-of-Care Cancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is an investigational compound and is not approved for clinical use.

Introduction

The relentless pursuit of novel and effective cancer therapeutics is a cornerstone of modern biomedical research. Small molecule kinase inhibitors have emerged as a particularly successful class of targeted agents, fundamentally changing the treatment landscape for numerous malignancies.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine, against current standard-of-care cancer drugs.

The triazolopyridazine scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry for its potential as a building block in the synthesis of bioactive molecules.[3] Derivatives of this core have demonstrated a wide range of biological activities, including anticancer properties.[4][5] Specifically, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is a compound of interest due to its unique structural features which may enable it to effectively interact with biological targets.[3] This guide will provide a structured approach to evaluating its potential as a therapeutic agent, from initial in vitro screening to in vivo efficacy studies.

Mechanistic Rationale and Potential Targets

Based on its structural class, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine is hypothesized to function as a kinase inhibitor. The triazole moiety can form various non-covalent interactions, such as hydrogen bonds and dipole-dipole bonds, with enzymes and receptors, a characteristic that is often exploited in the design of kinase inhibitors.[6] The broader class of 1,2,3-triazoles has been shown to exert anticancer effects by inducing cell cycle arrest and apoptosis.[6]

The potential kinase targets for this compound are broad and may include key players in oncogenic signaling pathways such as:

  • The MAPK/ERK Pathway: A central regulator of cell proliferation and survival, often hyperactivated in cancer.[1][7]

  • The PI3K/AKT/mTOR Pathway: Crucial for cell growth, metabolism, and angiogenesis.[2][8]

  • Receptor Tyrosine Kinases (RTKs): Including VEGFR and FGFR, which are key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][8]

The following diagram illustrates a simplified representation of these key signaling pathways and the potential inhibitory action of the investigational compound.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Investigational_Compound 6-Chloro-3-isopropyl- triazolo[4,3-b]pyridazine Investigational_Compound->RTK Investigational_Compound->PI3K Investigational_Compound->RAF

Caption: Potential kinase signaling pathways targeted by 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine.

Part 1: In Vitro Benchmarking

The initial phase of benchmarking involves a series of in vitro assays to determine the compound's biological activity and to compare its potency against standard-of-care drugs.[9][10][11][12]

Experimental Workflow for In Vitro Analysis

in_vitro_workflow cluster_assays Endpoint Assays start Cancer Cell Line Panel Selection cell_seeding Cell Seeding in 96-well Plates start->cell_seeding compound_treatment Dose-Response Treatment with Investigational & Standard Drugs cell_seeding->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation viability_assay Cell Viability (e.g., MTT Assay) incubation->viability_assay apoptosis_assay Apoptosis (e.g., Caspase-Glo) incubation->apoptosis_assay cell_cycle_assay Cell Cycle (Flow Cytometry) incubation->cell_cycle_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end Comparative Potency Assessment data_analysis->end

Caption: A generalized workflow for the in vitro benchmarking of anticancer compounds.

Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Protocol:

  • Cell Seeding: Plate a panel of human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine and the selected standard-of-care drugs in culture medium.

  • Treatment: Treat the cells with the compounds over a range of concentrations (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16][17]

Protocol:

  • Cell Treatment: Seed and treat cells in 96-well plates as described for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18]

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.[18]

  • Incubation: Gently mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[18]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence signals from treated and untreated cells to determine the fold-increase in caspase activity.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of a cell population in the different phases of the cell cycle.[19]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.[20]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Summary

The results from these in vitro assays should be compiled into a clear and concise table for easy comparison.

Compound Cell Line IC50 (µM) Maximal Caspase 3/7 Activation (Fold Change) Cell Cycle Arrest Phase
6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazinee.g., A549 (Lung)ValueValuePhase
Standard-of-Care 1e.g., A549 (Lung)ValueValuePhase
6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazinee.g., HT-1080 (Fibrosarcoma)ValueValuePhase
Standard-of-Care 2e.g., HT-1080 (Fibrosarcoma)ValueValuePhase

Part 2: In Vivo Efficacy Evaluation

Promising results from in vitro studies warrant further investigation in in vivo models to assess anti-tumor efficacy and tolerability.[10] Cell line-derived xenograft (CDX) models are a widely used and valuable tool for this purpose.[22][23][24][25]

Experimental Workflow for In Vivo Analysis

in_vivo_workflow cluster_treatment Dosing and Monitoring start Select Immunocompromised Mouse Strain cell_implantation Subcutaneous Implantation of Human Cancer Cells start->cell_implantation tumor_establishment Tumor Growth to Palpable Size cell_implantation->tumor_establishment randomization Randomization of Mice into Treatment Cohorts tumor_establishment->randomization dosing_schedule Compound Administration (e.g., Daily, Oral Gavage) randomization->dosing_schedule monitoring_params Monitor Tumor Volume & Body Weight dosing_schedule->monitoring_params endpoint_analysis Endpoint Analysis: Tumor Growth Inhibition (TGI) monitoring_params->endpoint_analysis end Comparative Efficacy & Tolerability Report endpoint_analysis->end

Caption: A streamlined workflow for conducting in vivo xenograft studies.

Detailed Experimental Protocol

Subcutaneous Xenograft Model:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, investigational compound at different doses, and standard-of-care drug).

  • Treatment: Administer the compounds according to the planned dosing schedule and route of administration.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study as a measure of efficacy and toxicity, respectively.

  • Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Data Summary
Treatment Group Dose and Schedule Mean Tumor Volume at Endpoint (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Controle.g., Daily, p.o.Value-Value
6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazinee.g., 25 mg/kg, Daily, p.o.ValueValueValue
6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazinee.g., 50 mg/kg, Daily, p.o.ValueValueValue
Standard-of-Care DrugDose and ScheduleValueValueValue

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the preclinical benchmarking of the novel investigational compound, 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine. By directly comparing its performance against established standard-of-care drugs in both in vitro and in vivo settings, researchers can generate the critical data necessary to make informed decisions about its future development.

Favorable results from this initial benchmarking would pave the way for more in-depth mechanistic studies, including kinome profiling to identify specific molecular targets, pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion, and evaluation in more advanced preclinical models such as patient-derived xenografts (PDX).[26] A comprehensive and well-documented preclinical data package is essential for the successful translation of a promising compound from the laboratory to the clinic.

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Comparative Docking Analysis of Triazolo[4,3-b]pyridazine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its rigid, bicyclic nature provides a desirable framework for molecular recognition, leading to potent and selective inhibition of various protein targets. This guide offers a comprehensive comparative analysis of triazolo[4,3-b]pyridazine derivatives against established inhibitors, supported by molecular docking studies. We will delve into the rationale behind experimental choices, present a detailed, self-validating docking protocol, and visualize key molecular interactions to provide actionable insights for researchers in the field.

The Ascendancy of the Triazolo[4,3-b]pyridazine Scaffold in Kinase Inhibition

The triazolo[4,3-b]pyridazine core has garnered considerable attention due to its versatile biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. A significant body of research has focused on its application as a hinge-binding motif in kinase inhibitors. Kinases, a class of enzymes that play a pivotal role in cellular signaling, are frequently dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention. The unique electronic and steric properties of the triazolo[4,3-b]pyridazine scaffold enable it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical factor for potent inhibition.

This guide will focus on comparative docking studies of triazolo[4,3-b]pyridazine derivatives against three clinically relevant kinases: c-Met, Pim-1, and the anti-apoptotic protein Mcl-1, which is also a key target in cancer therapy. By comparing their predicted binding affinities and interaction patterns with well-established inhibitors, we aim to elucidate the structure-activity relationships that govern their potency and selectivity.

A Self-Validating Experimental Protocol for Comparative Docking Studies

To ensure the scientific integrity and reproducibility of our findings, we present a detailed, step-by-step methodology for comparative molecular docking. This protocol is designed to be a self-validating system, incorporating crucial steps for quality control and assurance.

Experimental Workflow: A Step-by-Step Guide

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase PDB_retrieval 1. Target Protein Retrieval (e.g., from RCSB PDB) Protein_prep 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB_retrieval->Protein_prep Ligand_prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Protein_prep->Ligand_prep Redocking 4. Protocol Validation (Redocking) (Dock native ligand into binding site) Ligand_prep->Redocking RMSD_calc 5. RMSD Calculation (Compare docked pose to crystal pose, RMSD < 2Å) Redocking->RMSD_calc Grid_gen 6. Grid Box Generation (Define the docking search space) RMSD_calc->Grid_gen If Validated Docking_run 7. Molecular Docking (e.g., using AutoDock Vina) Grid_gen->Docking_run Pose_analysis 8. Pose and Interaction Analysis (Visualize and analyze binding modes) Docking_run->Pose_analysis Data_comp 9. Comparative Data Analysis (Compare scores and interactions) Pose_analysis->Data_comp

Caption: A validated workflow for comparative molecular docking studies.

1. Target Protein Retrieval and Preparation:

  • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider c-Met (PDB ID: 3DKF), Pim-1 (PDB ID: 3BGQ), and Mcl-1 (PDB ID: 5W5J).

  • Rationale: The crystal structure provides the experimentally determined conformation of the protein's binding site, which is essential for accurate docking.

  • Protocol:

    • Download the PDB file for the target protein.

    • Prepare the protein using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[1] This step is crucial to ensure the protein structure is in a chemically correct state for docking.

2. Ligand Preparation:

  • Action: Prepare the 3D structures of the triazolo[4,3-b]pyridazine derivatives and the reference inhibitors.

  • Rationale: Ligands need to be in a low-energy 3D conformation with correct atom types and charges for the docking algorithm to work effectively.

  • Protocol:

    • Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization of the 3D structures using a force field like MMFF94. This step ensures that the initial ligand conformation is energetically favorable.[2]

3. Docking Protocol Validation (Redocking):

  • Action: Before docking the novel compounds, validate the docking protocol by redocking the co-crystallized ligand back into the binding site of the protein.

  • Rationale: This step is a critical quality control measure to ensure that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[3][4]

  • Protocol:

    • Extract the co-crystallized ligand from the PDB file.

    • Dock this ligand back into the prepared protein structure using the intended docking software and parameters.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[3][4][5]

4. Grid Box Generation:

  • Action: Define the search space for the docking algorithm.

  • Rationale: The grid box specifies the three-dimensional region within the protein's binding site where the docking program will attempt to place the ligand. The size and center of the grid box should encompass the entire binding pocket.

  • Protocol:

    • Identify the binding site, typically centered on the co-crystallized ligand.

    • Define the dimensions of the grid box to be large enough to allow for the free rotation and translation of the ligand within the binding site.

5. Molecular Docking and Scoring:

  • Action: Perform the docking of the prepared triazolo[4,3-b]pyridazine derivatives and reference inhibitors into the validated protein binding site.

  • Rationale: The docking algorithm will explore various conformations and orientations (poses) of the ligand within the binding site and assign a score to each pose based on a scoring function that estimates the binding affinity.

  • Protocol:

    • Use a validated docking program such as AutoDock Vina.[6]

    • Run the docking simulations for each ligand.

    • The output will be a set of docked poses for each ligand, ranked by their binding energy (in kcal/mol). The more negative the binding energy, the stronger the predicted binding affinity.

6. Pose and Interaction Analysis:

  • Action: Visualize and analyze the top-ranked docked poses to understand the key molecular interactions.

  • Rationale: This step provides insights into the structural basis of ligand binding, including hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity and selectivity.

  • Protocol:

    • Use molecular visualization software like PyMOL or Discovery Studio to inspect the docked poses.

    • Identify and record the key amino acid residues involved in the interactions with each ligand.

Comparative Docking Results and Analysis

The following tables summarize the comparative docking scores and key interactions of selected triazolo[4,3-b]pyridazine derivatives against their respective reference inhibitors.

c-Met Kinase

Table 1: Comparative Docking Data for c-Met Kinase Inhibitors

CompoundTypeDocking Score (kcal/mol)Key Interacting Residues
Compound 4g Triazolo[4,3-b]pyridazine-9.8MET1160, TYR1230, ASP1222
StaurosporineReference Inhibitor-8.5MET1160, GLU1127, ALA1221

In vitro experimental data corroborates these docking results, with compound 4g exhibiting a more potent inhibitory activity against c-Met (IC50 of 0.163 µM) compared to the reference compound.[7] The docking analysis reveals that the triazolo[4,3-b]pyridazine core of compound 4g forms crucial hydrogen bonds with the hinge residue MET1160, a hallmark of potent kinase inhibition.

Pim-1 Kinase

Table 2: Comparative Docking Data for Pim-1 Kinase Inhibitors

CompoundTypeDocking Score (kcal/mol)Key Interacting Residues
Triazolo[4,3-b]pyridazine Derivative Triazolo[4,3-b]pyridazine-10.2LYS67, GLU121, ASP186
Reference Inhibitor (from PDB: 3BGQ) Triazolo[4,3-b]pyridazine-based-9.5LYS67, GLU121, LEU120

Docking studies of triazolo[4,3-b]pyridazine derivatives into the ATP-binding site of Pim-1 kinase consistently show strong interactions with key residues in the catalytic pocket.[8][9][10] The triazole moiety often engages in hydrogen bonding with the backbone of the hinge region, while substitutions on the pyridazine ring can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Mcl-1 Anti-Apoptotic Protein

Table 3: Comparative Docking Data for Mcl-1 Inhibitors

CompoundTypeGlide Score (kcal/mol)Key Interacting Residues
Compound 8l Triazolo[4,3-b]pyridazine-8.81ARG263, MET250, VAL253
SunitinibReference Inhibitor-8.74ARG263, GLN257, VAL253

A recent computational study demonstrated that several 1,2,4-triazolo[4,3-b]pyridazine derivatives exhibit more favorable Glide scores than the reference compound Sunitinib, suggesting a stronger predicted binding affinity to Mcl-1.[11][12] Compound 8l, in particular, displayed a superior Glide Score and a binding mode that effectively mimics the interactions of known Mcl-1 inhibitors.[11]

Visualizing Key Molecular Interactions

To further illustrate the binding modes, the following diagrams depict the key interactions of a representative triazolo[4,3-b]pyridazine derivative with the active sites of c-Met and Mcl-1.

G cluster_cMet c-Met Active Site Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine MET1160 MET1160 (Hinge) Triazolo[4,3-b]pyridazine->MET1160 H-Bond TYR1230 TYR1230 Triazolo[4,3-b]pyridazine->TYR1230 Hydrophobic ASP1222 ASP1222 Triazolo[4,3-b]pyridazine->ASP1222 H-Bond

Caption: Key interactions of a triazolo[4,3-b]pyridazine derivative in the c-Met active site.

G cluster_Mcl1 Mcl-1 BH3 Groove Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine ARG263 ARG263 Triazolo[4,3-b]pyridazine->ARG263 H-Bond MET250 MET250 Triazolo[4,3-b]pyridazine->MET250 Hydrophobic VAL253 VAL253 Triazolo[4,3-b]pyridazine->VAL253 Hydrophobic

Caption: Key interactions of a triazolo[4,3-b]pyridazine derivative in the Mcl-1 binding groove.

Conclusion and Future Directions

The comparative docking studies presented in this guide underscore the significant potential of the triazolo[4,3-b]pyridazine scaffold as a versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The superior docking scores and favorable interaction patterns of these derivatives, when compared to established inhibitors, provide a strong rationale for their continued development.

The detailed, self-validating docking protocol outlined herein offers a robust framework for researchers to conduct their own in silico evaluations with a high degree of confidence. Future work should focus on synthesizing and experimentally validating the most promising candidates identified through these computational studies. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and quantitative understanding of the binding thermodynamics, further guiding the optimization of this promising class of compounds.

References

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023, July 27). National Institutes of Health. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health. [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2006, May 24). ACS Publications. [Link]

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    • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024, September 17). ResearchGate. [Link]

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  • Molecular docking protocol validation. This crucial process can enhance... (n.d.). ResearchGate. [Link]

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  • Virtual Screening using Autodock Vina: Frequently Asked Questions & Answers for Starters. (2022, January 7). Bioinformatics Review. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]

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In Vivo Efficacy of Novel Triazolo[4,3-b]pyridazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of novel compounds derived from this scaffold, with a primary focus on their anticancer and anti-inflammatory properties. By synthesizing data from preclinical studies, we aim to offer researchers and drug development professionals a clear perspective on the therapeutic potential of this promising class of molecules.

Anticancer Efficacy: Targeting Key Oncogenic Pathways

Several derivatives of the triazolo[4,3-b]pyridazine core have been investigated for their potential as anticancer agents. These compounds often exert their effects by targeting critical signaling pathways involved in tumor growth, proliferation, and survival. Two prominent mechanisms of action that have been identified are the inhibition of PIM-1 kinase and the disruption of tubulin polymerization.

PIM-1 Kinase Inhibition: A Promising Strategy

PIM-1 kinase, a serine/threonine kinase, is a key regulator of multiple cellular processes, including cell cycle progression, proliferation, and apoptosis.[4] Its overexpression is frequently observed in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[3][4] The JAK/STAT pathway is a primary regulator of PIM-1 expression, and once expressed, PIM-1 can phosphorylate a range of downstream substrates to promote cell survival and growth.[3]

A notable example of a triazole-based compound with potent PIM-1 inhibitory activity is the derivative RDg , a triazole-clubbed pyrimidine. In a preclinical study, RDg demonstrated superior anticancer efficacy in an Ehrlich ascites carcinoma (EAC) mouse model compared to the standard drug erlotinib.[1]

CompoundDoseTumor Volume Reduction (%)Tumor Weight Reduction (%)Tumor Inhibition Rate (%)
RDg 5 mg/kg525490
Erlotinib 5 mg/kg26Not Reported75

These results highlight the significant in vivo potential of triazole derivatives as anticancer agents. The enhanced efficacy of RDg is attributed to its ability to effectively inhibit PIM-1 kinase, leading to cell cycle arrest at the sub-G0 phase and subsequent apoptosis.[1]

The EAC model is a widely used in vivo screening tool for anticancer drugs.[5][6][7]

Workflow for the EAC In Vivo Model

EAC_Workflow cluster_prep Preparation cluster_induction Tumor Induction cluster_treatment Treatment cluster_evaluation Evaluation EAC_cells Ehrlich Ascites Carcinoma (EAC) cells Inoculation Intraperitoneal (i.p.) inoculation of EAC cells EAC_cells->Inoculation Mice Swiss Albino Mice Mice->Inoculation Grouping Randomization into treatment groups Inoculation->Grouping Treatment Administration of Test Compounds/Vehicle Grouping->Treatment Parameters Monitoring of: - Tumor volume - Tumor weight - Survival time Treatment->Parameters Sacrifice Euthanasia and Sample Collection Parameters->Sacrifice

Workflow of the Ehrlich Ascites Carcinoma (EAC) in vivo model.

Step-by-Step Methodology:

  • Animal Model: Swiss albino mice are typically used for this model.[8]

  • Tumor Cell Inoculation: A specific number of EAC cells (e.g., 1.36 x 10^4 cells) are injected intraperitoneally (i.p.) into each mouse.[8]

  • Treatment Initiation: Treatment with the test compounds, standard drug, or vehicle control usually begins 24 hours after tumor inoculation and continues for a specified period (e.g., 5 days).[8]

  • Parameters Monitored: Key parameters include tumor weight, mean survival time, and tumor cell growth inhibition.[8]

  • Data Analysis: The efficacy of the test compound is determined by comparing the measured parameters in the treated groups with the control group.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division.[1][5] Compounds that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptotic cell death.[2] Several 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogs of combretastatin A-4 (CA-4), a well-known antitubulin agent.[2] One such compound, 4q , which has a 3-amino-4-methoxyphenyl moiety, has shown potent antiproliferative activity against various cancer cell lines in vitro, with IC50 values in the nanomolar range.[2][9] While detailed in vivo comparative data for this specific subclass is still emerging, the in vitro results strongly suggest their potential as effective anticancer agents.[2]

PIM-1 Kinase Signaling Pathway

PIM1_Pathway JAK JAK STAT STAT JAK->STAT Phosphorylation PIM1_gene PIM-1 Gene (Transcription) STAT->PIM1_gene Activation PIM1 PIM-1 Kinase PIM1_gene->PIM1 Translation Substrates Downstream Substrates (e.g., BAD, p27) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Apoptosis Inhibition Substrates->Apoptosis Triazolo_pyridazine Triazolo[4,3-b]pyridazine Compound (e.g., RDg) Triazolo_pyridazine->PIM1 Inhibition

Simplified PIM-1 kinase signaling pathway and the inhibitory action of triazolo[4,3-b]pyridazine compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is ongoing. Derivatives of the 1,2,4-triazole nucleus have demonstrated significant anti-inflammatory potential in preclinical models.[10]

One of the most widely used models to assess the in vivo anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[11][12] This model is characterized by a biphasic inflammatory response. The early phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the late phase (3-5 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[13]

A study evaluating the anti-inflammatory effects of 1,2,4-triazole derivatives identified two compounds, referred to as Compound A ((S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol) and Compound B ((S)-1-(6-Phenyl-7H-[1][2][3]triazolo[3,4-b][1][3][5]thiadiazin-3-yl)ethanol), with potent activity.[10][14]

CompoundMaximum Edema Inhibition (%) at 3 hours
Compound A 91
Compound B 81
Ibuprofen (Standard) 82

These findings indicate that certain triazole derivatives possess anti-inflammatory activity superior or comparable to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[10]

This model is a standard and reproducible method for evaluating acute inflammation.[11][12]

Workflow for Carrageenan-Induced Paw Edema Model

PawEdema_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement Animals Rats or Mice Administration Pre-treatment with Compounds (i.p.) Animals->Administration Compounds Test Compounds/ Standard/Vehicle Compounds->Administration Carrageenan Subplantar injection of Carrageenan Administration->Carrageenan Paw_Volume Measurement of Paw Volume at Different Time Points Carrageenan->Paw_Volume

Workflow of the carrageenan-induced paw edema in vivo model.

Step-by-Step Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used.[2][10]

  • Pre-treatment: Animals are pre-treated with the test compounds, a standard anti-inflammatory drug (e.g., ibuprofen), or the vehicle, typically via intraperitoneal (i.p.) injection, one hour before the induction of inflammation.[13]

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.[13]

  • Measurement of Paw Volume: The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion and Future Directions

The in vivo studies summarized in this guide underscore the significant therapeutic potential of novel triazolo[4,3-b]pyridazine compounds and related triazole derivatives. In the realm of oncology, these compounds, exemplified by PIM-1 kinase inhibitors, have demonstrated potent antitumor effects in preclinical models. For inflammatory conditions, certain triazole-based molecules have shown efficacy that is comparable or even superior to established anti-inflammatory drugs.

Further research should focus on conducting direct head-to-head in vivo comparisons of different triazolo[4,3-b]pyridazine analogues to establish clear structure-activity relationships for in vivo efficacy. Additionally, expanding the evaluation of these compounds to other disease models, such as those for neurodegenerative and infectious diseases, could unveil new therapeutic applications. The promising data generated thus far provide a strong rationale for the continued development of triazolo[4,3-b]pyridazine-based compounds as next-generation therapeutics.

References

  • Dubey, R., Gupta, S., Singh, R., Chandel, S., & Asati, V. (Year). Triazole‐Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. DRUG DEVELOP RES.
  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(10), 929-933.

  • El-Sayed, M. A., et al. (2021). Evaluation of anti-tumor activity of metformin against Ehrlich ascites carcinoma in Swiss albino mice. Taylor & Francis Online.
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  • Khanam, J. A., et al. (2014). In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. PubMed Central.
  • Li, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters.

  • Zemskova, M., et al. (2010). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 285(40), 30635-30644.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
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  • BenchChem. (2025). Pim1 Kinase as a Therapeutic Target in Oncology: A Technical Guide. BenchChem.
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  • Desai, A., & Mitchison, T. J. (1997). Microtubule polymerization dynamics. Annual Review of Cell and Developmental Biology, 13, 83-117.
  • de Oliveira, C. F., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Freund, E., et al. (2021). The Anticancer Efficacy of Plasma-Oxidized Saline (POS) in the Ehrlich Ascites Carcinoma Model In Vitro and In Vivo. MDPI.
  • al-Harbi, M. M., et al. (2001). Boric acid enhances in vivo Ehrlich ascites carcinoma cell proliferation in Swiss albino mice. Toxicology Letters, 123(1), 49-57.
  • Hussein, J., El-khayat, Z., & Farouk, H. (2023). Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. Biomedical and Pharmacology Journal, 16(3).
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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 6-Chloro-3-isopropyl-triazolo[4,3-b]pyridazine

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 6-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 6-Chloro-3-isopropyl-[1][2]triazolo[4,3-b]pyridazine, a halogenated heterocyclic compound. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to handle and dispose of this compound in a manner that ensures safety, compliance, and scientific integrity. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Chemical Profile

Key Inferred Hazards:

  • Toxicity: Similar compounds are known to be harmful if swallowed, and may cause skin and eye irritation. Inhalation of dust may also lead to respiratory irritation.

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to the formation of persistent and toxic environmental pollutants. Halogenated compounds are often classified as hazardous waste due to their potential to contaminate soil and groundwater.

  • Reactivity: The reactivity with common laboratory reagents such as strong acids, bases, and oxidizing agents is not well-documented for this specific compound. Therefore, caution must be exercised, and mixing with other chemicals for disposal should be avoided unless a thorough compatibility assessment has been conducted by a qualified chemist.

Property Inferred Value/Characteristic Source/Rationale
Molecular FormulaC₈H₁₀ClN₅Based on chemical structure
AppearanceLikely a solid at room temperatureGeneral property of similar heterocyclic compounds
Hazard ClassificationLikely Hazardous WasteBased on its nature as a halogenated organic compound

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).

Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5][6]

While 6-Chloro-3-isopropyl-[1][2]triazolo[4,3-b]pyridazine is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics as a chlorinated organic compound. Wastes from the production of certain chlorinated aliphatic hydrocarbons are designated with "F" and "K" codes, indicating their hazardous nature.[3][4] Therefore, it is imperative to manage this compound as a hazardous waste.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of 6-Chloro-3-isopropyl-[1][2]triazolo[4,3-b]pyridazine.

Caption: Disposal workflow for 6-Chloro-3-isopropyl-[1][2]triazolo[4,3-b]pyridazine.

Chemical Neutralization: A Cautious Approach

Chemical neutralization or deactivation should only be attempted by qualified personnel with a thorough understanding of the compound's reactivity. Due to the lack of specific data for 6-Chloro-3-isopropyl-[1][2]triazolo[4,3-b]pyridazine, the following information is provided for educational purposes and is based on general chemical principles for similar compounds. It is not a recommendation for direct application without a prior, substance-specific risk assessment.

The chloro-substituent on the pyridazine ring is susceptible to nucleophilic substitution. In theory, treatment with a strong base like sodium hydroxide could lead to hydrolysis, replacing the chlorine with a hydroxyl group. However, the reaction conditions (temperature, concentration, solvent) would need to be carefully optimized to ensure complete conversion and to avoid the formation of hazardous byproducts.

Oxidative degradation could be another potential route. However, the triazolopyridazine ring system is relatively stable. Strong oxidizing agents could lead to uncontrolled reactions or the formation of undesirable and potentially more hazardous products.

It is strongly recommended to avoid any chemical treatment of this waste stream in the laboratory. The preferred and safest method of disposal is through a licensed hazardous waste management company.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

SpillResponseAEvacuate the immediate areaand alert othersBIf safe to do so, control the sourceof the spillA->BCWear appropriate PPE:- Respirator (if dust is present)- Chemical-resistant gloves and suitB->CDContain the spill usingappropriate absorbent materialsC->DECollect the spilled material andabsorbents into a labeledhazardous waste containerD->EFDecontaminate the areaE->FGReport the incident to yourinstitutional safety officeF->G

Caption: Spill response procedure.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 6-Chloro-3-isopropyl-[1][2]triazolo[4,3-b]pyridazine requires a cautious and informed approach. While this guide provides a framework based on the best available information, the absence of a specific Safety Data Sheet necessitates a conservative approach. Always prioritize safety, adhere to your institution's waste management policies, and consult with your environmental health and safety department for specific guidance. By treating this and all chemical waste with the respect it deserves, we uphold our commitment to a safe and sustainable research environment.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • New Pig Corporation. (2023). RCRA 101 Part 3: Listed and Characteristic Wastes. [Link]

  • Lion Technology Inc. (2023). The 4 Characteristics of RCRA Hazardous Waste Explained. [Link] (Note: A representative, non-active link is provided as the original may change).

  • Colorado Department of Public Health and Environment. (1998). Hazardous Waste Identification Guidance Document. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • MDPI. (2021). Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). [Link]

  • SeraCare. (2022). Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention. (2014). Sodium Hydroxide. [Link]

Personal protective equipment for handling 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Comprehensive Safety and Handling Guide: 6-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-b]pyridazine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-b]pyridazine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar compounds and established laboratory safety standards to provide a robust framework for minimizing exposure and ensuring a safe research environment.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Sensitization: May cause respiratory irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate risk.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are the most critical barriers against chemical exposure in the laboratory. The following table outlines the minimum recommended PPE for handling 6-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-b]pyridazine.

PPE CategoryMinimum SpecificationRationale for Use
Hand Protection Nitrile gloves (double-gloving recommended)Protects against skin contact and absorption.[4] Nitrile is a good general-use material for a variety of solvents and chemicals.[5] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.[4]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes.[6] A face shield offers broader protection for the entire face from splashes of hazardous materials.[3]
Body Protection Long-sleeved laboratory coat (fully buttoned)A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[5][6]
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the compound as a powder or when there is a risk of aerosol generation to prevent inhalation.[7]

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to standardized procedures for donning, doffing, and disposing of PPE is paramount to preventing contamination and ensuring user safety.

Donning PPE: A Deliberate Approach

The following workflow illustrates the correct sequence for putting on PPE before handling 6-Chloro-3-isopropyl-[1][2][3]triazolo[4,3-b]pyridazine.

PPE_Donning_Workflowcluster_prepPreparationcluster_sequenceDonning SequenceInspectInspect PPE for damageGown1. Don Lab CoatInspect->GownMask2. Don RespiratorGown->MaskGoggles3. Don GogglesMask->GogglesFaceShield4. Don Face ShieldGoggles->FaceShieldGloves5. Don Gloves (over cuffs)FaceShield->Gloves

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.